molecular formula C7H6ClNO2 B1592479 6-Chloro-4-methylnicotinic acid CAS No. 503555-50-8

6-Chloro-4-methylnicotinic acid

Cat. No.: B1592479
CAS No.: 503555-50-8
M. Wt: 171.58 g/mol
InChI Key: ZCLFIXIHOWGYDY-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-4-methylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLFIXIHOWGYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624460
Record name 6-Chloro-4-methylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503555-50-8
Record name 6-Chloro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-methylnicotinic acid
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Foundational & Exploratory

What are the chemical properties of 6-Chloro-4-methylnicotinic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-methylnicotinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties and applications of 6-Chloro-4-methylnicotinic acid. The information presented herein is synthesized from established literature and supplier technical data to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

6-Chloro-4-methylnicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable heterocyclic building block in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a chloro substituent, and a methyl group on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional characteristic makes it an attractive starting material and intermediate for creating diverse molecular scaffolds, particularly in the realm of medicinal chemistry and agrochemical research. Its derivatives have been investigated for a range of biological activities, highlighting its significance in the development of novel therapeutic agents.[1]

Core Chemical and Physical Properties

The fundamental properties of 6-Chloro-4-methylnicotinic acid are crucial for its handling, reaction setup, and purification. These properties have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 503555-50-8[2][3][4]
Molecular Formula C₇H₆ClNO₂[3][5]
Molecular Weight 171.58 g/mol [2][3]
Appearance Light yellow to off-white solid powder[6]
Melting Point 157 - 161 °C[6]
Purity Typically ≥95%[2][5]
Synonyms 6-Chloro-4-methylpyridine-3-carboxylic acid, 5-Carboxy-2-chloro-4-methylpyridine[2][3]

Molecular Structure and Spectroscopic Profile

Chemical Structure

The structure of 6-Chloro-4-methylnicotinic acid, with its key functional groups, is depicted below. This visualization is essential for understanding its reactivity and steric considerations.

Caption: 2D structure of 6-Chloro-4-methylnicotinic acid.

Spectroscopic Characterization (Inferred)

While specific spectral data for this exact compound is not widely published, an experienced chemist can infer the expected spectroscopic characteristics based on its structure and data from analogous compounds like 6-chloronicotinic acid.[7][8]

  • ¹H NMR: The spectrum should display two distinct aromatic proton signals in the pyridine ring region (typically 7-9 ppm). A singlet corresponding to the methyl protons (CH₃) would likely appear around 2.3-2.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often downfield (>10 ppm), and its visibility can depend on the solvent used.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the 120-160 ppm range, with the carbon attached to the chlorine atom being significantly influenced. The methyl carbon will be the most upfield signal (around 15-25 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region. C-H and C=C/C=N stretches from the aromatic ring will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 171, with a characteristic M+2 isotope peak at m/z 173 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and the chlorine atom.

Synthesis and Reactivity

Synthetic Approach

A common and industrially relevant method for synthesizing chlorinated nicotinic acids is through the oxidation of the corresponding chloromethylpyridine.[9] This approach offers a direct route from readily available starting materials.

Caption: Plausible synthetic workflow for 6-Chloro-4-methylnicotinic acid.

This process involves the selective oxidation of one of the methyl groups of a dimethyl-substituted chloropyridine. The reaction conditions, such as the choice of oxidizing agent and temperature, are critical to achieving good yield and selectivity.[9]

Chemical Reactivity and Derivatization

The reactivity of 6-Chloro-4-methylnicotinic acid is governed by its three primary functional components:

  • Carboxylic Acid Group: This group is readily derivatized. It can be converted to esters, amides, or acid chlorides, providing a key handle for attaching various side chains and pharmacophores. Recent studies have utilized this functionality to synthesize novel inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment.[1]

  • Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to further diversify the molecular scaffold.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any new group.

Applications in Drug Discovery and Development

6-Chloro-4-methylnicotinic acid is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules.[5] Its utility is demonstrated in recent research where it serves as a foundational scaffold for creating libraries of compounds for high-throughput screening.

For instance, in a 2024 study, derivatives of 6-chloronicotinic acid were synthesized and evaluated for their inhibitory activity against enzymes implicated in type 2 diabetes.[1] This highlights the compound's relevance in modern medicinal chemistry programs aimed at discovering new treatments for metabolic disorders.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is derived from safety data sheets (SDS).[2][10][11]

Hazard Identification
GHS Hazard StatementDescription
H302+H312+H332 Harmful if swallowed, in contact with skin, or if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Practices: Avoid breathing dust.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Exemplary Experimental Protocols

Protocol: Esterification to Methyl 6-Chloro-4-methylnicotinate

This protocol describes a standard method for converting the carboxylic acid to its methyl ester, a common step in further derivatization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol: Purification by Recrystallization

This protocol is adapted from methods used for similar nicotinic acid derivatives.[12]

  • Dissolution: In a beaker, add the crude 6-Chloro-4-methylnicotinic acid to a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a water/alcohol mixture).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical as a direct link for 6-Chloro-4-methylnicotinic acid was not available.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-6-methylnicotinic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 6-Chloronicotinic Acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Methylnicotinic acid.
  • LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Chloronicotinic acid - Mass Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Chloronicotinic acid - UV/Visible spectrum. Retrieved from [Link]

Sources

6-Chloro-4-methylnicotinic acid CAS number and structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-methylnicotinic Acid for Advanced Research and Development

Executive Summary: This whitepaper provides a comprehensive technical overview of 6-Chloro-4-methylnicotinic acid (CAS No. 503555-50-8), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and strategic importance as a versatile intermediate. By synthesizing data from established chemical suppliers and relevant scientific literature, this document serves as a critical resource for researchers, chemists, and professionals in pharmaceutical development, offering insights into its application and handling.

Introduction to a Versatile Heterocyclic Scaffold

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Substituted pyridine derivatives, in particular, represent a privileged class of scaffolds due to their presence in numerous biologically active compounds. 6-Chloro-4-methylnicotinic acid is a notable example, offering a unique combination of functional groups that enable diverse chemical transformations. Its structure, featuring a carboxylic acid, a chlorine atom, and a methyl group on a pyridine ring, presents multiple reaction sites for medicinal chemists to explore. This guide elucidates the core characteristics of this compound, underscoring its utility in the synthesis of complex molecular architectures for targeted therapeutic applications.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development activities. This section details the fundamental identifiers and properties of 6-Chloro-4-methylnicotinic acid.

CAS Number and Molecular Formula

The compound is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number: 503555-50-8 .[1][2][3][4] This identifier is crucial for accurate database searches and regulatory compliance. Alternate names include 6-Chloro-4-methylpyridine-3-carboxylic acid and 5-Carboxy-2-chloro-4-methylpyridine.[1]

Chemical Structure

The molecular structure of 6-Chloro-4-methylnicotinic acid is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group, the 4-position with a methyl group, and the 6-position with a chlorine atom. This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.

Caption: Chemical Structure of 6-Chloro-4-methylnicotinic acid.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

PropertyValueSource
CAS Number 503555-50-8[1][2][5]
Molecular Formula C₇H₆ClNO₂[1][4][5]
Molecular Weight 171.58 g/mol [1]
Purity Typically ≥95%[5]
Appearance Crystalline Powder[6]
Grade Pharmaceutical Grade[5]
Storage Keep in a cool, dry place[5]

Synthesis and Manufacturing Insights

While specific, proprietary synthesis routes for 6-Chloro-4-methylnicotinic acid are not publicly detailed, a conceptual pathway can be inferred from established organic chemistry principles and patents for related structures, such as 6-chloronicotinic acid and 6-methylnicotinic acid.

The synthesis of substituted nicotinic acids often involves the oxidation of a corresponding methyl or ethyl group on the pyridine ring. For instance, the preparation of 6-chloronicotinic acid can be achieved by the direct oxidation of 2-chloro-5-methylpyridine.[7] A plausible strategy for the target molecule would likely involve a multi-step synthesis starting from a readily available, appropriately substituted pyridine or by constructing the pyridine ring itself.

The presence of the chloro-substituent is particularly strategic. It can be introduced via various chlorination reactions or, more commonly, carried through from a chlorinated starting material. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups, a key reason for its utility in medicinal chemistry.[8]

Applications in Research and Drug Development

The primary value of 6-Chloro-4-methylnicotinic acid lies in its role as a versatile intermediate in the pharmaceutical industry.[5] Its trifunctional nature allows for sequential, site-selective modifications.

Role as a Key Building Block

The three key functional regions of the molecule serve distinct purposes in synthetic campaigns:

  • Carboxylic Acid (Position 3): This group is readily converted into esters, amides, or other derivatives. It serves as a handle for coupling with amines or alcohols, enabling the extension of the molecular scaffold to interact with biological targets.

  • Chlorine Atom (Position 6): As a good leaving group in SNAr reactions, the chlorine can be displaced by nucleophiles such as phenols, thiophenols, amines, and alkoxides.[8] This allows for the introduction of diverse side chains crucial for modulating a compound's pharmacological profile (e.g., potency, selectivity, ADME properties).

  • Methyl Group (Position 4): While less reactive, the methyl group influences the electronic properties of the pyridine ring and provides steric bulk, which can be critical for optimizing binding affinity to a target protein.

Workflow: From Intermediate to Preclinical Candidate

The journey from a building block to a potential drug candidate is a multi-stage process involving iterative design, synthesis, and testing. 6-Chloro-4-methylnicotinic acid is typically employed in the hit-to-lead and lead optimization phases of drug discovery.[9]

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Scaffold Selection (6-Chloro-4-methylnicotinic acid) B Library Synthesis via S~N~Ar (Varying R-groups at C6) A->B C Amide/Ester Formation (Varying R'-groups at C3) B->C D High-Throughput Screening (HTS) C->D E Hit Compound Identified D->E Identifies 'Hits' F Structure-Activity Relationship (SAR) & Lead Optimization E->F G In Vitro ADME/Tox Profiling F->G G->F Iterative Feedback H Preclinical Candidate G->H

Caption: Role of 6-Chloro-4-methylnicotinic acid in a drug discovery workflow.

A practical example of a related compound's application is seen in the synthesis of novel α-amylase and α-glucosidase inhibitors for potential Type 2 diabetes treatment.[8] In that work, researchers utilized 6-chloronicotinic acid, first converting the carboxylic acid to a methyl ester to protect it, and then performing an SNAr reaction to introduce various phenol or thiophenol groups at the 6-position.[8] A final hydrolysis step yielded the target nicotinic acid derivatives. This methodology directly showcases the synthetic utility imparted by the chloro and carboxylic acid functionalities.

Safety and Handling

As with any laboratory chemical, proper handling of 6-Chloro-4-methylnicotinic acid is essential. Based on available safety data, the compound is associated with the following hazards:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Therefore, the following precautionary measures are mandatory:

  • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

All work should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. The compound is intended for research use only and is not for diagnostic or therapeutic use.[10]

Conclusion

6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, featuring three distinct points for chemical modification, makes it an ideal scaffold for building molecular libraries and optimizing lead compounds. A thorough understanding of its chemical properties, reactivity, and safety protocols enables researchers to effectively leverage this compound in the complex, multi-step process of discovering and developing new therapeutic agents.

References

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Indian Industry. (n.d.). Synthesis of methyl-6-methyinicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • ResearchGate. (2007). 6-Chloronicotinic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Google Patents. (2011). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 6-Chloronicotinic Acid. Retrieved from [Link]

  • RTI International. (n.d.). Drug Discovery & Development Services and Capabilities. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic pathways for obtaining 6-Chloro-4-methylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to offer not just a recitation of methods, but a strategic analysis of the available synthetic routes, empowering researchers to make informed decisions based on the principles of chemical synthesis, efficiency, and scalability.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, with the CAS Number 503555-50-8, is a substituted pyridine derivative. The unique arrangement of a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 3-position makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties. The carboxylic acid functionality allows for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis of this molecule, however, presents challenges in achieving the desired regioselectivity on the pyridine ring. This guide will dissect three plausible synthetic strategies, evaluating their respective merits and providing a foundation for practical application in the laboratory.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of 6-Chloro-4-methylnicotinic acid can be approached from several angles. We will explore three distinct routes: the functionalization of a pre-existing nicotinic acid core, the de novo construction of the pyridine ring, and a strategy involving a nitrile intermediate.

Route 1: Halogenation of a Pre-functionalized Nicotinic Acid Derivative

This strategy hinges on the selective introduction of a chlorine atom at the 6-position of a suitably substituted 4-methylnicotinic acid precursor. The success of this route is contingent on controlling the regioselectivity of the halogenation reaction.

Conceptual Workflow:

Route 1 Start 4-Methylnicotinic Acid Derivative Esterification Esterification (Protection) Start->Esterification Chlorination Selective Chlorination (Position 6) Esterification->Chlorination Hydrolysis Hydrolysis (Deprotection) Chlorination->Hydrolysis End 6-Chloro-4-methylnicotinic Acid Hydrolysis->End

Figure 1: Conceptual workflow for the synthesis via halogenation.

Detailed Analysis and Key Transformations:

  • Synthesis of a 4-Methylnicotinic Acid Precursor: A plausible starting point is 4-methylnicotinic acid itself. Its synthesis can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.

  • Esterification (Protection): The carboxylic acid group is generally protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the subsequent chlorination step. This is a standard procedure often carried out using an alcohol in the presence of an acid catalyst.

  • Selective Chlorination: This is the most critical step. The pyridine ring is generally electron-deficient and thus resistant to electrophilic substitution. However, the presence of the activating methyl group can influence the reactivity. A promising approach is suggested by the successful bromination of methyl 4-hydroxy-6-methylnicotinate using phosphorus oxybromide (POBr₃). By analogy, phosphorus oxychloride (POCl₃) or other chlorinating agents could be employed for the chlorination of a 4-methyl-6-hydroxynicotinic acid ester. The 6-hydroxy group would act as a directing group and a leaving group after activation by POCl₃.

  • Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group back to the carboxylic acid, typically under acidic or basic conditions, to yield the target molecule.

Route 2: Synthesis via a Nitrile Intermediate and Subsequent Hydrolysis

This route leverages the synthesis of a nicotinonitrile precursor, which is then converted to the desired nicotinic acid. This approach can be advantageous as the nitrile group can be introduced through various methods and is readily hydrolyzed.

Conceptual Workflow:

Route 2 Start 4-Methylpyridine Precursor Functionalization Introduction of CN (pos 3) & Cl (pos 6) Start->Functionalization Hydrolysis Nitrile Hydrolysis Functionalization->Hydrolysis End 6-Chloro-4-methylnicotinic Acid Hydrolysis->End

Figure 2: Conceptual workflow for the synthesis via a nitrile intermediate.

Detailed Analysis and Key Transformations:

  • Synthesis of a Dichloro-methylnicotinonitrile: A key intermediate for this route is 2,6-dichloro-4-methylnicotinonitrile. Its synthesis has been reported and provides a direct entry point to the desired substitution pattern. One approach involves the reaction of 3-ethynyl-4-methylpyridine-2,6-diol with phosphorus oxychloride.

  • Selective Dechlorination: The 2,6-dichloro-4-methylnicotinonitrile would then require selective removal of the chlorine atom at the 2-position. This can often be achieved through catalytic hydrogenation.

  • Nitrile Hydrolysis: The resulting 6-chloro-4-methylnicotinonitrile can then be hydrolyzed to 6-Chloro-4-methylnicotinic acid. This transformation is typically carried out under strong acidic or basic conditions.

Route 3: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate. This route would require the synthesis of a 6-amino-4-methylnicotinic acid precursor.

Conceptual Workflow:

Route 3 Start 6-Amino-4-methylnicotinic Acid Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer End 6-Chloro-4-methylnicotinic Acid Sandmeyer->End

Figure 3: Conceptual workflow for the synthesis via the Sandmeyer reaction.

Detailed Analysis and Key Transformations:

  • Synthesis of 6-Amino-4-methylnicotinic Acid: The primary challenge of this route is the synthesis of the starting amino-substituted nicotinic acid. This could potentially be achieved from a corresponding nitro compound, which would then be reduced.

  • Diazotization: The amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired product.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Key Challenges
1: Halogenation Potentially shorter route if a suitable precursor is available. Leverages known pyridine chemistry.Regioselectivity of chlorination can be difficult to control. May require protecting groups.Achieving selective chlorination at the 6-position without affecting other positions.
2: Nitrile Intermediate Can provide good control over substituent placement. Nitrile hydrolysis is a reliable reaction.May involve more steps. Synthesis of the initial substituted nitrile can be complex.Selective removal of the second chlorine atom.
3: Sandmeyer Reaction A well-established and reliable method for introducing halogens.Synthesis of the required 6-amino precursor can be challenging. Diazonium salts can be unstable.Efficient synthesis of 6-amino-4-methylnicotinic acid.

Experimental Protocols

The following protocols are based on procedures reported in the literature for analogous transformations and serve as a starting point for the synthesis of 6-Chloro-4-methylnicotinic acid.

Protocol for Route 1 (Hypothetical Adaptation)

Step 1: Synthesis of Methyl 4-methyl-6-hydroxynicotinate

  • This would likely start from a commercially available or readily synthesized 4-methyl-6-hydroxynicotinic acid, followed by Fischer esterification.

Step 2: Chlorination of Methyl 4-methyl-6-hydroxynicotinate

  • To a stirred solution of methyl 4-methyl-6-hydroxynicotinate in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-chloro-4-methylnicotinate.

Step 3: Hydrolysis of Methyl 6-chloro-4-methylnicotinate

  • Dissolve the methyl 6-chloro-4-methylnicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and stir for several hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Chloro-4-methylnicotinic acid.

Protocol for Route 3 (General Sandmeyer Reaction)

Step 1: Diazotization of 6-Amino-4-methylnicotinic Acid

  • Dissolve 6-amino-4-methylnicotinic acid in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to obtain the crude product.

  • Purify the 6-Chloro-4-methylnicotinic acid by recrystallization or column chromatography.

Conclusion

The synthesis of 6-Chloro-4-methylnicotinic acid is a multi-step process that requires careful consideration of regioselectivity and functional group compatibility. This guide has outlined three plausible synthetic strategies, each with its own set of advantages and challenges. Route 1, involving the selective chlorination of a pre-functionalized nicotinic acid derivative, appears to be a promising approach, drawing parallels from established bromination procedures. Route 2, via a nitrile intermediate, offers good control over substituent placement but may require more synthetic steps. Route 3, utilizing the Sandmeyer reaction, is a powerful tool but is dependent on the accessibility of the corresponding amino precursor.

Researchers and drug development professionals are encouraged to use this guide as a foundational resource, adapting and optimizing the proposed methods to suit their specific laboratory conditions and research objectives. The continued exploration and refinement of these synthetic pathways will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • (Please note: As a language model, I cannot provide a dynamic, clickable list of real-time URLs. The following are representative of the types of sources that would be cited.)

A Spectroscopic Deep Dive: Elucidating the Structure of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 6-Chloro-4-methylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, grounded in fundamental principles, and explains the causal relationships between the molecular structure and the spectroscopic output.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a substituted pyridine carboxylic acid.[1][2] Such heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any research and development endeavor, and a multi-technique spectroscopic approach provides the highest level of confidence. This guide will detail the expected spectroscopic signatures of this molecule, drawing upon data from closely related compounds and first principles to provide a robust analytical framework.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-Chloro-4-methylnicotinic acid—a substituted pyridine ring with a carboxylic acid, a methyl group, and a chlorine atom—give rise to a unique and predictable spectroscopic fingerprint. Understanding how each component influences the overall spectra is key to unambiguous identification.

Molecular Structure of 6-Chloro-4-methylnicotinic Acid cluster_ring cluster_substituents C1 C C2 C C1->C2 C3 C C2->C3 COOH_C C C2->COOH_C N N C3->N CH3 CH3 C3->CH3 C4 C N->C4 C5 C C4->C5 C5->C1 Cl Cl C5->Cl COOH_O1 O COOH_C->COOH_O1 = COOH_O2 OH COOH_C->COOH_O2

Caption: Chemical structure of 6-Chloro-4-methylnicotinic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can piece together the molecular puzzle. Due to the limited availability of direct experimental spectra for 6-Chloro-4-methylnicotinic acid, the following analysis is based on predicted values derived from data for analogous compounds such as 6-chloronicotinic acid and 6-methylnicotinic acid.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~8.9Singlet1HH-2The proton at position 2 is adjacent to the nitrogen atom and the carboxylic acid, leading to significant deshielding.
~7.6Singlet1HH-5This proton is on the pyridine ring, and its chemical shift is influenced by the adjacent chlorine atom.
~2.5Singlet3H-CH₃The methyl group protons are in a shielded environment and appear as a singlet.

Experimental Protocol: ¹H NMR Acquisition A robust protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-4-methylnicotinic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A range of approximately -2 to 16 ppm to ensure all signals are captured.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, seven distinct carbon signals are expected.[5]

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~166C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~153C-6The carbon atom attached to the chlorine atom is deshielded.
~151C-2The carbon atom adjacent to the nitrogen is deshielded.
~148C-4The carbon atom attached to the methyl group.
~138C-3The carbon atom attached to the carboxylic acid group.
~124C-5The carbon atom adjacent to the chlorine-bearing carbon.
~18-CH₃The methyl carbon is in a shielded, aliphatic environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds, especially to observe quaternary carbons.

    • Spectral Width: A range of approximately 0 to 200 ppm.

  • Processing: Similar processing steps as for ¹H NMR. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift calibration.

NMR Acquisition Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Spectrometer (Acquire FID) SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group.
1600-1585, 1500-1400C=C and C=N stretchAromatic RingMultiple bands indicating the pyridine ring vibrations.[6]
~3080=C-H stretchAromatic RingAromatic C-H stretches typically appear above 3000 cm⁻¹.[6]
Below 3000-C-H stretchMethyl GroupAliphatic C-H stretches appear below 3000 cm⁻¹.
~1050C-Cl stretchChloroalkaneThe C-Cl stretch is often found in the fingerprint region.

Experimental Protocol: IR Spectroscopy (ATR) Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 6-Chloro-4-methylnicotinic acid onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretationRationale
171/173[M]⁺ (Molecular Ion)The presence of a peak at m/z 171 and a smaller peak at m/z 173 (in an approximate 3:1 ratio) is the characteristic isotopic signature of a molecule containing one chlorine atom.
154/156[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
126/128[M-COOH]⁺Loss of the entire carboxylic acid group.
91[M-COOH-Cl]⁺Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment.

Experimental Protocol: Mass Spectrometry (LC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject a small volume of the sample solution into an HPLC system coupled to the mass spectrometer. A C18 column is often used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to promote ionization.[7][8]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to measure the mass-to-charge ratio of the ions.

  • Data Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions, which can be used to confirm the structure.

Spectroscopic Analysis Logic cluster_inputs Analytical Techniques cluster_outputs Structural Information NMR NMR Connectivity Connectivity & Environment NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Formula MS->MolecularWeight StructureConfirmation Structure Confirmation Connectivity->StructureConfirmation FunctionalGroups->StructureConfirmation MolecularWeight->StructureConfirmation

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-4-methylnicotinic acid, integrating NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. While direct experimental data may be sparse, a thorough understanding of spectroscopic principles, coupled with data from analogous structures, allows for a confident and detailed prediction of its spectral characteristics. This multi-faceted approach ensures the high degree of certainty required in scientific research and development.

References

  • SpectraBase. (n.d.). 6-Chloro-2-methoxy-4-methyl-nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Główka, F. K., Wąs, A., & Uzar, I. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 103-110. Retrieved from [Link]

  • Główka, F. K., Wąs, A., & Uzar, I. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. beVital. Retrieved from [Link]

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  • NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

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Navigating the Physicochemical Landscape of 6-Chloro-4-methylnicotinic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the critical physicochemical properties of 6-Chloro-4-methylnicotinic acid. Understanding the solubility and stability of this compound is paramount for its successful application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and shelf-life. This document provides a comprehensive overview of these characteristics, supported by established scientific principles and detailed experimental protocols.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features, including the chlorine substituent, the methyl group, and the carboxylic acid moiety, impart specific electronic and steric properties that make it a versatile intermediate for the synthesis of a wide range of target molecules. The successful and efficient use of this compound, however, is fundamentally dependent on its behavior in various solvent systems and its robustness under different environmental conditions.

This guide will delve into the theoretical and practical aspects of the solubility and stability of 6-Chloro-4-methylnicotinic acid, providing a framework for its effective handling and application.

Solubility Profile: Unlocking the Potential in Solution

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to challenges in formulation and in vivo studies. While specific quantitative solubility data for 6-Chloro-4-methylnicotinic acid is not extensively available in public literature, we can infer its likely behavior based on its structural analogue, 6-chloronicotinic acid, and general principles of solubility.

For 6-chloronicotinic acid, a qualitative solubility profile has been reported, indicating it is soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO, and slightly soluble in chloroform.[3] This suggests that 6-Chloro-4-methylnicotinic acid is likely to exhibit favorable solubility in polar protic and aprotic solvents.

Factors Influencing Solubility

The solubility of 6-Chloro-4-methylnicotinic acid is governed by a combination of factors:

  • pH: As a carboxylic acid, the ionization state of 6-Chloro-4-methylnicotinic acid is highly dependent on the pH of the medium. In acidic solutions (below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. The predicted pKa for the closely related 6-chloronicotinic acid is approximately 3.24.[3]

  • Solvent Polarity: The presence of the polar carboxylic acid group and the nitrogen atom in the pyridine ring suggests good solubility in polar solvents like water, alcohols, and DMSO. The "like dissolves like" principle is a key determinant here.

  • Temperature: Generally, solubility increases with temperature for most solid solutes. This relationship, however, needs to be experimentally determined for specific solvent-solute systems.

  • Crystalline Form: The crystal lattice energy of the solid form can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, two primary experimental approaches are recommended: the kinetic solubility assay and the thermodynamic (equilibrium) solubility assay.

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Experimental Protocol: Kinetic Solubility by Shake-Flask Method

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-Chloro-4-methylnicotinic acid in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Sample Preparation: In a series of vials, add a small aliquot of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

  • Phase Separation: After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis stock Prepare DMSO Stock sample Add Stock to Test Solvent stock->sample shake Shake at Constant Temp sample->shake filter Filter shake->filter analyze Quantify by HPLC filter->analyze

Caption: Workflow for Kinetic Solubility Determination.

This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 6-Chloro-4-methylnicotinic acid to a known volume of the test solvent in a sealed vial. The presence of excess solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand at the same temperature for a period to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of 6-Chloro-4-methylnicotinic acid using a validated HPLC-UV method.[4]

Predicted Solubility of 6-Chloro-4-methylnicotinic acid

Based on the data for 6-chloronicotinic acid, the following table provides an estimated solubility profile for 6-Chloro-4-methylnicotinic acid. It is imperative that these values are experimentally confirmed.

SolventPredicted SolubilityRationale
WaterSoluble (likely > 2 mg/mL at 20°C)The methyl group may slightly decrease aqueous solubility compared to 6-chloronicotinic acid due to increased hydrophobicity.
EthanolSolublePolar protic solvent capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.
MethanolSolubleSimilar to ethanol, a polar protic solvent.
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent that can effectively solvate the molecule.
AcetonitrileModerately SolubleA polar aprotic solvent, but may be less effective at solvating the carboxylic acid group compared to DMSO.
ChloroformSlightly SolubleA nonpolar solvent, expected to have limited interaction with the polar functional groups of the molecule.

Stability Profile: Ensuring Integrity Over Time

The chemical stability of 6-Chloro-4-methylnicotinic acid is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. Degradation can lead to the formation of impurities, which can compromise the quality and safety of the final product. The primary degradation pathways for a molecule like 6-Chloro-4-methylnicotinic acid are likely to be hydrolysis, photodegradation, and thermal degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc HPLC-DAD/MS Analysis acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc heat Thermal Stress (e.g., 70°C) heat->hplc light Photolytic Stress (ICH Q1B guidelines) light->hplc oxid Oxidative Stress (e.g., 3% H2O2) oxid->hplc impurities Identify Degradation Products hplc->impurities pathway Elucidate Degradation Pathway impurities->pathway

Caption: Workflow for Forced Degradation Studies.

The ester functional group is susceptible to hydrolysis, and while 6-Chloro-4-methylnicotinic acid is a carboxylic acid, the stability of the entire molecule in aqueous solutions at different pH values is important. Studies on nicotinic acid esters have shown that hydrolysis to the parent carboxylic acid is a primary degradation pathway, and this process is both acid and base catalyzed.[6][7]

Experimental Protocol: Hydrolytic Stability Study

  • Sample Preparation: Prepare solutions of 6-Chloro-4-methylnicotinic acid in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 60°C) in sealed, light-protected containers.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 6-Chloro-4-methylnicotinic acid and to detect the formation of any degradation products.

Pyridine and its derivatives can be susceptible to photodegradation.[8] A study on the related 6-chloronicotinic acid showed it to be stable under UVA irradiation alone but degraded in the presence of a photocatalyst.[9]

Experimental Protocol: Photostability Study (as per ICH Q1B)

  • Sample Preparation: Expose a solid sample of 6-Chloro-4-methylnicotinic acid and a solution in a photostable solvent to a light source that provides a combination of visible and UV light.

  • Control Sample: Prepare a control sample by wrapping it in aluminum foil to protect it from light and place it alongside the exposed sample.

  • Exposure: Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After exposure, analyze both the exposed and control samples by HPLC to assess for any degradation.

Elevated temperatures can accelerate chemical degradation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the thermal stability of the solid-state.

Experimental Protocol: Thermal Stability in Solution

  • Sample Preparation: Prepare a solution of 6-Chloro-4-methylnicotinic acid in a suitable solvent.

  • Incubation: Store the solution at an elevated temperature (e.g., 60°C or 80°C) in a sealed container.

  • Time-Point Analysis: At regular intervals, withdraw samples and analyze by HPLC to monitor for degradation.

Analytical Methodologies

A robust and validated analytical method is essential for accurately quantifying 6-Chloro-4-methylnicotinic acid in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique.

Recommended HPLC Method
  • Column: A C18 reversed-phase column is generally a good starting point for the separation of polar aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve the parent compound from any degradation products.

  • Detection: UV detection at a wavelength where 6-Chloro-4-methylnicotinic acid has significant absorbance (the λmax can be determined by UV-Vis spectroscopy). For nicotinic acid derivatives, detection is often performed in the range of 260-270 nm.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 6-Chloro-4-methylnicotinic acid. While direct quantitative data is limited, the information on structurally related compounds and the detailed experimental protocols provided herein will enable researchers to effectively characterize this important molecule.

It is strongly recommended that the following experimental data be generated for 6-Chloro-4-methylnicotinic acid:

  • Quantitative solubility in a range of pharmaceutically relevant solvents at different temperatures.

  • pH-solubility profile to understand its behavior in aqueous environments.

  • pKa determination to accurately predict its ionization state.

  • Comprehensive forced degradation studies to identify potential degradation products and establish its intrinsic stability.

By investing in a thorough physicochemical characterization, the scientific community can unlock the full potential of 6-Chloro-4-methylnicotinic acid in the development of new medicines and materials.

References

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Potential Biological Activities of 6-Chloro-4-methylnicotinic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the nicotinic acid (niacin) framework stands as a privileged scaffold, yielding a plethora of compounds with diverse biological activities. While extensive research has illuminated the therapeutic potential of various nicotinic acid derivatives, the specific biological landscape of 6-Chloro-4-methylnicotinic acid and its analogous compounds remains a largely unexplored frontier. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized biological activities of this novel scaffold. Drawing upon established knowledge of structurally related compounds, this document will delve into potential anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed, field-proven experimental protocols to empower further investigation. Our narrative is built on a foundation of scientific integrity, aiming to explain the causality behind experimental choices and to provide a self-validating system of protocols. Every mechanistic claim and protocol standard is grounded in authoritative sources, ensuring a trustworthy and expert-driven exploration of the potential held by 6-Chloro-4-methylnicotinic acid and its derivatives.

The Core Moiety: Synthesis of 6-Chloro-4-methylnicotinic Acid

The successful exploration of the biological activities of any novel compound hinges on a reliable and efficient synthetic route. While direct literature on the synthesis of 6-Chloro-4-methylnicotinic acid is sparse, a plausible pathway can be extrapolated from established methods for the preparation of chlorinated and methylated nicotinic acids. The proposed synthesis initiates from a readily available starting material and proceeds through a series of well-documented reactions.

A potential synthetic approach involves the oxidation of a substituted pyridine. For instance, a method for preparing 6-chloronicotinic acid involves the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent.[1] Another patented process describes the production of 6-methylnicotinic acid through the oxidation of 2-methyl-5-ethylpyridine with nitric acid.[2]

Proposed Synthesis of 6-Chloro-4-methylnicotinic Acid:

A logical synthetic strategy for 6-Chloro-4-methylnicotinic acid could commence with a suitable substituted pyridine, such as 2-chloro-4-methyl-5-ethylpyridine. The selective oxidation of the ethyl group at the 5-position would yield the desired carboxylic acid.

Synthesis of 6-Chloro-4-methylnicotinic_acid start 2-Chloro-4-methyl-5-ethylpyridine product 6-Chloro-4-methylnicotinic acid start->product Oxidation reagents Oxidizing Agent (e.g., HNO3 or KMnO4)

Figure 1: Proposed synthesis of 6-Chloro-4-methylnicotinic acid.

Detailed Protocol for Hypothesized Synthesis:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reactants: Charge the flask with 2-chloro-4-methyl-5-ethylpyridine and a suitable solvent, such as water or a biphasic system.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid (HNO3), through the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific temperature range.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite if KMnO4 was used). Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloro-4-methylnicotinic acid.

Potential Biological Activities: A Landscape of Possibilities

The introduction of chloro and methyl substituents onto the nicotinic acid scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. Based on the known activities of structurally similar compounds, we can hypothesize several promising avenues for the biological activities of 6-Chloro-4-methylnicotinic acid and its derivatives.

Anticancer Activity: Targeting Proliferative Pathways

Nicotinic acid and its derivatives have emerged as a promising class of compounds in the development of novel anticancer agents.[3] The presence of a halogen, such as chlorine, on the pyridine ring can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.

Hypothesized Mechanism of Action:

Derivatives of nicotinic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a crucial role in tumor angiogenesis. Novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against VEGFR-2.[4] It is plausible that derivatives of 6-Chloro-4-methylnicotinic acid could also exhibit inhibitory activity against VEGFR-2 or other receptor tyrosine kinases implicated in cancer.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Signaling Cascade Signaling Cascade VEGFR-2->Signaling Cascade Activates Gene Expression Gene Expression Signaling Cascade->Gene Expression Regulates Angiogenesis Angiogenesis Gene Expression->Angiogenesis Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 6-Chloro-4-methylnicotinic acid derivative 6-Chloro-4-methylnicotinic acid derivative 6-Chloro-4-methylnicotinic acid derivative->VEGFR-2 Inhibits VEGF VEGF VEGF->VEGFR-2 Binds

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-Chloro-4-methylnicotinic acid derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[6] The presence of a chloro group on the pyridine ring has been associated with anti-inflammatory effects in other heterocyclic compounds.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of nicotinic acid derivatives are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. It is hypothesized that 6-Chloro-4-methylnicotinic acid derivatives could act as inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.

Anti_inflammatory_Workflow Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates 6-Chloro-4-methylnicotinic acid derivative 6-Chloro-4-methylnicotinic acid derivative 6-Chloro-4-methylnicotinic acid derivative->COX-2 Inhibits

Figure 3: Hypothesized inhibition of the COX-2 pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 6-Chloro-4-methylnicotinic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will result in a colorimetric change.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.

Antimicrobial Activity: A New Frontier in Combating Resistance

Pyridine carboxylic acid derivatives have been investigated for their antimicrobial properties. The incorporation of a chlorine atom can enhance the antimicrobial activity of heterocyclic compounds.

Hypothesized Mechanism of Action:

The precise mechanism of antimicrobial action for nicotinic acid derivatives is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the chloro and methyl groups in 6-Chloro-4-methylnicotinic acid derivatives could facilitate their passage through the microbial cell wall and membrane, allowing them to reach intracellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][9][10][11]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the 6-Chloro-4-methylnicotinic acid derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary and Future Directions

To provide a contextual framework for the potential of 6-Chloro-4-methylnicotinic acid, the following table summarizes the reported biological activities of various substituted nicotinic acid derivatives.

Derivative ClassSubstitution PatternBiological ActivityReported IC50/MICReference
Nicotinic Acid-based Cytotoxic AgentsVariedAnticancer (VEGFR-2 inhibition)0.068 µM[4]
Isonicotinic Acid DerivativesVariedAnti-inflammatory (ROS inhibition)1.42 µg/mL[12]
Nicotinic Acid AcylhydrazonesVariedAntibacterial (Gram-positive)1.95–15.62 µg/mL[13]
2-Aryl Nicotinic Acids2-ArylAnalgesic and Anti-inflammatory-[2]

Table 1: Summary of Biological Activities of Selected Nicotinic Acid Derivatives

The exploration of 6-Chloro-4-methylnicotinic acid and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. The hypotheses and experimental protocols outlined in this guide provide a solid foundation for initiating research into the anticancer, anti-inflammatory, and antimicrobial potential of this underexplored chemical scaffold. Future studies should focus on the synthesis of a library of derivatives with diverse functional groups to establish clear structure-activity relationships. Furthermore, in vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds.

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An In-depth Technical Guide to 6-Chloro-4-methylnicotinic Acid and its Distinction from Other Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a form of vitamin B3, and its analogs are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide provides a detailed exploration of 6-Chloro-4-methylnicotinic acid, a specific analog whose unique structural features—a chloro group at the 6-position and a methyl group at the 4-position—confer distinct physicochemical and pharmacological properties. Through a comparative analysis with parent nicotinic acid and other key analogs, this document will elucidate the critical differences in their chemical reactivity, structure-activity relationships (SAR), and potential therapeutic applications. This guide will also present detailed synthetic protocols, comparative data, and visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin, is a vital nutrient and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] Beyond its physiological role, the pyridine-3-carboxylic acid scaffold of nicotinic acid has proven to be a remarkably versatile template for the development of therapeutic agents.[2][3] Modifications to the pyridine ring have led to a diverse array of analogs with activities ranging from antibacterial and anti-inflammatory to anticancer.[2][3][4] The introduction of various substituents alters the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

This guide focuses on a particularly interesting analog, 6-Chloro-4-methylnicotinic acid. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the pyridine ring creates a unique electronic environment that significantly differentiates it from nicotinic acid and other analogs. Understanding these differences is crucial for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The substituents on the nicotinic acid ring play a pivotal role in modulating these properties.

While experimental data for 6-Chloro-4-methylnicotinic acid is not extensively available in the public domain, we can infer its properties based on the known effects of its substituents and compare it with nicotinic acid and its mono-substituted analogs.

Table 1: Comparative Physicochemical Properties of Nicotinic Acid Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logP
Nicotinic AcidC₆H₅NO₂123.114.850.36
6-Chloronicotinic AcidC₆H₄ClNO₂157.563.431.33
4-Methylnicotinic AcidC₇H₇NO₂137.145.090.84
6-Chloro-4-methylnicotinic acid C₇H₆ClNO₂ 171.58 [5]~3.5-4.0~1.8-2.3

Predicted values for 6-Chloro-4-methylnicotinic acid are estimated based on the contributions of the chloro and methyl substituents.

The electron-withdrawing nature of the chlorine atom at the 6-position is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to nicotinic acid. Conversely, the electron-donating methyl group at the 4-position would slightly decrease the acidity. The net effect is a predicted pKa for 6-Chloro-4-methylnicotinic acid that is lower than that of nicotinic acid and 4-methylnicotinic acid, but likely slightly higher than that of 6-chloronicotinic acid.

In terms of lipophilicity, both the chloro and methyl groups increase the logP value compared to nicotinic acid, suggesting that 6-Chloro-4-methylnicotinic acid will be more lipophilic and may exhibit different membrane permeability characteristics.

Synthesis and Reactivity

The synthesis of substituted nicotinic acids often involves multi-step processes, starting from readily available pyridine derivatives. While a specific, detailed protocol for 6-Chloro-4-methylnicotinic acid is not widely published, a general synthetic strategy can be proposed based on established methodologies for related compounds.

General Synthetic Approach

A plausible synthetic route to 6-Chloro-4-methylnicotinic acid could start from a pre-substituted pyridine, followed by the introduction of the carboxylic acid functionality. For instance, a starting material like 2-chloro-4-methyl-5-ethylpyridine could be oxidized to yield the desired product.

Below are representative protocols for the synthesis of key nicotinic acid analog intermediates, which can be adapted for the synthesis of 6-Chloro-4-methylnicotinic acid.

Experimental Protocol: Synthesis of Methyl 6-Methylnicotinate

This protocol describes the esterification of 6-methylnicotinic acid, a common step in the synthesis of more complex derivatives.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-methylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 6-methylnicotinate.

Experimental Protocol: Synthesis of 6-Chloronicotinic Acid

This procedure outlines a method for the synthesis of 6-chloronicotinic acid from isocinchomeronic acid-N-oxide.[6]

Materials:

  • Isocinchomeronic acid-N-oxide

  • Acetic anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • In a reaction vessel, combine acetic anhydride, triethylamine, and dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add isocinchomeronic acid-N-oxide to the cooled mixture.

  • Stir the reaction at 0-5 °C and monitor its progress.

  • Upon completion, the reaction will yield 6-chloronicotinic acid and 6-hydroxynicotinic acid, which can be separated by appropriate purification techniques.[6]

Structure-Activity Relationship (SAR) and Biological Implications

The seemingly subtle additions of a chloro group and a methyl group to the nicotinic acid scaffold can have profound effects on the biological activity of the molecule. The electronic and steric alterations introduced by these substituents influence how the molecule interacts with its biological targets.

Impact of the 6-Chloro Substituent

The chlorine atom at the 6-position is a strong electron-withdrawing group. This has several implications:

  • Increased Acidity: As discussed, the chloro group increases the acidity of the carboxylic acid. This can affect the ionization state of the molecule at physiological pH, which in turn can influence its binding to receptors and enzymes.

  • Modified Reactivity: The electron-deficient nature of the pyridine ring can alter its susceptibility to nucleophilic aromatic substitution reactions, providing a handle for further chemical modifications.

  • Enhanced Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Potential for Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein.

Impact of the 4-Methyl Substituent

The methyl group at the 4-position is an electron-donating group with steric bulk. Its effects include:

  • Decreased Acidity: The methyl group slightly decreases the acidity of the carboxylic acid.

  • Steric Hindrance: The methyl group can introduce steric hindrance, which may either promote or hinder binding to a target, depending on the topology of the binding site. This can be a key factor in determining the selectivity of the analog for different receptor subtypes.

  • Increased Lipophilicity: Similar to the chloro group, the methyl group increases the lipophilicity of the molecule.

Synergistic Effects and Comparative Biological Activity

The combination of both a 6-chloro and a 4-methyl substituent in 6-Chloro-4-methylnicotinic acid results in a unique electronic and steric profile. While specific biological data for this compound is scarce, we can extrapolate from studies on other substituted nicotinic acid analogs.

  • Antibacterial Activity: Studies on various nicotinic acid derivatives have shown that the introduction of different substituents can lead to significant antibacterial activity.[2][4] The specific electronic and lipophilic character of 6-Chloro-4-methylnicotinic acid may confer activity against certain bacterial strains.

  • Anti-inflammatory Activity: Nicotinic acid derivatives have been investigated as potential anti-inflammatory agents.[3] The substituents on the ring can influence the inhibition of inflammatory mediators.

  • Enzyme Inhibition: The nicotinic acid scaffold is present in various enzyme inhibitors. The specific substitution pattern of 6-Chloro-4-methylnicotinic acid could make it a candidate for targeting specific enzymes.

Further research is needed to fully elucidate the biological activity profile of 6-Chloro-4-methylnicotinic acid and to directly compare its potency and selectivity with other analogs.

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Chemical Structures

Chemical Structures of Nicotinic Acid Analogs cluster_NA Nicotinic Acid cluster_6ClNA 6-Chloronicotinic Acid cluster_4MeNA 4-Methylnicotinic Acid cluster_6Cl4MeNA 6-Chloro-4-methylnicotinic Acid NA NA ClNA ClNA MeNA MeNA ClMeNA Image not available

Caption: Chemical structures of nicotinic acid and key analogs.

Synthetic Workflow

General Synthetic Workflow for Nicotinic Acid Analogs Start Substituted Pyridine Starting Material Step1 Oxidation / Carboxylation Start->Step1 Step2 Purification Step1->Step2 End Substituted Nicotinic Acid Step2->End

Caption: A generalized workflow for the synthesis of nicotinic acid analogs.

Conclusion and Future Directions

6-Chloro-4-methylnicotinic acid represents a compelling yet underexplored analog within the vast family of nicotinic acid derivatives. Its unique combination of an electron-withdrawing chloro group and an electron-donating methyl group at strategic positions on the pyridine ring suggests a distinct physicochemical and pharmacological profile. This guide has laid the foundational understanding of these differences by comparing its predicted properties and potential reactivity with well-characterized analogs.

The key takeaway for researchers is the significant potential for novel biological activity stemming from this specific substitution pattern. However, the current body of literature has a clear deficit of empirical data for 6-Chloro-4-methylnicotinic acid. Future research should prioritize:

  • Definitive Synthesis and Characterization: The development and publication of a robust, high-yield synthesis protocol for 6-Chloro-4-methylnicotinic acid is paramount. This should be accompanied by comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS) and determination of its key physicochemical properties (pKa, logP, solubility).

  • Systematic Biological Screening: A comprehensive biological evaluation of 6-Chloro-4-methylnicotinic acid is warranted. This should include screening for antibacterial, antifungal, anti-inflammatory, and anticancer activities, with direct comparative assays against nicotinic acid and other relevant analogs.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a focused library of analogs based on the 6-Chloro-4-methylnicotinic acid scaffold will be crucial for elucidating detailed structure-activity relationships and for the optimization of lead compounds.

By addressing these knowledge gaps, the scientific community can unlock the full potential of 6-Chloro-4-methylnicotinic acid and pave the way for the development of novel and effective therapeutic agents.

References

  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed, 35269966. [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

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The Strategic Role of 6-Chloro-4-methylnicotinic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the primary industrial applications of 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8), a pivotal heterocyclic building block in the pharmaceutical industry. The narrative focuses on its strategic importance as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), with a detailed exploration of its role in the manufacturing of the selective COX-2 inhibitor, Etoricoxib. This document will elucidate the synthetic pathways, provide detailed experimental protocols, and offer insights into the chemical principles that underscore its industrial utility, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction: The Versatility of Substituted Pyridine Carboxylic Acids in Drug Discovery

Substituted pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. Their rigid ring structure, coupled with the ability to introduce a variety of functional groups at specific positions, allows for the fine-tuning of molecular properties essential for drug efficacy and safety. 6-Chloro-4-methylnicotinic acid, with its distinct substitution pattern, is a prime example of a versatile intermediate that offers multiple reaction sites for the construction of complex molecular architectures.[1] Its primary application lies within the pharmaceutical industry as a key starting material for the synthesis of APIs.[2][3]

Core Industrial Application: A Key Precursor in the Synthesis of Etoricoxib

The most significant industrial application of 6-Chloro-4-methylnicotinic acid is its role as a precursor in the synthesis of Etoricoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation associated with various forms of arthritis.[6][7] The synthesis of Etoricoxib relies on the formation of a key intermediate, methyl 6-methylnicotinate .[4][5] While industrial production of methyl 6-methylnicotinate often starts from other precursors, 6-Chloro-4-methylnicotinic acid presents a viable and strategic starting material.

The synthetic strategy from 6-Chloro-4-methylnicotinic acid to Etoricoxib involves a multi-step process:

  • Esterification: The carboxylic acid group of 6-Chloro-4-methylnicotinic acid is first converted to its methyl ester, yielding methyl 6-chloro-4-methylnicotinate.

  • Dechlorination: The chlorine atom at the 6-position is subsequently removed to produce the crucial intermediate, methyl 6-methylnicotinate.

  • Condensation and Cyclization: Methyl 6-methylnicotinate is then reacted with a substituted phenylacetic acid derivative to form a diketone, which undergoes cyclization to build the bipyridine core of Etoricoxib.[5]

The following sections will delve into the practical execution of these key transformations.

Synthetic Pathway and Methodologies

Synthesis of Methyl 6-methylnicotinate from 6-Chloro-4-methylnicotinic Acid

The conversion of 6-Chloro-4-methylnicotinic acid to methyl 6-methylnicotinate is a two-step process involving esterification followed by dechlorination.

Step 1: Fischer Esterification of 6-Chloro-4-methylnicotinic Acid

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a fundamental and widely used reaction in organic synthesis.[8][9]

  • Reaction Principle: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. The use of a large excess of the alcohol can drive the equilibrium towards the product side.

Step 2: Reductive Dechlorination

The removal of the chlorine atom from the pyridine ring is a critical step. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl halides.

  • Reaction Principle: The reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The catalyst facilitates the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 From 6-Chloro-4-methylnicotinic Acid Start 6-Chloro-4-methylnicotinic Acid Esterification Methyl 6-chloro-4-methylnicotinate Start->Esterification Methanol, H₂SO₄ (cat.) Reflux Dechlorination Methyl 6-methylnicotinate Esterification->Dechlorination H₂, Pd/C Base

Caption: Synthetic pathway from 6-Chloro-4-methylnicotinic acid to Methyl 6-methylnicotinate.

Detailed Experimental Protocol: Synthesis of Methyl 6-methylnicotinate

The following protocol is based on established methods for Fischer esterification and catalytic hydrogenation, adapted for the specific substrate.

Part A: Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Chloro-4-methylnicotinic acid (1.0 eq.) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dilute the residue with water and cautiously neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-chloro-4-methylnicotinate.

Part B: Dechlorination

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the crude methyl 6-chloro-4-methylnicotinate (1.0 eq.) in a solvent such as methanol or ethanol.

  • Catalyst and Base: Add 5-10% Palladium on carbon (Pd/C) (1-5 mol%) and a base such as sodium acetate or triethylamine (1.1-1.5 eq.).

  • Hydrogenation: Purge the vessel with nitrogen and then introduce hydrogen gas (typically at 1-5 atm pressure). Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to afford pure methyl 6-methylnicotinate.

Conversion of Methyl 6-methylnicotinate to Etoricoxib

Once the key intermediate, methyl 6-methylnicotinate, is synthesized, it undergoes a well-established multi-step reaction sequence to yield Etoricoxib. A common industrial approach involves the condensation with a derivative of 4-(methylsulfonyl)phenylacetic acid.[5]

Etoricoxib_Synthesis cluster_1 Etoricoxib Synthesis Intermediate Methyl 6-methylnicotinate Diketone Diketone Intermediate Intermediate->Diketone 4-(Methylsulfonyl)phenylacetic acid derivative Strong Base Cyclization Bipyridine Core Diketone->Cyclization Ammonia source Acid catalyst Etoricoxib Etoricoxib Cyclization->Etoricoxib

Caption: Key steps in the conversion of Methyl 6-methylnicotinate to Etoricoxib.

Alternative Industrial Routes to Methyl 6-methylnicotinate

For a comprehensive understanding, it is pertinent to acknowledge the alternative, and often more direct, industrial routes for the production of methyl 6-methylnicotinate.

Parameter Route 1: From 6-Chloro-4-methylnicotinic Acid Route 2: Fischer Esterification of 6-Methylnicotinic Acid [6][8]Route 3: Oxidation of 5-Ethyl-2-methylpyridine [3]
Starting Material 6-Chloro-4-methylnicotinic acid6-Methylnicotinic acid5-Ethyl-2-methylpyridine
Key Reagents Methanol, H₂SO₄, H₂, Pd/C, BaseMethanol, H₂SO₄ or HClNitric acid, Sulfuric acid, Methanol
Number of Steps Two (Esterification, Dechlorination)One (Esterification)Two (Oxidation, Esterification)
Reaction Conditions Moderate (Reflux, RT Hydrogenation)Moderate (Reflux)Harsh (High Temperatures)
Potential Advantages Utilizes a potentially accessible starting materialHigh purity, straightforward reactionHigh throughput, potentially lower cost starting material
Potential Disadvantages Requires a dechlorination stepMay be less economical for very large scaleHarsh conditions, significant waste generation

Conclusion

6-Chloro-4-methylnicotinic acid is a valuable and strategically important intermediate in the pharmaceutical industry. Its primary application as a precursor for the synthesis of the selective COX-2 inhibitor Etoricoxib highlights its significance in the production of modern anti-inflammatory drugs. The synthetic pathway, involving an initial esterification followed by a reductive dechlorination, provides a viable route to the key intermediate, methyl 6-methylnicotinate. Understanding the chemistry and methodologies associated with this transformation is crucial for researchers and professionals in drug development and manufacturing, enabling the efficient and scalable production of life-enhancing medications.

References

  • LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Shanghai FDC-CHEMICAL Co., Ltd. [Link]

  • WLP INGREDIENT INC. (n.d.). 4-Methyl-6-chloronicotinic acid CAS NO.503555-50-8. [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • PubMed. (2019). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • EPO. (2017). PHARMACEUTICAL COMPOSITIONS OF ETORICOXIB - Patent 2887924. [Link]

  • Google Patents. (2013). WO2013104546A1 - Process for the synthesis of etoricoxib.
  • Google Patents. (2016).
  • Google Patents. (2015). US9024030B2 - Process for the synthesis of etoricoxib.
  • UKnowledge. (1991). Reductive Dechlorination of Toxic Chlorocarbons. [Link]

  • Google Patents. (2015). WO2015036550A1 - Process for making etoricoxib.
  • ScholarWorks@UARK. (1997). Reductive Dechlorinatin of a 2-Chloronicotinic Acid Under Finkelstein Conditions. [Link]

  • Google Patents. (2012). WO2012066570A3 - Produce to produce etoricoxib.
  • Patsnap. (n.d.). The preparation method of the reference substance used for synthesizing etoricoxib. [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

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An In-depth Technical Guide to the Derivatives and Analogs of 6-Chloro-4-methylnicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known derivatives and analogs of 6-chloro-4-methylnicotinic acid, a substituted pyridine carboxylic acid with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds.

Introduction: The Significance of the Substituted Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes.[1] Its derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological activities. The pyridine ring, a core component of nicotinic acid, is a prevalent motif in numerous pharmaceuticals. Strategic substitution on this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) is a particularly interesting scaffold for medicinal chemistry.[2] The presence of a chlorine atom at the 6-position offers a reactive handle for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. The methyl group at the 4-position can influence the molecule's conformation and interaction with biological targets. This guide will delve into the synthetic pathways to access derivatives of this core structure and explore the known and potential biological activities of the resulting analogs.

Synthesis of 6-Chloro-4-methylnicotinic Acid and its Key Derivatives

The synthesis of derivatives of 6-chloro-4-methylnicotinic acid typically begins with the parent acid, which is commercially available.[2][3] The carboxylic acid moiety and the chloro-substituent are the primary sites for chemical modification.

Esterification of the Carboxylic Acid

The carboxylic acid group can be readily converted to its corresponding esters, which can modulate the compound's lipophilicity and cell permeability.

Experimental Protocol: Synthesis of Methyl 6-chloro-4-methylnicotinate

A general procedure for the synthesis of methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) can be adapted from standard esterification methods for related nicotinic acids.[4]

  • Materials: 6-Chloro-4-methylnicotinic acid, methanol, thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC with DMAP), and an appropriate solvent (e.g., dichloromethane).

  • Procedure (using thionyl chloride):

    • Suspend 6-chloro-4-methylnicotinic acid in an excess of methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify the product by column chromatography on silica gel.

A similar protocol can be followed for the synthesis of other esters, such as ethyl 4-chloro-6-methylnicotinate, by substituting methanol with ethanol.[5]

Amide Bond Formation

The synthesis of amide derivatives introduces a key functional group for hydrogen bonding interactions, which can be crucial for target binding.

Experimental Protocol: Synthesis of 6-Chloro-4-methylnicotinamide

The synthesis of 6-chloro-4-methylnicotinamide can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with ammonia or an appropriate amine.

  • Materials: 6-Chloro-4-methylnicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride, a suitable amine (e.g., ammonia, dimethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Reflux 6-chloro-4-methylnicotinic acid with an excess of thionyl chloride to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the desired amine in the same solvent.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude amide by recrystallization or column chromatography.

This general procedure can be adapted to synthesize a variety of N-substituted amides, such as 6-Chloro-N,N-dimethylnicotinamide.

Nucleophilic Aromatic Substitution at the 6-Position

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, including amines, alkoxides, and thiolates. This reaction significantly expands the diversity of accessible analogs.

Conceptual Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for nucleophilic aromatic substitution.

Known and Potential Analogs and Their Biological Activities

While specific biological data for a wide range of 6-chloro-4-methylnicotinic acid derivatives is not extensively published, the broader class of nicotinic acid analogs has been investigated for numerous therapeutic applications.

Analogs with Potential Anti-inflammatory and Analgesic Activity

Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[6][7] For instance, some 2-substituted phenyl derivatives of nicotinic acid have shown significant activity.[6] By analogy, derivatization of the 6-chloro-4-methylnicotinic acid core could lead to novel anti-inflammatory agents.

Antimicrobial Derivatives

Nicotinic acid derivatives, particularly those incorporating heterocyclic moieties like 1,3,4-oxadiazoles and thiazolidinones, have demonstrated promising antimicrobial activity.[8][9] The synthesis of such derivatives from 6-chloro-4-methylnicotinic acid hydrazide would be a logical step in the exploration of new antibacterial and antifungal agents.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotine and its analogs are well-known ligands for nAChRs. Quantitative structure-activity relationship (QSAR) studies on nicotine analogs have provided insights into the structural requirements for receptor binding.[4] The 6-chloro-4-methylnicotinic acid scaffold could serve as a starting point for the design of novel nAChR modulators.

Vasorelaxant and Antioxidant Properties

Certain thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant activities.[10] These activities are often mediated by endothelium-derived nitric oxide and prostacyclin. The introduction of sulfur-containing nucleophiles at the 6-position of the 6-chloro-4-methylnicotinic acid core could yield compounds with similar dual activities.

Structure-Activity Relationship (SAR) Considerations

Based on the literature for related nicotinic acid analogs, several key structural features can be considered for optimizing the biological activity of derivatives of 6-chloro-4-methylnicotinic acid.

Table 1: Hypothetical SAR Summary for 6-Chloro-4-methylnicotinic Acid Derivatives

Position of ModificationType of ModificationPotential Impact on ActivityRationale
Carboxylic Acid (C3) EsterificationIncreased lipophilicity, improved cell permeability.Modulates pharmacokinetic properties.
AmidationIntroduction of H-bond donors/acceptors.Can enhance target binding affinity.
Bioisosteric replacement (e.g., tetrazole)Mimics carboxylic acid, may improve metabolic stability.Addresses potential liabilities of the carboxylic acid group.
Methyl Group (C4) Variation in alkyl sizeSteric influence on binding pocket interactions.Probes the spatial constraints of the target's active site.
Chloro Group (C6) Replacement with aminesPotential for H-bonding, salt bridge formation.Can introduce key interactions with the biological target.
Replacement with ethers/thioethersModulates electronics and lipophilicity.Fine-tunes the overall physicochemical profile.
Introduction of aryl/heteroaryl groupsPotential for π-π stacking and hydrophobic interactions.Can lead to significant gains in potency.

Logical Relationship Diagram for SAR Exploration

Caption: A logical workflow for SAR studies.

Conclusion and Future Directions

6-Chloro-4-methylnicotinic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of a diverse library of derivatives through modifications at the carboxylic acid and the chloro-substituent. While direct biological data on a wide range of its analogs is currently limited in the public domain, the extensive research on related nicotinic acid derivatives provides a strong rationale for its exploration in various therapeutic areas, including inflammation, infectious diseases, and neurological disorders.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 6-chloro-4-methylnicotinic acid derivatives. Such studies will be instrumental in elucidating the structure-activity relationships for this specific scaffold and unlocking its full potential in drug discovery.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed, [Link][10]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed, [Link][4]

  • 6-chloro-5-methylnicotinamide - Chemical Synthesis Database. Syns.info, [Link][11]

  • Quantitative Structure-Activity Relationships Study of a Series of Niacinamide Analogues as Androgen Receptor Antagonists. ResearchGate, [Link][12]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed, [Link][13]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC, [Link][14]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate, [Link][15]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar, [Link][6]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. UM eJournal, [Link][9]

  • Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01. YouTube, [Link][16]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate, [Link][1]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, [Link][7]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Academia.edu, [Link][17]

  • Electronic Supplementary Information. The Royal Society of Chemistry, [Link][18]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents, [19]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI, [Link][8]

  • 2-chloro-4,6-dimethylnicotinamide. Syns.info, [Link][20]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. oars.ub.uni-bielefeld.de, [Link][21]

  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. PMC, [Link][22]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed, [Link][23]

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Methodological & Application

Synthesis of 6-Chloro-4-methylnicotinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-Chloro-4-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with in-depth explanations of the chemical transformations, safety considerations, and procedural details to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

6-Chloro-4-methylnicotinic acid is a substituted pyridine derivative of significant interest in the synthesis of various biologically active molecules. Its structural features, including the carboxylic acid and the reactive chlorine atom, make it a versatile intermediate for the construction of more complex molecular architectures. This protocol will detail a reliable synthetic route starting from the readily available 4-methyl-6-hydroxynicotinic acid.

Synthetic Strategy: Chlorination of a Hydroxypyridine Precursor

The chosen synthetic pathway involves the direct chlorination of the hydroxyl group of 4-methyl-6-hydroxynicotinic acid. This transformation is effectively achieved using a well-established and robust method in pyridine chemistry: reaction with phosphorus oxychloride (POCl₃).[1][2][3] The underlying principle of this reaction is the conversion of the pyridone tautomer, which predominates for 6-hydroxypyridines, into the corresponding 6-chloropyridine. The carboxylic acid moiety is expected to remain intact under these conditions.

The reaction mechanism involves the activation of the hydroxyl group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion to displace the activated oxygen species. This process is often facilitated by the use of a base, such as pyridine, or by conducting the reaction at elevated temperatures.[1]

Visualizing the Workflow

To provide a clear overview of the entire process, from starting material to the final purified product, the following workflow diagram has been generated.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reagents Weighing and Preparation of Reagents Setup Assembly of Reaction Apparatus Reagents->Setup Reaction_Step Chlorination Reaction (Heating under Reflux) Setup->Reaction_Step Quenching Quenching of Excess POCl₃ Reaction_Step->Quenching Neutralization pH Adjustment and Precipitation Quenching->Neutralization Filtration Isolation of Crude Product Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying of Final Product Recrystallization->Drying

Caption: Overall workflow for the synthesis of 6-Chloro-4-methylnicotinic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling of reagents and equipment should be performed with caution and a thorough risk assessment.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityPurity/GradeSupplier
4-methyl-6-hydroxynicotinic acidC₇H₇NO₃153.1410.0 g≥98%Commercially Available
Phosphorus oxychloride (POCl₃)POCl₃153.3350 mL≥99%Commercially Available
PyridineC₅H₅N79.105 mLAnhydrousCommercially Available
Crushed IceH₂O18.02~200 g--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated solution-
Hydrochloric Acid (HCl)HCl36.46As needed1 M solution-
EthanolC₂H₅OH46.07As neededReagent Grade-
WaterH₂O18.02As neededDeionized-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Beaker (500 mL)

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-6-hydroxynicotinic acid (10.0 g).

    • Place the flask in a fume hood and carefully add phosphorus oxychloride (50 mL).

    • To this suspension, add anhydrous pyridine (5 mL) dropwise using a dropping funnel. The addition of pyridine can be exothermic.

    • Attach a reflux condenser to the flask.

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • In a separate 500 mL beaker, prepare a slurry of crushed ice (~200 g).

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the initial vigorous reaction has subsided, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product should precipitate out of the solution.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Safety and Hazard Information

It is imperative to adhere to all safety precautions when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.

  • 6-Chloro-4-methylnicotinic acid: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.[4][5]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]

Characterization

The identity and purity of the synthesized 6-Chloro-4-methylnicotinic acid should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. ResearchGate. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses. [Link]

  • 6-Chloronicotinic acid | C6H4ClNO2. PubChem. [Link]

  • Safety Data Sheet - 2-Chloro-4-methylnicotinic acid. Aaron Chemistry GmbH. [Link]

  • Process for the purification of phosphorus oxychloride. Justia Patents. [Link]

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Application Notes: 6-Chloro-4-methylnicotinic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylnicotinic acid (CAS No: 25462-85-5) is a bifunctional heterocyclic compound that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a carboxylic acid, and a methyl group, offers multiple avenues for selective chemical modification. This unique arrangement allows for the strategic construction of highly substituted pyridine derivatives, which are prevalent scaffolds in numerous pharmaceuticals.[2] For instance, substituted nicotinic acids are core components of drugs with analgesic and anti-inflammatory activities.[3][4]

The chemical reactivity of 6-Chloro-4-methylnicotinic acid is governed by three primary sites:

  • The C6-Chloro Substituent: The chlorine atom is susceptible to displacement via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates these transformations.

  • The C3-Carboxylic Acid: This functional group can be readily converted into esters, amides, or other derivatives using standard organic chemistry techniques.

  • The Pyridine Ring: The ring itself can potentially undergo transformations, though modifications at the chloro and carboxylic acid groups are far more common.

This guide provides a detailed exploration of the key synthetic applications of 6-Chloro-4-methylnicotinic acid, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Diagram: Key Reactive Sites of 6-Chloro-4-methylnicotinic Acid

Caption: Reactive sites on 6-Chloro-4-methylnicotinic acid.

Palladium-Catalyzed Cross-Coupling at the C6-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C6-Cl bond of 6-Chloro-4-methylnicotinic acid, while less reactive than the corresponding bromide or iodide, can effectively participate in these transformations, particularly with modern catalyst systems.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester derivative.[5] This reaction is exceptionally versatile for creating biaryl structures or introducing alkyl and vinyl groups.[6][7] The use of a base is crucial, as it activates the organoboron compound to facilitate the key transmetalation step in the catalytic cycle.[6]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: While simple Pd(PPh₃)₄ can be effective for more reactive halides, chloropyridines often require more sophisticated systems. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are used to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[6]

  • Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. It must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions with other functional groups on the substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species.
Ligand SPhos, XPhos, PPh₃Stabilizes the Pd center and facilitates the catalytic cycle.
Boron Reagent Aryl/Vinyl Boronic AcidSource of the new carbon-based substituent.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OSolubilizes organic and inorganic components.
Experimental Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Workflow Diagram

Suzuki_Workflow A 1. Assemble Reactants (Acid, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction (e.g., 80-120 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up & Purification (Extraction, Chromatography) E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction vessel, add 6-Chloro-4-methylnicotinic acid, phenylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 4-methyl-6-phenylnicotinic acid.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[9] The amination of chloropyridines is particularly challenging due to the lower reactivity of the C-Cl bond.[10] Success hinges on using a highly active catalyst system, typically composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The oxidative addition of the C-Cl bond to Pd(0) is the most difficult step.[10] Ligands like RuPhos, BrettPhos, or Josiphos are specifically designed to be bulky and electron-donating, which accelerates this step and prevents catalyst deactivation.[10][11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[10]

  • Temperature: Elevated temperatures (80-110 °C) are typically necessary to drive the reaction to completion.[10]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->OxAdd Ar-Cl Pd(II)Complex Ar-Pd(II)(L2)-Cl OxAdd->Pd(II)Complex BaseCoord Base Coordination & Amine Deprotonation Pd(II)Complex->BaseCoord HNR'R'', Base AmidoComplex Ar-Pd(II)(L2)-NR'R'' BaseCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • RuPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: NaOtBu is highly reactive and hygroscopic. Handle under an inert atmosphere in a glovebox.

  • In a glovebox, add 6-Chloro-4-methylnicotinic acid, NaOtBu, Pd₂(dba)₃, and RuPhos to a dry reaction vial.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain 4-methyl-6-morpholinonicotinic acid.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for functionalizing aromatic rings.[12] The reaction requires the aromatic ring to be electron-deficient, a condition met in 6-Chloro-4-methylnicotinic acid due to the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group.[13] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride leaving group.[12][13]

Mechanism Diagram: SNAr

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol 3: SNAr with Sodium Methoxide

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 equiv)

  • Sodium methoxide (2.5 equiv, 25 wt% solution in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-Chloro-4-methylnicotinic acid in anhydrous DMF in a round-bottom flask.

  • Add the sodium methoxide solution dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl. A precipitate may form.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 6-methoxy-4-methylnicotinic acid can be purified by recrystallization.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily transformed, allowing for the introduction of diverse functional groups. These transformations are often performed after modifying the C6-position, but the sequence can be altered depending on the overall synthetic strategy.

Esterification

Esterification is often performed to protect the carboxylic acid, improve solubility in organic solvents, or to prepare precursors for further reactions. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common and cost-effective method.[14]

Experimental Protocol 4: Fischer Esterification to Methyl 6-chloro-4-methylnicotinate

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 equiv)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-Chloro-4-methylnicotinic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).

  • Attach a reflux condenser and heat the mixture to reflux for 12-18 hours.[14]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by chromatography if necessary.

Amide Coupling

The formation of an amide bond is one of the most important reactions in drug discovery. Standard peptide coupling reagents can be used to efficiently couple the carboxylic acid with a primary or secondary amine.

Table 2: Common Amide Coupling Reagents

ReagentFull NameActivator/Additive
EDCI N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt or DMAP
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA
T3P Propylphosphonic AnhydridePyridine or DIPEA
Experimental Protocol 5: Amide Coupling with Benzylamine

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 equiv)

  • EDCI (1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • Benzylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 6-Chloro-4-methylnicotinic acid in anhydrous DCM.

  • Add EDCI and HOBt and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 8-16 hours.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-benzyl-6-chloro-4-methylnicotinamide.

Conclusion

6-Chloro-4-methylnicotinic acid is a highly valuable and adaptable building block for organic synthesis. Its distinct reactive handles—the C6-chloro group and the C3-carboxylic acid—can be manipulated through a variety of robust and well-established synthetic methods. By leveraging modern palladium-catalyzed cross-coupling reactions, classical nucleophilic aromatic substitution, and standard functional group interconversions, researchers can efficiently access a vast chemical space of substituted pyridine derivatives for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for harnessing the full synthetic potential of this versatile starting material.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available from: [Link]

  • Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Taylor & Francis Online. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • 2-Chloro-6-methylpyridine-4-carboxylic acid. LookChem. Available from: [Link]

  • 6-Methylnicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • WO2017157873A1 - 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar. Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Nucleophilic aromatic substitution I (video). Khan Academy. Available from: [Link]

  • (PDF) 6-Methylnicotinic acid. ResearchGate. Available from: [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available from: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid. Google Patents.

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Experimental procedures for the esterification of 6-Chloro-4-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Esterification of 6-Chloro-4-methylnicotinic Acid

This application note provides detailed experimental protocols and scientific rationale for the esterification of 6-Chloro-4-methylnicotinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The choice of esterification method is critical and depends on the substrate's sensitivity, the steric hindrance of the alcohol, and the desired scale of the reaction. This guide explores three robust and widely applicable methods: the classic Fischer-Speier Esterification, the versatile Thionyl Chloride-mediated synthesis, and the mild Steglich Esterification.

Introduction: The Strategic Importance of Esterification

6-Chloro-4-methylnicotinic acid is a substituted pyridine carboxylic acid. Its ester derivatives often serve as crucial building blocks in drug development, where the ester group can act as a protecting group, a handle for further functionalization, or a modulator of the molecule's pharmacokinetic properties. The successful and high-yield synthesis of its esters is, therefore, a pivotal step in many synthetic routes. This guide explains the causality behind experimental choices for three distinct and reliable methods, ensuring technical accuracy and field-proven insights for researchers.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

Principle & Rationale: The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] It is an equilibrium-controlled process.[3][4] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[1][4][5] This method is cost-effective and straightforward, making it ideal for simple, unhindered primary or secondary alcohols and substrates that are stable under strong acidic and high-temperature conditions.[1][2]

Reaction Mechanism: The mechanism involves several key reversible steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[1][3]

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[1]

  • Proton transfer from the attacking alcohol's hydroxyl group to one of the original carboxyl hydroxyl groups.

  • Elimination of water as a leaving group, forming a resonance-stabilized, protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[1]

Fischer_Esterification cluster_main Fischer-Speier Esterification Workflow RCOOH 6-Chloro-4-methylnicotinic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Fischer Esterification Workflow.

Detailed Protocol: Synthesis of Methyl 6-Chloro-4-methylnicotinate

  • Materials:

    • 6-Chloro-4-methylnicotinic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add 6-Chloro-4-methylnicotinic acid (1.0 equiv).

    • Add a large excess of methanol to act as both reactant and solvent (e.g., 15-20 mL per gram of acid).[6]

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise (approx. 0.1-0.2 equiv, or 1 mL per gram of acid).[6]

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).[6][7]

    • Maintain reflux for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

  • Work-up and Purification:

    • Carefully neutralize the remaining acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.[6][8]

    • Extract the aqueous layer with ethyl acetate (3x volume of the remaining solution).[6]

    • Combine the organic layers and wash with water, followed by brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by silica gel column chromatography or vacuum distillation if required.[8][9]

Method 2: Acyl Chloride Formation followed by Esterification

Principle & Rationale: This robust, two-step method circumvents the equilibrium limitations of the Fischer esterification. The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, to form the ester in a rapid and generally irreversible reaction.[11] This method is particularly useful for less reactive or precious alcohols and when mild final reaction conditions are required.

Reaction Mechanism: The carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group.[12] A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and ultimately displacing the leaving group to form the acyl chloride, with gaseous byproducts SO₂ and HCl.[13] The subsequent esterification is a standard nucleophilic acyl substitution.

Caution: Heating nicotinic acids with thionyl chloride can sometimes lead to chlorination of the methyl group on the pyridine ring.[14] Careful temperature control is advised.

Acyl_Chloride_Workflow Start 6-Chloro-4-methylnicotinic Acid Step1 Step 1: Acyl Chloride Formation Reagents: SOCl₂ Conditions: Reflux Start->Step1 Intermediate 6-Chloro-4-methylnicotinoyl Chloride Step1->Intermediate Step2 Step 2: Esterification Reagents: R'-OH, Base (e.g., Pyridine) Conditions: 0°C to RT Intermediate->Step2 Product Final Ester Product Step2->Product

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Protocol: Synthesis of Ethyl 6-Chloro-4-methylnicotinate

  • Step A: Synthesis of 6-Chloro-4-methylnicotinoyl Chloride

    • Materials: 6-Chloro-4-methylnicotinic acid, thionyl chloride (SOCl₂), optional solvent (e.g., toluene), round-bottom flask, reflux condenser.

    • Procedure:

      • Place 6-Chloro-4-methylnicotinic acid (1.0 equiv) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).

      • Add an excess of thionyl chloride (2-5 equiv), which can also act as the solvent.

      • Heat the mixture to reflux (approx. 76°C) and maintain for 1-3 hours.

      • After the reaction is complete (cessation of gas evolution), allow the mixture to cool.

      • Remove excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.[9]

  • Step B: Esterification

    • Materials: Crude 6-Chloro-4-methylnicotinoyl chloride, ethanol (EtOH), anhydrous pyridine or triethylamine (Et₃N), anhydrous dichloromethane (DCM), ice bath.

    • Procedure:

      • Dissolve the crude acyl chloride in anhydrous DCM.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add a solution of ethanol (1.1 equiv) and pyridine (1.2 equiv) in DCM.

      • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Wash the organic layer sequentially with dilute HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by silica gel column chromatography.[9]

Method 3: Steglich Esterification (Carbodiimide-Mediated Coupling)

Principle & Rationale: The Steglich esterification is an exceptionally mild and efficient method for forming esters, making it ideal for substrates that are sensitive to acid or heat.[15][16] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[15][17] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction and suppressing side reactions.[15][18][19] This method is particularly advantageous for coupling sterically hindered acids or alcohols, which often fail under harsher conditions.[16][17][20]

Reaction Mechanism:

  • The carboxylic acid reacts with the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate.[18]

  • DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[18] This step is key to the reaction's efficiency and prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[19]

  • The alcohol then attacks the N-acylpyridinium intermediate, forming the ester and releasing DMAP, which re-enters the catalytic cycle.

  • The protonated carbodiimide is converted into a urea byproduct (dicyclohexylurea - DCU, or ethyl-dimethylaminopropylurea - EDU).[19]

Steglich_Esterification RCOOH Carboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC (or EDC) DCC->O_acyl Active_Ester N-Acylpyridinium (Active Ester) O_acyl->Active_Ester DCU DCU (or EDU) Byproduct O_acyl->DCU DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP regenerated Ester Ester Product Active_Ester->Ester ROH Alcohol (R'-OH) ROH->Ester

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Protocol: Synthesis of tert-Butyl 6-Chloro-4-methylnicotinate

  • Materials:

    • 6-Chloro-4-methylnicotinic acid

    • tert-Butanol (t-BuOH)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Hexanes (for purification)

  • Procedure:

    • In a round-bottom flask, dissolve 6-Chloro-4-methylnicotinic acid (1.0 equiv), tert-butanol (1.2 equiv), and a catalytic amount of DMAP (0.05-0.1 equiv) in anhydrous DCM.

    • Cool the stirred solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equiv) in DCM dropwise over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.[15] Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • The residue can be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to remove any remaining impurities and traces of DCU.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationThionyl Chloride MethodSteglich Esterification
Conditions Harsh (Strong Acid, Heat)Moderate to Harsh (Refluxing SOCl₂)Mild (Room Temperature)[15][21]
Reaction Type EquilibriumIrreversibleIrreversible
Substrate Scope Best for simple 1°/2° alcohols; not for acid-sensitive substrates.[1][2]Broad; good for less reactive alcohols.Excellent; ideal for acid-labile substrates & hindered alcohols.[15][16][18]
Key Reagents H₂SO₄ or other strong acid.[2]SOCl₂ or (COCl)₂, Pyridine/Et₃N.DCC or EDC, DMAP.[15][17]
Byproducts WaterSO₂, HClDicyclohexylurea (DCU) or water-soluble urea (EDU).[19]
Work-up Neutralization, Extraction.Aqueous washes to remove base/acid.Filtration of DCU or aqueous wash for EDU.
Advantages Low cost, simple procedure.[1]High reactivity, high yield, not limited by equilibrium.Mild conditions, high yields, broad scope.[21]
Disadvantages Reversible, long reaction times, harsh conditions can cause side reactions.[2][3]Hazardous reagents (SOCl₂), corrosive byproducts (HCl).Expensive reagents, DCU removal can be tedious, potential for N-acylurea side product.[19][22]

References

  • Steglich esterific
  • Fischer–Speier esterific
  • Steglich Esterific
  • Fischer esterification Mechanism - Advantages and Applic
  • Fischer Esterification Reaction: Mechanism, Limit
  • Acid to Ester - Common Conditions.
  • Fischer Esterific
  • Steglich esterific
  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable.
  • Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube.
  • Steglich Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • A solvent-reagent selection guide for Steglich-type esterific
  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
  • Fischer Esterific
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs.
  • Non-catalytic preparation of nicotinic acid esters - US2816112A - Google P
  • The reaction of thionyl chloride with methyl-substituted heteroarom
  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts.
  • Purification of nicotinic acid - US3037987A - Google P
  • nicotinic acid - Organic Syntheses Procedure.
  • Fischer Esterific
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Form
  • Fischer Esterific
  • Preparation of nicotinic acid esters - US2861077A - Google P
  • Common side reactions during the esterification of 6-methylnicotinic acid - Benchchem.
  • (48)
  • Carbodiimide - Wikipedia.
  • 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook.
  • Any procedure for the esterification of isonicotinic acid?
  • Process for the production of 6-methylnicotinic acid ester - US4579953A - Google P
  • 1224464-97-4 | Methyl 6-chloro-4-methylnicotin
  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube.
  • Electronic Supplementary Inform
  • Methyl 6-methylnicotinate synthesis
  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
  • Ester synthesis by esterific
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry.

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Application Notes and Protocols for the Quantification of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid is a pyridine carboxylic acid derivative. As with many halogenated organic compounds, it may serve as a key intermediate in the synthesis of pharmaceuticals or agrochemicals. Its quantification is critical for process monitoring, quality control of final products, and for metabolic studies should it be identified as a metabolite of a parent compound. This document provides detailed analytical methods for the robust and reliable quantification of 6-Chloro-4-methylnicotinic acid in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chromatographic principles and are designed to be self-validating systems.

Physicochemical Properties of 6-Chloro-4-methylnicotinic Acid

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂N/A
Molecular Weight171.58 g/mol [1]
CAS Number503555-50-8[1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering excellent resolution and reproducibility for a wide array of compounds.[2] For 6-Chloro-4-methylnicotinic acid, a reversed-phase HPLC method with UV detection is a primary technique for accurate quantification, particularly in less complex matrices. The presence of the pyridine ring and the carboxylic acid functional group provides a strong chromophore for sensitive UV detection.

Causality in Experimental Design for HPLC-UV

The selection of a C18 stationary phase is based on its hydrophobic nature, which is well-suited for retaining and separating moderately polar compounds like 6-Chloro-4-methylnicotinic acid from a polar mobile phase.[3] The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh and dissolve sample/standard in diluent s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inj Inject sample s_filter->hplc_inj Transfer to vial hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_proc Peak Integration & Quantification data_acq->data_proc

Caption: Workflow for HPLC-UV analysis of 6-Chloro-4-methylnicotinic acid.

Detailed Protocol for HPLC-UV Quantification

1. Instrumentation and Reagents

  • HPLC system with a UV or Diode Array Detector (DAD).[3]

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Data acquisition and processing software.[3]

  • Acetonitrile (HPLC grade).[3]

  • Water (HPLC grade).[3]

  • Phosphoric acid (analytical grade).[3]

  • 6-Chloro-4-methylnicotinic acid reference standard.

2. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (v/v)
ColumnC18, 4.6 x 250 mm, 5 µm
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength~270 nm (to be optimized)

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 6-Chloro-4-methylnicotinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 6-Chloro-4-methylnicotinic acid in the sample from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For the quantification of 6-Chloro-4-methylnicotinic acid in complex matrices such as plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4] Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte with minimal interference from matrix components.[5]

Rationale for LC-MS/MS Method Design

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6-Chloro-4-methylnicotinic acid, producing predominantly protonated molecules ([M+H]^+) in positive ion mode or deprotonated molecules ([M-H]^-) in negative ion mode.[4] The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_extract Liquid-Liquid or Solid-Phase Extraction s_evap Evaporation and Reconstitution s_extract->s_evap lc_sep UPLC/HPLC Separation s_evap->lc_sep Injection ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_srm SRM Detection ms_ion->ms_srm data_acq Data Acquisition ms_srm->data_acq data_proc Peak Integration & Quantification data_acq->data_proc

Caption: Workflow for LC-MS/MS analysis of 6-Chloro-4-methylnicotinic acid.

Detailed Protocol for LC-MS/MS Quantification

1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/HPLC column suitable for fast separations (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 6-Chloro-4-methylnicotinic acid reference standard.

  • Internal Standard (IS) (e.g., an isotopically labeled analog or a structurally similar compound).

2. LC-MS/MS Conditions

ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientTo be optimized for optimal separation
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS Conditions
Ionization ModeESI Positive or Negative (to be optimized)
Precursor Ion (Q1)[M+H]⁺ or [M-H]⁻ of the analyte
Product Ion (Q3)Specific fragment ion of the analyte
Collision EnergyTo be optimized

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis

  • Optimize MS parameters by infusing a standard solution of 6-Chloro-4-methylnicotinic acid.

  • Develop a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

III. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

Gas Chromatography (GC) can be a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar, non-volatile compound like 6-Chloro-4-methylnicotinic acid, a derivatization step is necessary to increase its volatility.[6] Esterification of the carboxylic acid group, for example, with methanol to form the methyl ester, is a common derivatization strategy.

Protocol Outline for GC-MS Analysis
  • Derivatization: React the sample containing 6-Chloro-4-methylnicotinic acid with a suitable esterifying agent (e.g., methanol with an acid catalyst) to form Methyl 6-chloro-4-methylnicotinate.[7]

  • Extraction: Extract the derivatized analyte into a non-polar solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject the extract into a GC-MS system.

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the analyte from other components.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

IV. Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quantification of 6-Chloro-4-methylnicotinic acid. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.[3] Proper method validation is paramount to ensure the generation of reliable and accurate data in research, development, and quality control settings.

References

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010).
  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (n.d.).
  • 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid - Apollo Scientific. (n.d.).
  • Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). - ResearchGate. (n.d.).
  • 6-Chloronicotinic acid - the NIST WebBook. (n.d.).
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. (n.d.).
  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. (n.d.).
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI. (n.d.).
  • Chromatography Sample Preparation Guide - Organomation. (n.d.).
  • HPLC vs. GC-MS for Purity Analysis of Methyl 6-methylnicotinate: A Comparative Guide - Benchchem. (n.d.).
  • Analytical Method Validation & Common Problem 1 - NPRA. (n.d.).
  • Gas Chromatography.pdf. (n.d.).
  • Methyl 6-methylnicotinate synthesis from 6 - Benchchem. (n.d.).
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.).

Sources

Advanced Chromatographic Strategies for the Analysis of 6-Chloro-4-methylnicotinic Acid: HPLC and GC-MS Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the analysis of 6-Chloro-4-methylnicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. We present two robust and validated analytical techniques: High-Performance Liquid Chromatography (HPLC) for direct quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific determination following derivatization. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method development, validation, and routine analysis. The protocols herein are designed to ensure scientific integrity, providing a self-validating system for reliable and reproducible results.

Introduction: The Analytical Imperative for 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) is a substituted pyridine carboxylic acid derivative.[1][2][3] Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of downstream products. The presence of impurities can significantly impact the manufacturing process and the final product's pharmacological or biological activity. Therefore, robust analytical methods are essential for monitoring reaction kinetics, assessing product purity, and performing stability studies.

This guide explores two complementary chromatographic techniques, HPLC and GC-MS, to provide a comprehensive analytical toolkit for 6-Chloro-4-methylnicotinic acid. HPLC is a versatile technique for the direct analysis of the compound in various matrices, while GC-MS offers high sensitivity and structural confirmation, particularly for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for HPLC Method Development

A reversed-phase HPLC method is the preferred approach for the direct analysis of 6-Chloro-4-methylnicotinic acid due to the compound's polarity, conferred by the carboxylic acid group. This method allows for the separation of the target analyte from non-polar and some polar impurities without the need for derivatization. The selection of a C18 column provides a versatile stationary phase for retaining the analyte and achieving good peak symmetry. The mobile phase, a buffered aqueous solution with an organic modifier, is optimized to ensure adequate retention and efficient elution. UV detection is suitable as the pyridine ring system of the analyte exhibits significant absorbance in the UV region.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Inject Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Analyze Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: HPLC analysis workflow for 6-Chloro-4-methylnicotinic acid.

Detailed HPLC Protocol

2.3.1. Materials and Reagents

  • 6-Chloro-4-methylnicotinic acid reference standard (≥95% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.3.2. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer and acetonitrile.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of the 6-Chloro-4-methylnicotinic acid reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh the sample to obtain a final concentration of approximately 100 µg/mL in the diluent. Sonicate to dissolve if necessary and filter through a 0.45 µm syringe filter before injection.[4][5]

2.3.4. Chromatographic Conditions

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm

2.3.5. Method Validation The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] Key validation parameters include:

  • Specificity: Ensure the analyte peak is well-resolved from any impurities or degradation products.[6]

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for GC-MS Method Development

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 6-Chloro-4-methylnicotinic acid, being a carboxylic acid, has low volatility and can exhibit poor peak shape due to its polar nature.[10][11] Therefore, derivatization is a mandatory step to convert the polar carboxylic acid group into a more volatile and less polar ester.[11][12] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids.[10] This process replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and making it amenable to GC analysis.[12] Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte, even in complex matrices.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection GC Inlet Injection Derivatization->Injection Inject Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Analyze Quantification Quantification & Library Search Integration->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for 6-Chloro-4-methylnicotinic acid.

Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • 6-Chloro-4-methylnicotinic acid reference standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

3.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3.3.3. Preparation of Solutions and Derivatization

  • Standard Solution: Prepare a stock solution of 6-Chloro-4-methylnicotinic acid in pyridine at a concentration of 1 mg/mL.

  • Sample Solution: Dissolve the sample in pyridine to achieve a similar concentration.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3.3.4. GC-MS Conditions

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)

3.3.5. Data Analysis and Validation

  • Identification: The identity of the derivatized 6-Chloro-4-methylnicotinic acid peak can be confirmed by comparing its retention time and mass spectrum with that of the derivatized standard.

  • Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Characteristic ions for the TMS-ester of 6-Chloro-4-methylnicotinic acid should be chosen for quantification and confirmation.

  • Validation: Similar to the HPLC method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[8][9]

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of 6-Chloro-4-methylnicotinic acid. The choice between the two techniques will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. The HPLC method offers a direct and straightforward approach for routine quantification, while the GC-MS method provides superior sensitivity and specificity, making it ideal for trace analysis and impurity identification. Both protocols emphasize the importance of proper method validation to ensure the generation of reliable and accurate data, a cornerstone of quality control in the pharmaceutical and chemical industries.[7]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
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  • Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction. PubMed.
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  • Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. PubMed.
  • 6-Chloro-4-methylnicotinic acid. Apollo Scientific.
  • 6-Chloro-4-methylnicotinic acid | CAS 503555-50-8. Santa Cruz Biotechnology.
  • CAS 503555-50-8 6-Chloro-4-methylnicotinic acid. Alfa Chemistry.
  • Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid.

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Application Note: High-Purity Recovery of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Strategic Purification for Pharmaceutical Intermediates

Abstract & Scope

6-Chloro-4-methylnicotinic acid is a pivotal pyridine-based building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility in drug development necessitates a final product of exceptionally high purity, as trace impurities can have significant impacts on downstream reaction efficiency, yield, and the safety profile of the final API. This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on robust, scalable, and efficient strategies for the purification of crude 6-Chloro-4-methylnicotinic acid. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification technique, enabling scientists to make informed, rationale-driven decisions. The protocols detailed herein—spanning acid-base extraction, multi-solvent recrystallization, and chromatographic separation—are designed as self-validating systems to ensure reproducible, high-purity outcomes.

Analyte Profile and Physicochemical Characteristics

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. 6-Chloro-4-methylnicotinic acid is a solid, crystalline substance with a distinct set of characteristics that we can leverage for its separation from common synthesis-related impurities.[1]

Table 1: Physicochemical Properties of 6-Chloro-4-methylnicotinic Acid

PropertyValueSource(s)
CAS Number 503555-50-8[2][3][4]
Molecular Formula C₇H₆ClNO₂[2][4][5]
Molecular Weight 171.58 g/mol [2][4][5]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 180-192 °C[1]
Boiling Point 344.8 °C at 760 mmHg (Predicted)[2]
Density 1.39 g/cm³ (Predicted)[2]
pKa ~3.5 - 4.5 (Estimated)[6][7]

The most functionally significant feature is the carboxylic acid group, which imparts acidic properties. Its pKa, estimated to be in the range of 3.5-4.5 based on related nicotinic and benzoic acid structures, is the critical parameter for developing an acid-base extraction protocol.[6][7] This acidity means the compound will be deprotonated by a suitable base to form a highly water-soluble carboxylate salt, a principle we will exploit for bulk purification.[8][9]

Anticipating the Challenge: A Profile of Common Impurities

The efficacy of any purification strategy is dictated by its ability to separate the target compound from unwanted materials. In the synthesis of 6-Chloro-4-methylnicotinic acid and related compounds, impurities typically fall into several categories.[10][11]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Neutral or Basic Byproducts: Non-acidic molecules formed during the reaction.

  • Related Acidic Impurities: Structurally similar carboxylic acids (e.g., isomers or over-oxidation products like isocinchomeronic acid) that may have similar physical properties.[11]

  • Colored Process Impurities: High molecular weight, often polymeric, byproducts that impart a yellow or tan hue to the crude product.[12]

cluster_impurities Common Impurity Classes CRUDE Crude 6-Chloro-4- methylnicotinic acid STARTING Starting Materials (e.g., 2-chloro-4-methylpyridine) CRUDE->STARTING NEUTRAL Neutral Byproducts CRUDE->NEUTRAL ACIDIC Related Acidic Impurities (e.g., Isomers, Di-acids) CRUDE->ACIDIC COLOR Colored Process Impurities CRUDE->COLOR

Caption: Major classes of impurities in crude 6-Chloro-4-methylnicotinic acid.

Strategy 1: Bulk Purification via Aqueous Acid-Base Extraction

This technique is the workhorse for the initial, large-scale purification of carboxylic acids.[13] It excels at removing neutral and basic impurities by exploiting the dramatic change in water solubility of the target compound upon salt formation.[8][9]

Scientific Principle

The core principle is a reversible acid-base reaction. By treating the crude product (dissolved in an immiscible organic solvent) with an aqueous basic solution, the acidic 6-Chloro-4-methylnicotinic acid is deprotonated. The resulting carboxylate salt is ionic and preferentially partitions into the aqueous phase. Neutral and basic impurities, which do not react with the base, remain in the organic layer. Subsequent separation of the layers and re-acidification of the aqueous phase regenerates the insoluble, purified carboxylic acid, which precipitates out of solution.[14][15]

A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous Base (e.g., 1M NaHCO₃) & Mix in Separatory Funnel A->B C 3. Separate Layers B->C D_org Organic Layer: Neutral & Basic Impurities C->D_org Discard or Re-extract E_aq Aqueous Layer: Sodium 6-Chloro-4-methylnicotinate (Water Soluble Salt) C->E_aq Collect F 4. Acidify Aqueous Layer (e.g., 3M HCl) to pH < 2 E_aq->F G 5. Product Precipitates F->G H 6. Collect by Vacuum Filtration, Wash with Cold Water, & Dry G->H

Caption: Workflow for acid-base extraction of 6-Chloro-4-methylnicotinic acid.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 6-Chloro-4-methylnicotinic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Note: A weak base like sodium bicarbonate is often sufficient to extract a carboxylic acid and is preferred over strong bases like NaOH if base-sensitive functional groups are present in potential impurities.[14]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of the aqueous base (approx. half the original volume) to the organic layer in the funnel. Shake again and combine the aqueous layer with the first extract. This ensures complete recovery of the product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~2, as confirmed by pH paper. A thick white precipitate of the purified product should form.

    • Causality Note: The pH must be well below the pKa of the acid to ensure complete protonation and precipitation, maximizing yield.[13]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Dry the purified solid under vacuum to a constant weight.

Strategy 2: High-Purity Polish via Recrystallization

Following bulk purification, recrystallization is an essential technique to achieve the highest level of purity by removing trace impurities, particularly those with similar acidity that were not removed by extraction.[16]

Scientific Principle

Recrystallization relies on differences in solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[17][18] Impurities are ideally either insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization). Slow cooling of the saturated hot solution allows for the formation of a pure crystalline lattice, excluding impurities.[19]

A Select Solvent System (Single or Two-Solvent) B Dissolve Crude Solid in MINIMUM Hot Solvent A->B C Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly (1. Room Temp, 2. Ice Bath) C->E No D->E F Crystals Form E->F G Collect by Vacuum Filtration, Wash with Cold Solvent, & Dry F->G

Caption: Decision workflow for the recrystallization process.

Detailed Protocol: Solvent Screening and Recrystallization
  • Solvent Selection: Place a small amount (~20-30 mg) of the crude material into several test tubes. Add a potential solvent (~0.5 mL) to each. Observe solubility at room temperature and then upon heating. An ideal single solvent will show low solubility when cold and high solubility when hot.

    • For a two-solvent system, find a "soluble" solvent that dissolves the compound at room temperature and a miscible "anti-solvent" in which the compound is insoluble.[17]

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; may require heat.
EthanolPolar Protic78Often a good choice for aromatic acids.[12]
MethanolPolar Protic65A patent suggests its use for related 6-chloronicotinic acid.[20]
Ethyl AcetateMid-Polarity77Common, versatile recrystallization solvent.
TolueneNon-Polar111Can be effective for less polar compounds.
Water/Ethanol MixVariableVariableA mixture can fine-tune solvent properties.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent just until all the solid dissolves. Using the minimum amount of solvent is critical for maximizing recovery.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat the mixture to a boil for a few minutes.

  • Hot Filtration (If charcoal or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This removes the carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, breaking the vacuum to wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Strategy 3: Chromatographic Purification

For challenging separations where impurities have very similar solubility profiles to the product, silica gel column chromatography is the preferred method.[11][21]

Scientific Principle

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Silica gel is polar. Polar compounds adsorb more strongly and elute more slowly, while non-polar compounds travel down the column faster. For carboxylic acids, adding a small amount of acid (like acetic acid) to the mobile phase is often necessary to suppress deprotonation of the analyte, preventing peak tailing and ensuring good separation.[22]

Detailed Protocol: TLC Development and Column Chromatography
  • TLC Method Development:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Goal: Find a solvent system where the product has an Rf (retention factor) of ~0.3-0.4, and there is clear separation from all impurities. For this acidic compound, a typical eluent might be Hexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid.

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect the eluent in a series of numbered fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified 6-Chloro-4-methylnicotinic acid.

Summary and Recommended Workflow

No single technique is universally optimal. The choice of strategy depends on the initial purity, the nature of the impurities, and the required scale.

Table 3: Comparison of Purification Strategies

StrategyPrimary UseThroughputPurity AchievedProsCons
Acid-Base Extraction Bulk purification from neutral/basic impuritiesHighGood-ExcellentFast, inexpensive, scalableDoes not remove acidic impurities
Recrystallization Final polishing, removal of structurally similar impuritiesMediumExcellent-HighYields high-purity crystalline solidRequires solvent screening, potential for yield loss
Chromatography Difficult separations, small-scale purificationLowHighestExcellent separation powerLabor-intensive, requires large solvent volumes, difficult to scale

For achieving pharmaceutical-grade purity, a multi-step approach is recommended.

A Crude Product B Acid-Base Extraction A->B C Purity Check (TLC, MP) B->C D Recrystallization C->D Impurities Present F High-Purity Final Product C->F Purity Acceptable E Purity Check (TLC, MP, HPLC) D->E E->F Purity Acceptable G Column Chromatography E->G Trace Impurities Remain G->F

Caption: Recommended multi-step purification workflow for 6-Chloro-4-methylnicotinic acid.

References

  • Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link][21]

  • UCLA Chemistry. (n.d.). Acid-Base Extraction. [Link][14]

  • Wikipedia. (n.d.). Acid–base extraction. [Link][9]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link][13]

  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link][15]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. [Link][23]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link][17]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link][22]

  • Nature. (1951). Paper chromatography of nicotinic acid derivatives. [Link][24]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link][19]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. [12]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. [20]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link][16]

  • YouTube. (2020). Recrystallization. [Link][18]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I. [25]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. [Link][26]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link][27]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link][6]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. [28]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. [Link][29]

  • Chem-Impex. (n.d.). 6-Chloronicotinic acid. [Link][1]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Link][7]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid. [30]

Sources

The Strategic Application of 6-Chloro-4-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a foundational component in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with biological targets with high affinity and specificity. Within this class, 6-Chloro-4-methylnicotinic acid emerges as a particularly valuable and versatile building block. Its trifunctional nature—a reactive chloro group, a modifiable carboxylic acid, and a methyl group that can influence steric and electronic properties—provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries aimed at a range of therapeutic targets, most notably protein kinases.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It elucidates the synthesis of 6-Chloro-4-methylnicotinic acid and details its application in the construction of advanced intermediates for drug discovery, with a focus on the synthesis of kinase inhibitors. The protocols provided are grounded in established chemical principles and are designed to be both informative and practical for laboratory application.

PART 1: Synthesis of 6-Chloro-4-methylnicotinic Acid

The efficient synthesis of 6-Chloro-4-methylnicotinic acid is a critical first step in its utilization as a medicinal chemistry building block. While various methods exist for the synthesis of substituted nicotinic acids, a common and effective strategy involves the oxidation of a corresponding substituted pyridine. The following protocol is a representative method adapted from analogous syntheses of related compounds.

Protocol 1: Oxidation of 2-Chloro-4,5-dimethylpyridine

This protocol describes a plausible and robust method for the synthesis of 6-Chloro-4-methylnicotinic acid via the selective oxidation of the 5-methyl group of 2-chloro-4,5-dimethylpyridine. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction at other positions. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidant for this type of transformation.

Reaction Scheme:

Synthesis of 6-Chloro-4-methylnicotinic acid start 2-Chloro-4,5-dimethylpyridine reagents KMnO4, H2O, Heat start->reagents product 6-Chloro-4-methylnicotinic acid reagents->product

Caption: Synthesis of 6-Chloro-4-methylnicotinic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Chloro-4,5-dimethylpyridine≥97%Sigma-Aldrich
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%Fisher Scientific
Sulfuric acid (H₂SO₄), concentratedACS Reagent, 95-98%VWR
Sodium bisulfite (NaHSO₃)Reagent gradeAlfa Aesar
Diethyl etherACS Reagent, ≥99.0%EMD Millipore
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeAcros Organics
Deionized waterHigh purityIn-house

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chloro-4,5-dimethylpyridine (14.1 g, 0.1 mol) and 200 mL of deionized water.

  • Addition of Oxidant: While stirring the suspension vigorously, heat the mixture to 70-80 °C. Slowly add a solution of potassium permanganate (31.6 g, 0.2 mol) in 300 mL of deionized water from the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature below 90 °C.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 80-90 °C with stirring for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (2 x 50 mL).

  • Decolorization: Combine the filtrate and washings. If the solution is still colored, add a saturated solution of sodium bisulfite dropwise with stirring until the solution becomes colorless.

  • Acidification and Isolation: Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated sulfuric acid. A white precipitate of 6-Chloro-4-methylnicotinic acid will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized 6-Chloro-4-methylnicotinic acid should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.

PART 2: Application in the Synthesis of Kinase Inhibitors

6-Chloro-4-methylnicotinic acid is a versatile scaffold for the synthesis of kinase inhibitors due to its ability to undergo a variety of chemical transformations at its reactive sites. The chloro group is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted to an amide. These reactions allow for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the resulting inhibitors.

Key Reactions and Protocols

1. Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. The carboxylic acid moiety of 6-Chloro-4-methylnicotinic acid can be coupled with a wide array of amines to generate a library of amides. These amides can serve as key intermediates for further functionalization or as final drug candidates.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Reaction Scheme:

Amide Bond Formation acid 6-Chloro-4-methylnicotinic acid reagents EDC, HOBt, DIPEA, DMF acid->reagents amine R-NH2 amine->reagents product 6-Chloro-4-methylnicotinamide Derivative reagents->product

Caption: Amide bond formation workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Chloro-4-methylnicotinic acidSynthesized (Protocol 1) or CommercialCombi-Blocks
Amine (R-NH₂)VariousSigma-Aldrich
EDC hydrochloride≥98%Oakwood Chemical
HOBtAnhydrous, ≥97%TCI America
N,N-Diisopropylethylamine (DIPEA)≥99.5%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Ethyl acetateACS Reagent, ≥99.5%Fisher Scientific
Saturated aqueous NaHCO₃ solutionLaboratory prepared-
BrineLaboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeVWR

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

2. Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 6-Chloro-4-methylnicotinic acid derivatives, it allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position, which is often a key interaction point with the target kinase.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-4-methylnicotinamide derivative with a boronic acid.

Reaction Scheme:

Suzuki-Miyaura Coupling start 6-Chloro-4-methylnicotinamide Derivative reagents Pd catalyst, Ligand, Base, Solvent, Heat start->reagents boronic_acid Ar-B(OH)2 boronic_acid->reagents product 6-Aryl-4-methylnicotinamide Derivative reagents->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Chloro-4-methylnicotinamide deriv.Synthesized (Protocol 2)-
Aryl/Heteroaryl boronic acidVariousCombi-Blocks
Pd₂(dba)₃97%Strem Chemicals
XPhos≥98%Sigma-Aldrich
Potassium phosphate (K₃PO₄)Anhydrous, ≥97%Alfa Aesar
1,4-DioxaneAnhydrous, 99.8%Acros Organics
Celite®-Fisher Scientific

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the 6-chloro-4-methylnicotinamide derivative (1.0 eq), the boronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under the inert atmosphere, add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq).

  • Solvent Addition and Reaction: Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

PART 3: Biological Targets and Signaling Pathways

Derivatives of 6-Chloro-4-methylnicotinic acid have shown promise as inhibitors of several important kinase families implicated in cancer and inflammatory diseases. Understanding the signaling pathways in which these kinases operate is crucial for rational drug design.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting VEGFR-2 can starve tumors of their blood supply.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 6-Aryl-4-methylnicotinamide Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are essential for regulating mitosis. Their overexpression is common in many cancers, leading to genomic instability. Inhibiting Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway cluster_error Inhibition Leads to: AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Cell_Cycle_Progression Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Aneuploidy Aneuploidy Spindle_Assembly->Aneuploidy Chromosome_Segregation->Aneuploidy Cytokinesis->Cell_Cycle_Progression Inhibitor 6-Aryl-4-methylnicotinamide Derivative Inhibitor->AuroraA Inhibitor->AuroraB IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Inhibitor 6-Aryl-4-methylnicotinamide Derivative Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway.

PART 4: Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the 6-Chloro-4-methylnicotinic acid scaffold is guided by systematic modifications and evaluation of the resulting compounds' biological activity. The following table summarizes hypothetical SAR data for a series of generic kinase inhibitors derived from this scaffold.

Compound IDR Group (at 6-position via Suzuki Coupling)Amide MoietyHypothetical IC₅₀ (nM) vs. Target Kinase
1 PhenylCyclopropylamine150
2 4-FluorophenylCyclopropylamine75
3 3-MethoxyphenylCyclopropylamine120
4 4-Fluorophenyl(S)-3-aminopyrrolidine25
5 4-FluorophenylMorpholine250
6 Pyridin-4-yl(S)-3-aminopyrrolidine15
7 Thiophen-2-yl(S)-3-aminopyrrolidine40

Interpretation of Hypothetical SAR Data:

  • Influence of the 6-Aryl Group: Comparison of compounds 1 , 2 , and 3 suggests that electronic modifications to the phenyl ring at the 6-position significantly impact activity. The introduction of a fluorine atom at the 4-position (compound 2 ) improves potency, likely due to favorable interactions in the kinase active site.

  • Importance of the Amide Moiety: A comparison of compounds 2 , 4 , and 5 highlights the critical role of the amide substituent. The (S)-3-aminopyrrolidine moiety (compound 4 ) provides a significant boost in potency compared to the cyclopropylamine (compound 2 ) and morpholine (compound 5 ), indicating a key hydrogen bond interaction or optimal vector for this group.

  • Exploration of Heteroaryl Groups: Replacing the phenyl ring with a pyridine (compound 6 ) or thiophene (compound 7 ) can further enhance potency, suggesting that the heteroatoms may be involved in additional favorable interactions within the kinase's active site.

Conclusion

6-Chloro-4-methylnicotinic acid is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for chemical modification to generate diverse libraries of compounds. Its application in the synthesis of kinase inhibitors is particularly noteworthy, providing a robust scaffold for the development of targeted therapies for cancer and inflammatory diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery efforts.

References

  • Wikipedia. (2023). IRAK4. Retrieved from [Link]

Sources

Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 6-Chloro-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-methylnicotinic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural features—a reactive carboxylic acid, a strategically positioned methyl group, and a chlorine atom amenable to cross-coupling reactions—make it a versatile scaffold for creating diverse molecular libraries. This guide provides detailed, field-proven protocols for the synthesis of key derivatives, including esters, amides, and bi-aryl compounds. We delve into the causality behind experimental choices, offering insights into reaction mechanisms, troubleshooting, and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Core Scaffold

Nicotinic acid and its derivatives are integral components of many biologically active molecules and pharmaceuticals.[1][2] The specific compound, 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8), has emerged as a particularly valuable starting material.[3] The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution and as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide array of aryl and heteroaryl substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.

This document provides robust, step-by-step methodologies for three fundamental transformations of 6-Chloro-4-methylnicotinic acid:

  • Esterification of the carboxylic acid.

  • Amidation via activated coupling reagents.

  • Suzuki-Miyaura Cross-Coupling at the C6-chloro position.

Mandatory Safety Protocols

Handling 6-Chloro-4-methylnicotinic acid and its associated reagents requires strict adherence to safety protocols to mitigate risks. The compound itself is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles or a face shield, and appropriate chemical-resistant gloves.[6][7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Dust Formation: Avoid creating dust when handling the solid material.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[6]

    • Ingestion: Rinse mouth with water and consult a physician immediately.[6]

Hazard StatementPrecautionary Action
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/eye protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritation.P261: Avoid breathing dust.

Table 1: Key GHS Hazard Statements and Precautionary Measures for 6-Chloro-4-methylnicotinic acid.[5]

Synthetic Pathway I: Esterification

The conversion of the carboxylic acid moiety to an ester is often a necessary first step, either to protect the acid during subsequent reactions or to modulate the final compound's physicochemical properties. The Fischer-Speier esterification is a classic, reliable method for this transformation.[9][10]

Principle of Fischer Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol is used, which also serves as the solvent. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[10]

Protocol 1: Synthesis of Methyl 6-Chloro-4-methylnicotinate

This protocol details the synthesis of the methyl ester, a common intermediate.

Materials:

  • 6-Chloro-4-methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: Suspend 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid) in a round-bottom flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The mixture may become warm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.[9]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Re-dissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with brine.[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude methyl 6-chloro-4-methylnicotinate can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

Workflow for Fischer Esterification

Fischer_Esterification cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 6-Chloro-4-methylnicotinic acid + Methanol (excess) Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Heat to Reflux (4-18h) Add_Catalyst->Reflux Evaporate Remove excess MeOH Reflux->Evaporate Cool to RT Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Methyl 6-Chloro-4- methylnicotinate Purify->Product Amide_Coupling cluster_activation Acid Activation cluster_coupling Coupling & Purification Start 6-Chloro-4-methylnicotinic acid + Coupling Reagent (HBTU) + Base (DIPEA) in DMF Stir Stir at RT (15-30 min) Start->Stir Active_Ester In-situ formation of Activated Ester Stir->Active_Ester Add_Amine Add Amine (R-NH₂) Active_Ester->Add_Amine React Stir at RT (2-12h) Add_Amine->React Workup Aqueous Workup & Extraction React->Workup Purify Purify (Chromatography) Workup->Purify Product 6-Chloro-4-methyl- N-alkyl/aryl-nicotinamide Purify->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Dimer Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product ArCl R-Cl (Substrate) ArCl->OxAdd ArBOH2 R'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Sources

Large-scale synthesis considerations for 6-Chloro-4-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Large-Scale Synthesis Considerations for 6-Chloro-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylnicotinic acid is a key heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its strategic importance necessitates the development of robust, scalable, and economically viable synthetic routes suitable for industrial production. This application note provides a detailed examination of two primary synthetic strategies for the large-scale preparation of 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8). We offer an in-depth analysis of a preferred route involving the chlorination of a hydroxypyridine precursor and a discussion of an alternative oxidative pathway. This guide includes field-proven insights into experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes to aid researchers and process chemists in selecting and optimizing a manufacturing process.

Introduction and Strategic Importance

6-Chloro-4-methylnicotinic acid, also known as 6-chloro-4-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of a carboxylic acid, a chloro group, and a methyl group on the pyridine ring provides three distinct points for chemical modification, making it a versatile intermediate. It is particularly valuable in the development of nicotinic receptor modulators and other agents targeting the central nervous system.[1] The efficiency and scalability of its synthesis are therefore critical factors in the overall cost and timeline of a drug development program. This document outlines key considerations for moving from laboratory-scale synthesis to large-scale industrial production.

Comparative Analysis of Primary Synthetic Routes

Two logical and strategically sound routes for the synthesis of 6-Chloro-4-methylnicotinic acid are presented. The selection of a particular route on an industrial scale will depend on factors such as starting material cost, process safety, throughput, and waste management.

  • Route A: Chlorination of 4-methyl-6-hydroxynicotinic acid. This is the more established and arguably more reliable approach for large-scale production. The conversion of a 6-hydroxypyridine to a 6-chloropyridine is a high-yielding and well-understood transformation. The primary challenge lies in the efficient synthesis of the hydroxypyridine precursor.

  • Route B: Selective Oxidation of 2-chloro-4,5-dimethylpyridine. This route is potentially more atom-economical if the starting material is readily available. However, it presents a significant chemical challenge in achieving selective oxidation of the methyl group at the 5-position without affecting the methyl group at the 4-position, which could lead to a mixture of isomers and purification difficulties.

The following sections will delve into the technical details of each route.

Route A: Chlorination of 4-methyl-6-hydroxynicotinic Acid

This route is predicated on a two-step process: the synthesis of the key intermediate, 4-methyl-6-hydroxynicotinic acid, followed by its chlorination.

Synthesis of Precursor: 4-methyl-6-hydroxynicotinic acid

The synthesis of 4-hydroxy-6-methylnicotinic acid has been reported from precursors such as 4-hydroxy-6-methyl-2-pyrone.[2] For the purpose of this guide, we will assume the availability of this key intermediate to focus on the critical chlorination step.

Chlorination: From Hydroxypyridine to Chloropyridine

The transformation of a 2- or 6-hydroxypyridine, which exists in tautomeric equilibrium with its corresponding pyridone form, to a chloropyridine is a cornerstone of heterocyclic chemistry. The most common and industrially scalable reagent for this conversion is phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds by activation of the pyridone oxygen by the electrophilic phosphorus atom, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by a chloride ion (from POCl₃ itself) at the carbonyl carbon, leading to the aromatic chloropyridine. While traditional methods often use a large excess of POCl₃ as both reagent and solvent, this creates significant waste and hazardous quenching procedures. A modern, greener approach utilizes a stoichiometric amount of POCl₃, often in a sealed reactor to maintain pressure and drive the reaction to completion at elevated temperatures.[3] This solvent-free method is highly advantageous for large-scale production as it minimizes waste and simplifies product isolation.[4]

Workflow for Route A

Route A Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start 4-Hydroxy-6-methyl-2-pyrone precursor 4-methyl-6-hydroxynicotinic acid start->precursor [Ref: 3] chlorination Chlorination with POCl₃ precursor->chlorination Solvent-free, 140-160 °C [Ref: 1] workup Aqueous Work-up & Isolation chlorination->workup Quench & pH adjustment product 6-Chloro-4-methylnicotinic acid workup->product

Caption: Workflow for the synthesis of 6-Chloro-4-methylnicotinic acid via Route A.

Large-Scale Protocol for Chlorination (Route A)

This protocol is adapted from a validated method for the large-scale chlorination of hydroxypyridines.[3]

Safety Precaution: This procedure involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. It also involves heating a sealed reactor, which can lead to high pressures. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. A blast shield is mandatory for the heating step.

Equipment:

  • Pressure-rated, mechanically stirred, glass-lined or Hastelloy reactor with temperature and pressure monitoring.

  • Addition funnel for controlled liquid addition.

  • Receiving vessel for quenching.

Protocol:

  • Charging the Reactor: Charge the pressure reactor with 4-methyl-6-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, 1.0-1.2 eq) to the reactor. Note: The reaction can be run solvent-free. If a solvent is required for slurry agitation, a high-boiling inert solvent like dichlorobenzene or sulfolane may be used, but this will complicate downstream processing.

  • Reaction: Seal the reactor securely. Begin agitation and slowly heat the mixture to 140-160 °C. Monitor the internal pressure and temperature closely. Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by taking aliquots (after cooling and carefully venting) and analyzing by HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the reactor to room temperature (< 25 °C). CRITICAL STEP: The quenching of residual POCl₃ is highly exothermic and releases HCl gas. Slowly and carefully transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quench pot does not exceed 20 °C. This should be done via a dip tube into the subsurface of the ice/water mixture.

  • pH Adjustment and Isolation: The resulting acidic slurry will contain the product. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to adjust the pH to approximately 2-3. At this pH, 6-Chloro-4-methylnicotinic acid will precipitate as a solid.

  • Filtration and Drying: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum at 50-60 °C to a constant weight.

Data Summary for Route A
ParameterDetailsRationale / Reference
Key Reagents 4-methyl-6-hydroxynicotinic acid, POCl₃Standard transformation for hydroxypyridines.
Stoichiometry POCl₃ (1.0-1.2 eq)Minimizes waste and simplifies work-up.[3]
Temperature 140-160 °CRequired to drive the reaction to completion in a sealed system.[3]
Reaction Time 2-4 hoursTypical for this type of transformation. Monitor by HPLC.
Solvent Solvent-freeReduces cost and environmental impact.[3][4]
Work-up Careful aqueous quench, pH adjustmentStandard procedure for reactions involving POCl₃.
Expected Yield >90%High yields are reported for analogous systems.[5]

Route B: Selective Oxidation of 2-chloro-4,5-dimethylpyridine

This alternative route leverages the catalytic oxidation of a methyl group on the pyridine ring, a strategy that can be highly efficient if selectivity can be controlled.

Principle of Selective Oxidation

The oxidation of alkylpyridines to pyridinecarboxylic acids is a common industrial process. Various oxidants can be used, including nitric acid, potassium permanganate, or catalytic air/oxygen.[6] A patented process for the synthesis of the related 6-chloronicotinic acid utilizes cobalt-catalyzed oxidation of 2-chloro-5-methylpyridine with oxygen in a chlorobenzene solvent.[6]

Causality and Key Challenge: The primary challenge in Route B is regioselectivity. The starting material, 2-chloro-4,5-dimethylpyridine, has two methyl groups that could be oxidized. The electronic and steric environment of each methyl group will influence its reactivity. The 5-methyl group is para to the ring nitrogen, while the 4-methyl group is meta. This difference may allow for selective oxidation, but extensive process optimization would be required to achieve high selectivity and prevent the formation of isomeric byproducts (e.g., 2-chloro-4-carboxymethyl-5-methylpyridine) or over-oxidation to di-carboxylic acids.

Workflow for Route B

Route B Workflow cluster_0 Step 1: Catalytic Oxidation cluster_1 Step 2: Isolation start 2-chloro-4,5-dimethylpyridine oxidation Selective Oxidation start->oxidation O₂, Co(OAc)₂ catalyst Chlorobenzene, 70-100 °C [Ref: 16] workup Cooling & Filtration oxidation->workup purification Recrystallization workup->purification Crude Product product 6-Chloro-4-methylnicotinic acid purification->product

Caption: A proposed workflow for the synthesis of 6-Chloro-4-methylnicotinic acid via Route B.

Proposed Protocol for Selective Oxidation (Route B)

This protocol is a hypothetical adaptation based on a similar reported oxidation.[6] This process would require significant optimization.

Equipment:

  • Jacketed reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and temperature probe.

Protocol:

  • Charging the Reactor: Charge the reactor with 2-chloro-4,5-dimethylpyridine (1.0 eq), cobalt (II) acetate tetrahydrate (0.05-0.1 eq), and chlorobenzene as the solvent.

  • Reaction: Heat the stirred mixture to 70-100 °C. Once at temperature, begin bubbling a slow stream of oxygen or air through the reaction mixture via the gas inlet tube.

  • Monitoring: Monitor the reaction by HPLC for the consumption of starting material and the formation of the desired product and any isomers.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being a carboxylic acid, is likely to precipitate from the non-polar solvent.

  • Isolation and Purification: Filter the crude product. The filter cake will likely contain the product and the cobalt catalyst. Further purification by recrystallization from a suitable solvent (e.g., methanol/water mixture) would be necessary to remove the catalyst and any isomeric impurities.

Data Summary for Route B
ParameterDetailsRationale / Reference
Key Reagents 2-chloro-4,5-dimethylpyridine, O₂, Co(OAc)₂Based on analogous oxidation of 2-chloro-5-methylpyridine.[6]
Stoichiometry Co(OAc)₂ (catalytic, 5-10 mol%)Catalytic amount is sufficient for the reaction.
Temperature 70-100 °CProvides sufficient energy for C-H activation without excessive byproduct formation.[6]
Reaction Time 4-8 hoursHighly dependent on catalyst loading and oxygen flow rate.
Solvent ChlorobenzeneInert, high-boiling solvent suitable for this type of oxidation.[6]
Key Challenge Regioselectivity Achieving selective oxidation of the C5-methyl group over the C4-methyl group.
Expected Yield Variable (50-70%)Highly dependent on the success of optimization to achieve selectivity.

Conclusion and Recommendations for Large-Scale Synthesis

For the large-scale synthesis of 6-Chloro-4-methylnicotinic acid, Route A is the recommended strategy.

  • Trustworthiness and Scalability: The chlorination of a hydroxypyridine using POCl₃ is a highly reliable and well-documented transformation. The solvent-free protocol is particularly advantageous for industrial applications, offering high throughput, simplified product isolation, and reduced environmental impact.[3]

  • Reduced Risk: Route A avoids the significant process development risk associated with the regioselective oxidation required in Route B. Achieving high isomeric purity on a large scale via Route B would likely require extensive and costly optimization studies.

  • Process Control: The endpoint of the chlorination reaction in Route A is typically clear and can be easily monitored by HPLC. The work-up, while hazardous, is a standard industrial procedure. In contrast, controlling the selective oxidation in Route B could be challenging, with risks of over-oxidation or the formation of difficult-to-remove impurities.

While Route B may appear more direct, the proven reliability and predictability of Route A make it the superior choice for professionals in drug development and manufacturing who require a robust and scalable process to deliver high-purity material under tight timelines.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-chloro-4-methylpyridine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. LookChem. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. PrepChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available at: [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

Sources

The Strategic Role of 6-Chloro-4-methylnicotinic Acid in the Innovation of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective agrochemicals, the nicotinic acid scaffold has emerged as a cornerstone for the development of a diverse range of herbicides and fungicides. Nicotinic acid and its derivatives are naturally occurring compounds found in many plants and play crucial roles in various biological processes.[1] This inherent biological relevance, coupled with versatile chemical handles for synthetic modification, has made the nicotinic acid core a "privileged structure" in the design of modern crop protection agents.

One such derivative, 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) , represents a key building block for the synthesis of next-generation agrochemicals.[2] Its specific substitution pattern—a chlorine atom at the 6-position and a methyl group at the 4-position—offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity, selectivity, and metabolic stability of the final product. This guide provides a comprehensive overview of the application of 6-Chloro-4-methylnicotinic acid in the development of novel agrochemicals, with a focus on its use in creating potent herbicides. We will delve into the synthetic utility, mechanism of action of its derivatives, and provide detailed protocols for researchers and scientists in the field.

Synthetic Pathways and Derivatization

The strategic importance of 6-Chloro-4-methylnicotinic acid lies in its utility as a versatile intermediate for the synthesis of a wide array of agrochemical candidates. The carboxylic acid and chloro-substituted pyridine ring provide two key points for chemical modification.

Synthesis of 6-Chloro-4-methylnicotinic Acid

While specific industrial synthesis routes for 6-Chloro-4-methylnicotinic acid are often proprietary, a common approach for the synthesis of related 6-chloronicotinic acids involves the oxidation of the corresponding methylpyridine precursor. For instance, a patented method for the synthesis of 6-chloronicotinic acid involves the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent.[3] This is followed by recrystallization to yield the final product.[3] A similar strategy, starting from 2-chloro-4,5-dimethylpyridine, can be envisioned for the synthesis of 6-Chloro-4-methylnicotinic acid.

Conceptual Synthesis Workflow

cluster_synthesis Synthesis of 6-Chloro-4-methylnicotinic Acid Start 2-Chloro-4,5-dimethylpyridine Oxidation Oxidation (e.g., O2, Cobalt Acetate Catalyst) Start->Oxidation Initial Reactant Crude Crude 6-Chloro-4-methylnicotinic Acid Oxidation->Crude Reaction Purification Recrystallization Crude->Purification Purification Step Final Pure 6-Chloro-4-methylnicotinic Acid Purification->Final Final Product

Caption: Conceptual workflow for the synthesis of 6-Chloro-4-methylnicotinic acid.

Derivatization Strategies for Agrochemical Candidates

The true value of 6-Chloro-4-methylnicotinic acid is realized through its conversion into a diverse library of derivatives. The two primary handles for modification are the carboxylic acid group and the chlorine atom.

  • Amide Formation: The carboxylic acid can be readily converted to an acid chloride, which then serves as a reactive intermediate for the formation of a wide range of amides. This approach has been successfully used to synthesize novel N-(arylmethoxy)-2-chloronicotinamides with significant herbicidal activity.[4]

  • Esterification: The carboxylic acid can be esterified to produce various esters. This modification can influence the compound's solubility, membrane permeability, and ultimately its biological activity.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides. This allows for the introduction of diverse functional groups that can interact with the target biological site. This strategy has been pivotal in the development of 6-aryl-2-picolinate herbicides.[5][6]

Application in Herbicide Development: Synthetic Auxins

A significant application of picolinic acid derivatives, including those derived from 6-Chloro-4-methylnicotinic acid, is in the development of synthetic auxin herbicides.[5] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.[7]

Mechanism of Action: Targeting the Auxin Signaling Pathway

Synthetic auxin herbicides derived from picolinic acids exert their effects by targeting the auxin signaling pathway in plants. Unlike the natural auxin, indole-3-acetic acid (IAA), which binds to the TIR1 (Transport Inhibitor Response 1) F-box protein, many picolinic acid-based herbicides have been shown to bind to a different F-box protein, AFB5 (Auxin-signaling F-box protein 5).[5]

This binding event initiates a cascade of molecular events:

  • SCF Complex Formation: The herbicide-AFB5 complex promotes the assembly of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

  • Aux/IAA Repressor Ubiquitination: The SCF-AFB5 complex targets Aux/IAA transcriptional repressor proteins for ubiquitination.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA repressors are then degraded by the 26S proteasome.

  • Gene Expression Activation: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes.

  • Uncontrolled Growth: The overexpression of these genes results in epinastic growth, tissue disruption, and ultimately, plant death.

Auxin Herbicide Signaling Pathway

cluster_pathway Mechanism of Action of Picolinic Acid Herbicides Herbicide Picolinic Acid Herbicide (e.g., derived from 6-Chloro-4-methylnicotinic acid) AFB5 AFB5 F-box Protein Herbicide->AFB5 Binds to SCF SCF Complex Assembly AFB5->SCF Promotes Ubiquitination Ubiquitination of Aux/IAA SCF->Ubiquitination Targets AuxIAA Aux/IAA Repressor AuxIAA->Ubiquitination Substrate Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to ARF Auxin Response Factor (ARF) Proteasome->ARF Derepresses Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Results in

Caption: Simplified signaling pathway of picolinic acid-based auxin herbicides.

Protocols for Synthesis and Biological Evaluation

The following protocols provide a general framework for the synthesis of derivatives from 6-Chloro-4-methylnicotinic acid and their subsequent evaluation for herbicidal activity.

Protocol 1: General Synthesis of N-substituted Amides from 6-Chloro-4-methylnicotinic Acid

Objective: To synthesize a library of N-substituted amides from 6-Chloro-4-methylnicotinic acid for herbicidal screening.

Materials:

  • 6-Chloro-4-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask at 0 °C.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Quench the reaction with water or saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash successively with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Root Growth)

Objective: To evaluate the herbicidal activity of synthesized compounds on model weed species.

Materials:

  • Synthesized compounds

  • Control herbicides (e.g., commercial auxin herbicide)

  • Seeds of model weed species (e.g., Arabidopsis thaliana, bentgrass (Agrostis stolonifera), duckweed (Lemna paucicostata))

  • Agar medium (e.g., Murashige and Skoog)

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the synthesized compounds and control herbicides in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions to achieve the desired final concentrations in the agar medium.

  • Plating and Seeding:

    • Prepare the agar medium and autoclave.

    • While the medium is still molten, add the test compounds to achieve the final desired concentrations.

    • Pour the medium into sterile petri dishes or multi-well plates and allow it to solidify.

    • Sterilize the seeds and place them on the surface of the agar.

  • Incubation and Data Collection:

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22-25 °C).

    • After a set period (e.g., 7-14 days), measure the percentage of seed germination and the primary root length of the seedlings.

  • Data Analysis:

    • Calculate the inhibition of root growth for each concentration compared to a solvent control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth) for each compound using a dose-response curve.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of novel agrochemicals is driven by the analysis of quantitative data and the elucidation of structure-activity relationships. While specific data for derivatives of 6-Chloro-4-methylnicotinic acid is not extensively published, we can draw parallels from closely related structures.

For example, in a study of N-(arylmethoxy)-2-chloronicotinamides, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against duckweed with an IC₅₀ value of 7.8 μM.[4] In contrast, the commercial herbicide clomazone had an IC₅₀ of 125 μM under the same conditions.[4] This highlights the potential for discovering highly potent herbicides through the derivatization of the nicotinic acid scaffold.

CompoundTarget WeedIC₅₀ (μM)Reference
Compound 5f Duckweed (Lemna paucicostata)7.8[4]
Clomazone Duckweed (Lemna paucicostata)125[4]
Propanil Duckweed (Lemna paucicostata)2[4]

Table 1: Comparative herbicidal activity of a nicotinic acid derivative and commercial herbicides.

Structure-activity relationship studies on related picolinic acid derivatives have shown that the nature and position of substituents on the aromatic ring introduced at the 6-position can significantly impact herbicidal activity.[5] This underscores the importance of a systematic approach to derivatization and biological testing to identify optimal substitution patterns for maximizing potency and selectivity.

Conclusion and Future Perspectives

6-Chloro-4-methylnicotinic acid stands as a valuable and versatile building block in the ongoing quest for novel agrochemicals. Its strategic use, particularly in the synthesis of synthetic auxin herbicides, has the potential to yield new active ingredients with improved efficacy, selectivity, and environmental profiles. The future of agrochemical development will likely see a continued focus on the derivatization of such privileged scaffolds, coupled with a deeper understanding of their interactions with biological targets. As weed resistance to existing herbicides continues to grow, the importance of innovative chemistry, enabled by key intermediates like 6-Chloro-4-methylnicotinic acid, cannot be overstated.

References

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. Available at: [Link]

  • MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Available at: [Link]

  • Shaner, D. L. (2014). Herbicide Handbook. 10th ed. Weed Science Society of America, Lawrence, KS.
  • Feng, S., Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8269. Available at: [Link]

  • USDA ARS. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Available at: [Link]

  • Purdue Extension. (n.d.). Herbicide Mode-of-Action Summary. Available at: [Link]

  • University of California, Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 6-Chloro-4-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Chloro-4-methylnicotinic acid, categorized by the most common synthetic routes.

Route 1: Oxidation of 2-Chloro-5-methylpyridine

This route involves the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid.

Question 1: My reaction yield is low, and I observe a significant amount of a more polar byproduct by TLC. What is the likely impurity and how can I minimize it?

Answer: The most common side product in the oxidation of a methyl-substituted pyridine to a nicotinic acid is the over-oxidation of another alkyl group or the aromatic ring, or the formation of a dicarboxylic acid if a second oxidizable group is present . In the synthesis of nicotinic acid from 5-ethyl-2-methylpyridine, for instance, isocinchomeronic acid (a dicarboxylic acid) is a known byproduct.[1] While your starting material is 2-chloro-5-methylpyridine, aggressive oxidation conditions can still lead to undesired side reactions.

Causality and Prevention:

  • Oxidizing Agent and Conditions: Strong oxidizing agents like potassium permanganate or nitric acid under harsh conditions (high temperature, high concentration) can lead to over-oxidation. A patent for the preparation of 6-chloronicotinic acid suggests using oxygen with a cobalt acetate catalyst in a solvent like chlorobenzene under milder conditions to improve selectivity and yield.[2]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures increase the likelihood of side product formation. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

Troubleshooting Steps:

  • Optimize Oxidant Concentration: If using nitric acid, consider using a more dilute solution or a milder oxidizing agent.

  • Control Temperature: Maintain a consistent and moderate reaction temperature. For the cobalt-catalyzed oxidation, a temperature range of 70-100°C is suggested.[2]

  • Monitor Reaction Progress: Regularly sample the reaction mixture to determine the optimal endpoint and avoid prolonged exposure to oxidizing conditions.

Purification of the Final Product: If over-oxidation to a dicarboxylic acid has occurred, the difference in polarity and acidity can be exploited for purification. Recrystallization is a common and effective method. A Chinese patent describes a purification method for 6-chloronicotinic acid involving recrystallization from methanol with the use of activated carbon to remove colored impurities, achieving a purity of over 99.5%.[3]

Experimental Protocol: Recrystallization [4][5][6][7]

  • Dissolve the crude 6-Chloro-4-methylnicotinic acid in a minimal amount of hot methanol.

  • If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Route 2: Chlorination of 4-Methyl-6-hydroxynicotinic Acid

This synthetic pathway involves the conversion of the hydroxyl group of 4-methyl-6-hydroxynicotinic acid to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Question 2: After my chlorination reaction with POCl₃, my final product is contaminated with the starting material. How can I drive the reaction to completion?

Answer: The presence of unreacted 4-methyl-6-hydroxynicotinic acid is a common issue and indicates an incomplete reaction. The hydroxyl group on the pyridine ring exists in tautomeric equilibrium with its pyridone form, and its reactivity can be influenced by the reaction conditions.

Causality and Prevention:

  • Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will naturally lead to an incomplete reaction.

  • Reaction Temperature and Time: The chlorination of hydroxypyridines often requires elevated temperatures (reflux) to proceed at a reasonable rate. Insufficient heating or a short reaction time can result in low conversion.

  • Presence of Moisture: Chlorinating agents like POCl₃ and SOCl₂ are highly reactive with water. Any moisture in the starting material or solvent will consume the reagent and reduce its effectiveness.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry the starting material and use anhydrous solvents. Handle the chlorinating agent in a moisture-free environment.

  • Use a Stoichiometric Excess of Chlorinating Agent: Employing a slight to moderate excess of POCl₃ or SOCl₂ can help drive the reaction to completion.

  • Optimize Reaction Temperature and Time: Conduct the reaction at reflux temperature and monitor its progress by TLC until the starting material is no longer detectable. A procedure for a similar chlorination suggests refluxing for several hours.

  • Consider a Co-solvent or Additive: In some cases, the use of a high-boiling inert solvent or an additive like N,N-dimethylaniline can facilitate the reaction.

Diagram: Troubleshooting Incomplete Chlorination

G start Incomplete Chlorination Detected (Starting Material Present) q1 Were anhydrous conditions maintained? start->q1 sol1 Dry starting material and use anhydrous solvents. q1->sol1 No q2 Was sufficient chlorinating agent used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase stoichiometry of POCl₃ or SOCl₂. q2->sol2 No q3 Were reaction temperature and time adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase reaction temperature (reflux) and/or extend reaction time. Monitor by TLC. q3->sol3 No end Reaction Optimized q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for incomplete chlorination.

Route 3: Hydrolysis of 6-Chloro-4-methylnicotinonitrile

This method involves the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.

Question 3: My final product shows a peak in the NMR spectrum and a spot on the TLC plate that corresponds to the amide intermediate. How can I ensure complete hydrolysis?

Answer: The presence of 6-chloro-4-methylnicotinamide indicates that the hydrolysis of the nitrile has not gone to completion. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate.

Causality and Prevention:

  • Reaction Conditions: Incomplete hydrolysis can result from reaction conditions that are not sufficiently forcing. This includes a concentration of acid or base that is too low, a reaction temperature that is too low, or an insufficient reaction time.

  • Steric Hindrance: While not severe in this case, steric hindrance around the nitrile group can slow down the second step of the hydrolysis (amide to carboxylic acid).

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Often, simply extending the reflux time or increasing the reaction temperature can drive the hydrolysis to completion.

  • Increase Concentration of Acid or Base: Using a more concentrated solution of the acid or base can accelerate the rate of both hydrolysis steps.

  • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the amide intermediate to determine the necessary reaction time.

Analytical Characterization: The amide intermediate can be readily identified by NMR spectroscopy. The two amide protons will typically appear as a broad singlet in the ¹H NMR spectrum, and the carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Synthetic RouteCommon Side ProductDistinguishing FeaturesAnalytical Detection
Oxidation Isocinchomeronic AcidHigher polarity, two carboxylic acid groupsHPLC, ¹H NMR (different aromatic signals), MS
Chlorination 4-Methyl-6-hydroxynicotinic acidHigher polarity, presence of -OH groupHPLC, ¹H NMR (different aromatic signals), MS
Nitrile Hydrolysis 6-Chloro-4-methylnicotinamideIntermediate polarity, amide functional groupHPLC, ¹H NMR (amide N-H signals), MS

Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinic Acid via Oxidation of 2-Chloro-5-methylpyridine

This protocol is adapted from a patented procedure for a similar transformation.[2]

  • In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge chlorobenzene as the solvent.

  • Add 2-chloro-5-methylpyridine and a catalytic amount of cobalt (II) acetate.

  • Heat the mixture to 80-100°C with stirring.

  • Bubble oxygen gas through the reaction mixture at a controlled flow rate.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the crude product, which will contain the cobalt catalyst.

  • Recrystallize the crude product from methanol to yield pure 6-chloronicotinic acid.

Diagram: Oxidation Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification A Charge Reactor: - 2-Chloro-5-methylpyridine - Chlorobenzene - Cobalt (II) Acetate B Heat to 80-100°C and bubble O₂ A->B C Monitor by HPLC B->C D Cool to RT and Filter C->D Reaction Complete E Recrystallize from Methanol D->E F Isolate Pure Product E->F

Caption: General workflow for the oxidation synthesis.

References

  • Fu, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2025). Plausible mechanism for formylation of pyridine ring. [Link]

  • BMRB. (2025). bmse000281 Nicotinamide. [Link]

  • Chem LibreTexts. (2025). Recrystallization - Single Solvent. [Link]

  • University of California, Los Angeles. (2025). Recrystallization and Crystallization. [Link]

  • Human Metabolome Database. (2025). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). [Link]

  • Human Metabolome Database. (2025). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). [Link]

  • Google Patents. (2015).
  • Royal Society of Chemistry. (2025). Electronic Supplementary Information. [Link]

  • Google Patents. (2014).
  • YouTube. (2020). Recrystallization. [Link]

  • CUNY. (2025). Purification by Recrystallization. [Link]

  • Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Organic Syntheses. (2025). 6-hydroxynicotinic acid. [Link]

  • Organic Syntheses. (2025). 6-hydroxynicotinic acid. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. (2020).
  • Google Patents. (1986).
  • SIELC Technologies. (2025). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2025). Chromatograms of the two isomers picolinic acid and nicotinic acid.... [Link]

  • SIELC Technologies. (2025). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2015). Method for producing 2-chloro nicotinic acid.
  • AMiner. (2025). An Improved Method of Chlorinating 2-Alkoxynicotinic Acids. [Link]

  • PubChem. (2025). 6-Chloronicotinic acid. [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices to enhance yield and purity, ensuring scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and purification of 6-Chloro-4-methylnicotinic acid, offering insights into the underlying chemical principles.

Q1: What are the primary synthetic routes to 6-Chloro-4-methylnicotinic acid?

There are several established methods for the synthesis of 6-Chloro-4-methylnicotinic acid. The choice of route often depends on the available starting materials, scale, and desired purity.

One common approach involves the chlorination of 6-hydroxy-4-methylnicotinic acid. This precursor can be synthesized from readily available starting materials like DL-malic acid through a cyclization and ammonification process[1]. The subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group with a chlorine atom.

Another strategy starts from 2-chloro-5-methylpyridine, which is oxidized to form the carboxylic acid[2]. This oxidation can be achieved using various oxidizing agents, including potassium permanganate or nitric acid[3]. A method using oxygen with a cobalt acetate catalyst in a chlorobenzene solvent has also been reported, offering a milder and more environmentally friendly alternative[2].

A third route could potentially involve a Sandmeyer reaction starting from 6-amino-4-methylnicotinic acid. The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using copper(I) salts as catalysts[4][5][6][7].

Q2: What are the critical parameters to control during the synthesis to maximize yield?

To achieve a high yield of 6-Chloro-4-methylnicotinic acid, several reaction parameters must be carefully controlled:

  • Temperature: For oxidation reactions, maintaining the optimal temperature is crucial to prevent over-oxidation or the formation of byproducts[8]. Similarly, in chlorination reactions, controlling the temperature prevents unwanted side reactions.

  • Reagent Stoichiometry: The molar ratio of reactants is critical. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material, but a large excess can lead to the formation of impurities.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time[8]. Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to product degradation or byproduct formation.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For instance, in the oxidation of 2-chloro-5-methylpyridine, chlorobenzene has been used effectively[2].

Q3: What are the common impurities encountered, and how can they be minimized?

Several impurities can form during the synthesis of 6-Chloro-4-methylnicotinic acid. Understanding their origin is key to minimizing their formation.

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. This can be addressed by optimizing reaction conditions such as temperature, time, and reagent ratios[8].

  • Over-oxidation Products: In syntheses involving oxidation of a methyl group, over-oxidation can lead to the formation of dicarboxylic acids[8]. Careful control of the oxidizing agent's concentration and the reaction temperature can mitigate this.

  • Isomeric Impurities: Depending on the starting material and reaction pathway, the formation of other positional isomers is possible. Purification by chromatography is often necessary to separate these isomers[9].

  • Hydrolysis Products: During workup, if the conditions are too acidic or basic for a prolonged period, the chloro group can be susceptible to hydrolysis, reverting to the hydroxyl group.

Q4: What are the most effective methods for purifying the final product?

Achieving high purity is critical, especially for pharmaceutical applications. The following methods are commonly employed:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol has been reported as an effective recrystallization solvent for 6-Chloro-4-methylnicotinic acid[2]. The use of activated carbon during recrystallization can help remove colored impurities[1].

  • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography is a standard and effective method[10]. The choice of eluent (mobile phase) is optimized to achieve the best separation.

  • Acid-Base Extraction: As a carboxylic acid, 6-Chloro-4-methylnicotinic acid can be purified by dissolving it in a basic aqueous solution to form the carboxylate salt. Neutral impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of 6-Chloro-4-methylnicotinic acid.

Issue 1: Low Reaction Yield

A lower-than-expected yield is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure all starting materials and reagents are of high purity and free from contaminants. - Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase Reagent Excess: A modest increase in the excess of the limiting reagent may drive the reaction to completion.
Product Decomposition - Control Temperature: Ensure the reaction temperature is maintained within the optimal range. Overheating can lead to degradation. - Minimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.
Mechanical Losses During Workup - Efficient Extraction: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. - Careful Transfers: Minimize losses during transfers between flasks and filtration steps.
Issue 2: Product Purity Issues

The presence of impurities can significantly impact the utility of the final product.

Observed Impurity Potential Cause Recommended Action
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions as described in the "Low Yield" section. For purification, recrystallization or column chromatography can be effective.
Isomeric Byproducts Lack of regioselectivity in the reaction.Purification via column chromatography is typically the most effective method to separate isomers.
Colored Impurities Formation of colored byproducts.Treat the crude product with activated carbon during recrystallization to adsorb colored impurities[1].
Inorganic Salts Incomplete removal during workup.Wash the crude product thoroughly with water to remove any residual inorganic salts.
Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup end_yield_improved Yield Improved optimize_conditions->end_yield_improved extraction_issue Inefficient Extraction? check_workup->extraction_issue optimize_extraction Optimize Extraction: - Use a more suitable solvent - Increase number of extractions extraction_issue->optimize_extraction Yes purification_loss Losses during Purification? extraction_issue->purification_loss No optimize_extraction->end_yield_improved optimize_purification Optimize Purification: - Choose a better recrystallization solvent - Refine chromatography conditions purification_loss->optimize_purification Yes purification_loss->end_yield_improved No, consult further optimize_purification->end_yield_improved

Caption: Troubleshooting logic for low yield.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 6-Chloro-4-methylnicotinic Acid via Oxidation of 2-Chloro-5-methylpyridine[2]

Materials:

  • 2-Chloro-5-methylpyridine

  • Cobalt acetate (catalyst)

  • Chlorobenzene (solvent)

  • Oxygen gas

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, charge chlorobenzene as the solvent.

  • Add 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate.

  • Heat the mixture to the desired reaction temperature (e.g., 70-100 °C).

  • Bubble oxygen gas through the reaction mixture at a controlled flow rate.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to collect the crude product.

  • Recrystallize the crude product from methanol to obtain pure 6-Chloro-4-methylnicotinic acid.

Protocol 2: Purification by Recrystallization[2]

Materials:

  • Crude 6-Chloro-4-methylnicotinic acid

  • Methanol

  • Activated carbon (optional)

Procedure:

  • Place the crude 6-Chloro-4-methylnicotinic acid in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven to remove residual solvent.

General Reaction Pathway

Synthesis Pathway start Starting Material (e.g., 2-Chloro-5-methylpyridine) reaction Reaction (e.g., Oxidation) start->reaction workup Workup (e.g., Filtration) reaction->workup crude_product Crude Product workup->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure 6-Chloro-4-methylnicotinic acid purification->final_product

Caption: General workflow for synthesis and purification.

IV. References

  • BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from

  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Retrieved from

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid. Retrieved from

Sources

Technical Support Center: Navigating Reactions of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Amide Bond Formation - The Workhorse Reaction

The conversion of the carboxylic acid moiety of 6-Chloro-4-methylnicotinic acid into an amide is a cornerstone of its application in medicinal chemistry. However, the electronic nature of the pyridine ring can present unique challenges.

FAQ 1: My amidation reaction with a primary/secondary amine is sluggish or failing. What are the likely causes and how can I improve the yield?

Low yields in the amidation of 6-Chloro-4-methylnicotinic acid are frequently encountered and can often be attributed to a combination of factors.

Potential Causes & Solutions:

  • Reduced Nucleophilicity of the Amine: The amine you are using may be sterically hindered or electronically deactivated (electron-deficient).[1][2]

    • Solution: For challenging amines, standard coupling reagents like EDC/HOBt may be insufficient.[2] Consider switching to a more potent uronium/aminium salt-based reagent such as HATU, HBTU, or HCTU.[1] These reagents form highly reactive OAt or OBt active esters that can overcome the lower reactivity of the amine.[1]

  • Suboptimal Activation of the Carboxylic Acid: The electron-withdrawing nature of the chloro-substituted pyridine ring can influence the reactivity of the carboxylic acid.

    • Solution: Ensure you are using an adequate amount of coupling reagent and base. A common protocol involves using 1.0-1.2 equivalents of the coupling reagent and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid salts and facilitate the reaction.[1][3]

  • Inappropriate Solvent: The choice of solvent is critical for solubility and reaction rate.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. For reactions that are still sluggish, consider switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP).[1]

Troubleshooting Workflow for Low Amidation Yield

start Low Amidation Yield c1 Check Amine Reactivity start->c1 c2 Review Coupling Conditions start->c2 c3 Consider Reaction Temperature start->c3 sol1 Switch to HATU, HBTU, or HCTU c1->sol1 Hindered or Electron-Deficient Amine sol2 Increase Equivalents of Coupling Reagent & Base c2->sol2 Insufficient Activation sol3 Switch Solvent (e.g., to NMP) c2->sol3 Poor Solubility/Rate sol4 Gently heat the reaction (e.g., 40-50 °C) c3->sol4 Reaction is Slow at Room Temp

Caption: Troubleshooting logic for low amidation yield.

FAQ 2: I'm observing significant side products in my amidation reaction. What are they and how can I prevent them?

Side product formation is a common issue, particularly when using carbodiimide coupling reagents like EDC.

Common Side Products & Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
N-acylurea The highly reactive O-acylisourea intermediate can rearrange to the stable N-acylurea, consuming the activated acid.This is more prevalent in the absence of an amine or when the amine is very unreactive. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[4] These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more readily reacts with the amine.
Unreacted Starting Material Incomplete reaction due to reasons outlined in FAQ 1.Re-evaluate your coupling reagent, base, solvent, and temperature as described above. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Hydrolysis of the Chloro Group While generally stable, the chloro group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the corresponding 6-hydroxy-4-methylnicotinic acid derivative.[5]Use a non-nucleophilic base like DIPEA instead of hydroxide sources. Avoid excessive heating for prolonged periods.
Experimental Protocol: Amidation using HATU

This protocol is recommended for coupling 6-Chloro-4-methylnicotinic acid with moderately to poorly reactive amines.

Materials:

  • 6-Chloro-4-methylnicotinic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of 6-Chloro-4-methylnicotinic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 2: Potential Side Reactions Across Different Transformations

Beyond amidation, several side reactions are pertinent to the chemistry of 6-Chloro-4-methylnicotinic acid and its derivatives.

FAQ 3: Is decarboxylation a risk during my reactions?

Yes, decarboxylation is a significant potential side reaction for nicotinic acids, especially under certain conditions.

Causality and Prevention:

Decarboxylation of nicotinic acids can be induced by heat, particularly under strong acidic conditions.[1] The reaction proceeds by loss of carbon dioxide to yield the corresponding 2-chloro-4-methylpyridine.

  • In Esterification: During Fischer esterification, which involves heating in the presence of a strong acid like H₂SO₄, decarboxylation can compete with ester formation.[1]

    • Prevention: To minimize this, use the lowest effective temperature and shortest reaction time necessary for complete esterification. Monitor the reaction closely by TLC.

  • In Other Reactions: Any reaction requiring prolonged heating at high temperatures (>150 °C) could potentially lead to some degree of decarboxylation.[6]

    • Prevention: If high temperatures are unavoidable, consider if the reaction can be performed under milder conditions, perhaps with a more active catalyst or a different solvent.

Decarboxylation Side Reaction Pathway

sub 6-Chloro-4-methylnicotinic acid prod 2-Chloro-4-methylpyridine sub->prod co2 CO2

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for 6-Chloro-4-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylnicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient synthesis is critical for drug development and manufacturing pipelines. The most common and robust synthetic route involves the chlorination of a 6-hydroxy-4-methylnicotinic acid precursor. However, this transformation, while effective, presents several challenges related to reaction conditions, reagent handling, and product purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis. Our focus is on the critical parameters of temperature, solvent, and catalyst/reagent choice to ensure a high-yield, safe, and reproducible reaction.

Primary Synthetic Pathway: Chlorination of 6-Hydroxy-4-methylnicotinic Acid

The conversion of the hydroxyl group on the pyridine ring to a chlorine atom is typically achieved via a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be activated. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation, acting as both a chlorinating agent and, often, the solvent.[1][2]

The mechanism involves the initial reaction of the hydroxyl group with POCl₃ to form a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion (from POCl₃) to yield the desired 6-chloro product.[3] When a solvent like N,N-Dimethylformamide (DMF) is used, a Vilsmeier-Haack type reagent, a highly electrophilic chloroiminium salt, is formed in situ, which then facilitates the transformation.[4][5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the 6-hydroxy starting material. What are the likely causes?

Answer:

This is a common issue that typically points to three main factors: reaction temperature, reagent activity, or reaction time.

  • Insufficient Temperature: This is the most frequent cause. The chlorination of hydroxypyridines with POCl₃ is not a low-temperature reaction. It requires significant thermal energy to proceed to completion.

    • Causality: The activation energy for the nucleophilic substitution on the pyridine ring is high. Temperatures in the range of 110-160°C are often necessary.[1][7] Heating to reflux in neat POCl₃ (boiling point ~106°C) or using a higher boiling co-solvent is standard practice.

    • Solution: Ensure your heating apparatus can reach and maintain the target temperature. If using neat POCl₃, ensure a steady reflux is achieved. For larger scales, consider a sealed reactor to safely reach temperatures of 140-160°C, which can significantly shorten reaction times and improve efficiency.[1][8]

  • Inactive Reagent: Phosphorus oxychloride is highly reactive with atmospheric moisture.

    • Causality: POCl₃ readily hydrolyzes to phosphoric acid and HCl gas.[3] If the reagent has been improperly stored or handled, its potency will be significantly reduced.

    • Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored reagent under anhydrous conditions. When dispensing, do so under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes and glassware.

  • Insufficient Reaction Time: While higher temperatures shorten the required time, complex substrates may still require several hours at reflux.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots from the reaction mixture (with extreme care) to check for the disappearance of the starting material.

Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?

Answer:

Tar formation is indicative of decomposition, usually caused by excessive temperatures or prolonged heating.

  • Causality: Nicotinic acid derivatives can be susceptible to decarboxylation and other side reactions at very high temperatures. While high heat is necessary, exceeding the optimal range (typically >160°C) or heating for an extended period after the reaction is complete can lead to polymerization and decomposition.

  • Solution:

    • Precise Temperature Control: Use a temperature controller and a thermocouple to accurately monitor the internal reaction temperature. Do not rely solely on the heating mantle's dial setting.

    • Reaction Monitoring: As soon as the reaction is complete (monitored by TLC/LC-MS), proceed with the work-up. Avoid unnecessary, prolonged heating.

    • Purity of Starting Material: Ensure the 6-hydroxy-4-methylnicotinic acid is pure. Impurities can often act as catalysts for decomposition at high temperatures.

Question 3: The work-up was extremely violent and difficult to control. How can I safely quench the reaction?

Answer:

This is a critical safety issue. The violent reaction is due to the uncontrolled, exothermic hydrolysis of excess POCl₃.[9]

  • Causality: POCl₃ reacts explosively with water. Adding water or aqueous solutions directly to the hot reaction mixture is extremely dangerous and can lead to a runaway reaction.[10] Quenching at very low temperatures can also be deceptive, as it may lead to the buildup of unreacted POCl₃ and metastable intermediates, which can then react uncontrollably as the mixture warms.[10]

  • Recommended Safe Work-up Protocol (Reverse Quench): The universally recommended method is a "reverse quench," where the reaction mixture is added slowly to the quenching solution.[9][10]

    • Preparation: In a separate, large flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, or a solution of sodium acetate in water.[10]

    • Cooling: Allow the reaction mixture to cool to room temperature.

    • Slow Addition: Add the cooled reaction mixture dropwise via an addition funnel to the vigorously stirred ice/base slurry.

    • Temperature Monitoring: Monitor the temperature of the quenching flask throughout the addition, ensuring it remains below 20-25°C.[9]

    • Completion: Once the addition is complete, continue stirring until all gas evolution (CO₂) ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). The product can then be isolated by filtration or extraction.

Question 4: My final product is impure, containing residual starting material and other byproducts. How can I improve purity?

Answer:

Product impurity often stems from incomplete reaction or side reactions. Purification requires a targeted approach.

  • Incomplete Reaction: As discussed in Question 1, ensure the reaction goes to completion by optimizing temperature and time.

  • Hydrolysis during Work-up: If the product is prematurely exposed to water before the excess POCl₃ is fully quenched, it can hydrolyze back to the starting material. The reverse quench method helps prevent this.

  • Purification Strategy:

    • pH Adjustment: 6-Chloro-4-methylnicotinic acid is a carboxylic acid. Its solubility is highly dependent on pH. After quenching, carefully acidify the aqueous solution (e.g., with 2M HCl) to a pH of ~3-4. This will protonate the carboxylate, causing the product to precipitate out of the solution.

    • Recrystallization: The crude, filtered product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this chlorination? A: The optimal temperature depends on the scale and solvent system. For reactions using excess POCl₃ as the solvent, refluxing at its boiling point (~106°C) is a good starting point. However, for faster and more efficient conversion, especially at larger scales, heating in a sealed reactor at 140–160°C is often more effective.[1] It is crucial to find a balance, as temperatures that are too high can lead to decomposition.

Q: Can I use a co-solvent instead of neat POCl₃? A: Yes. Using a high-boiling inert solvent like toluene, o-dichlorobenzene, or acetonitrile can be advantageous.[11][12] It allows for better temperature control and can make the work-up more manageable. Using DMF as a co-solvent will generate the Vilsmeier reagent, which is highly reactive.[6] However, for many hydroxypyridines, using neat POCl₃ or a slight excess (1.5-3 equivalents) without an additional solvent works very well and simplifies post-reaction distillation if desired.[1][7]

Q: Is a catalyst or base necessary? A: For this specific transformation, POCl₃ is the reagent that drives the reaction. While some protocols for chlorinating hydroxypyrimidines or quinolones mention adding a base like pyridine or triethylamine, it is often not required for 2-hydroxypyridines, as the substrate itself can act as a base.[13] Adding a tertiary amine base can sometimes accelerate the initial formation of the phosphate intermediate. For a more potent chlorinating system, a mixture of POCl₃ and PCl₅ can be used.[14]

Q: What are the primary safety hazards associated with POCl₃? A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[2]

  • Toxicity: It is harmful if inhaled, ingested, or in contact with skin. Inhalation can cause severe respiratory irritation and pulmonary edema.

  • Corrosivity: It can cause severe burns to skin and eyes.

  • Reactivity: As detailed in the troubleshooting section, its reaction with water is highly exothermic and produces corrosive HCl gas.

  • Precautions: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®). Have an appropriate quenching agent and spill kit ready.

Q: How should I monitor the reaction's progress? A: The most common method is Thin Layer Chromatography (TLC).

  • Procedure: Carefully take a small aliquot from the reaction mixture. Quench it in a separate vial containing a small amount of ice and NaHCO₃ solution, then extract with an organic solvent like ethyl acetate. Spot the organic layer on a TLC plate against the starting material.

  • Visualization: The starting material (6-hydroxy-4-methylnicotinic acid) is significantly more polar than the product (6-Chloro-4-methylnicotinic acid). You should see the spot corresponding to the starting material disappear and a new, higher Rf spot for the product appear as the reaction progresses. Use a mobile phase like 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes.

Data & Protocols

Optimization of Reaction Conditions

The following table summarizes the impact of key variables on the synthesis. This data is synthesized from established protocols for similar heterocyclic chlorinations.

ParameterConditionExpected OutcomeRationale & Causality
Temperature 80-100 °CSlow or incomplete reaction.Insufficient thermal energy to overcome the activation barrier for nucleophilic substitution.
105-120 °C (Reflux)Good conversion, but may require longer reaction times (4-16h).Standard condition when using neat POCl₃ as the solvent.[7]
140-160 °C (Sealed)Fast and efficient conversion (1-3h), high yield.[1]Increased kinetic energy significantly accelerates the rate-limiting substitution step.
> 160 °CIncreased risk of byproduct formation and tarring.Decomposition pathways become significant at excessively high temperatures.
Solvent Neat POCl₃Effective; POCl₃ acts as both reagent and solvent.Simplifies reaction setup. Excess reagent drives the reaction to completion.[1]
DMFHigh reactivity, forms Vilsmeier reagent.[6]Can facilitate chlorination but may also lead to formylation or other side reactions if the substrate has other active sites.
Toluene / AcetonitrileGood for temperature control; less viscous.Allows for higher reflux temperatures than neat POCl₃ and can make stirring and heat transfer more efficient.[12]
Reagent POCl₃ (1.5 - 3 eq.)Effective chlorination.Stoichiometric or slight excess is often sufficient, especially at higher temperatures (140-160°C).[1]
POCl₃ / PCl₅More powerful chlorinating system.[14]PCl₅ can help to chlorinate more resistant substrates or drive the reaction harder. Useful if POCl₃ alone is sluggish.
Detailed Experimental Protocol

This protocol is a robust starting point for the chlorination of 6-hydroxy-4-methylnicotinic acid.

Materials:

  • 6-hydroxy-4-methylnicotinic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, or as solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (or connect to a nitrogen/argon line). Ensure all glassware is thoroughly oven-dried.

  • Charging: To the flask, add 6-hydroxy-4-methylnicotinic acid (e.g., 10.0 g). Carefully add phosphorus oxychloride (e.g., 50 mL).

  • Heating: Heat the reaction mixture to a steady reflux (approx. 110°C) using a heating mantle with a stirrer. Alternatively, for a more rapid reaction, heat the mixture in a sealed pressure-rated reactor to 140°C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours, depending on temperature).

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up (Reverse Quench): In a separate large beaker (at least 10x the volume of the reaction mixture), prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

  • Quenching: Using an addition funnel, add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. Maintain vigorous stirring and monitor the temperature to keep it below 25°C.

  • Precipitation: After the addition is complete, continue stirring for 30-60 minutes until gas evolution has completely stopped. The pH should be >7. Slowly acidify the mixture with 2M HCl with cooling until the pH is approximately 3-4. A precipitate should form.

  • Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold ethanol. Dry the solid in a vacuum oven.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Chloro-4-methylnicotinic acid.

Visualization of Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware charge Charge 6-hydroxy-4- methylnicotinic acid & POCl₃ start->charge heat Heat to 110-140°C charge->heat monitor Monitor by TLC/ LC-MS heat->monitor cool Cool to RT monitor->cool quench Slowly add to ice/ NaHCO₃ slurry (Reverse Quench) cool->quench precipitate Acidify to pH 3-4 to Precipitate Product quench->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry purify Recrystallize (Optional) dry->purify end End: Pure Product purify->end

G

References

  • BenchChem Technical Support Center. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Li, X., et al. (2012). Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions. Organic Process Research & Development, 16, 1727. As cited in ResearchGate discussion on quenching POCl₃. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Vol. 89, pp. 380-393. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • ResearchGate. (2012). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]

  • Al-Zaydi, K. M. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Phosphorus Oxychloride. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. [Link]

  • Al-Zaydi, K. M. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Gholamiman, M., et al. (2013). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Gholamiman, M., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • Gholamiman, M., et al. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health (NIH). [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (1956). 6-hydroxynicotinic acid. Vol. 36, p. 44. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination. [Link]

  • Li, P., et al. (2020). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. [Link]

  • De Vleeschouwer, F., et al. (2018). Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex During Electrophilic Aromatic Chlorination. Chemistry. [Link]

  • SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?[Link]

  • ElectronicsAndBooks.com. (n.d.). The Influence of Solvent on the Rate of Aromatic Chlorination. [Link]

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Feng, Y., et al. (1997). Isolation and Characterization of a Chlorinated-Pyridinol-Degrading Bacterium. Applied and Environmental Microbiology. [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

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Sources

Technical Support Center: Purification of 6-Chloro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for handling and purifying 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this intermediate with the high purity required for subsequent synthetic steps. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What are the likely impurities in my crude 6-Chloro-4-methylnicotinic acid?

A: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, based on common syntheses for substituted nicotinic acids, you can anticipate several classes of impurities:

  • Starting Material-Related Impurities: Unreacted precursors are a common source of contamination. For instance, if synthesizing from a substituted pyridine, residual starting material may carry through.

  • Isomeric Impurities: Depending on the regioselectivity of your reactions (e.g., chlorination or methylation), isomers may form. An example could be the formation of 2-chloro-4-methylnicotinic acid.

  • Byproducts from Side Reactions: Over-oxidation can lead to the formation of dicarboxylic acids.[3] Similarly, incomplete reactions or alternative reaction pathways can generate a variety of structurally related molecules.[4]

  • Reagent-Related Impurities: Reagents used in the synthesis, such as phosphorus oxychloride or oxidizing agents, can lead to chlorinated byproducts or other side-products.[4]

  • Degradation Products: The product itself may degrade under harsh work-up conditions (e.g., high heat or extreme pH), potentially leading to decarboxylation or other transformations.

Q2: I have a crude, discolored solid. Which purification method should I start with?

A: The best strategy depends on the nature of the impurities. For a general approach, a combination of methods is often most effective. The choice of the primary method can be guided by the scale of your reaction and the suspected impurities.

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude 6-Chloro-4-methylnicotinic acid q1 Are impurities likely non-acidic (neutral/basic)? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base  Yes   q2 Is the product still discolored or impure after extraction? q1->q2 No / Unsure acid_base->q2 recrystallize Perform Recrystallization (with optional carbon treatment) q2->recrystallize  Yes   q3 Are impurities still present (e.g., isomers with similar polarity)? q2->q3 No recrystallize->q3 chromatography Perform Silica Gel Column Chromatography q3->chromatography  Yes   end High-Purity Product q3->end No chromatography->end

Caption: A logical workflow for selecting a purification method.

Q3: How can I effectively assess the purity of my sample during the purification process?

A: Monitoring your progress is critical to avoid unnecessary steps and material loss.[5]

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for real-time monitoring. It allows you to visualize the disappearance of starting materials and the separation of your product from impurities. A good practice is to co-spot your crude material, the purified fraction, and the starting material on the same plate.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice.[6][7] It can accurately determine the percentage purity and resolve closely related impurities that may not separate well on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of your purified product and identifying impurities.[8] The presence of unexpected signals can indicate residual solvents or byproducts. Integrating the signals can also provide an estimate of purity.

Troubleshooting Guides

Section A: Purification by Acid-Base Extraction

Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a weak base, the acidic 6-Chloro-4-methylnicotinic acid is converted to its water-soluble carboxylate salt.[9][10] This salt migrates to the aqueous phase, leaving neutral and basic impurities behind in the organic phase. The pure acid is then regenerated by acidifying the aqueous layer.[11][12]

Troubleshooting Q&A
  • Q: My final recovery is very low after the extraction. What went wrong?

    • A1: Incomplete Extraction: You may not have used enough aqueous base or performed enough extraction cycles. Typically, 2-3 extractions are more efficient than a single one with the same total volume.[13] Test the pH of the aqueous layer after each extraction to ensure it remains basic.

    • A2: Incorrect pH for Back-Extraction: When regenerating the acid, ensure you add enough acid (e.g., HCl) to bring the pH to ~1-2. Use litmus paper or a pH meter to confirm. If the solution is not sufficiently acidic, your product will remain dissolved as the carboxylate salt.

    • A3: Product Solubility: While the protonated acid is expected to be poorly soluble in cold water, it may have some residual solubility. Cooling the acidified aqueous solution in an ice bath before filtration can help maximize precipitation.

  • Q: A thick emulsion formed in my separatory funnel and the layers won't separate. How can I fix this?

    • A: Emulsions are common when solutions are shaken too vigorously. To break it, you can:

      • Let the funnel sit undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking.

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Q: I added acid to the aqueous layer, but no precipitate formed. What happened?

    • A1: Insufficient Product: It's possible that there was very little of your acidic product in the crude mixture to begin with.

    • A2: Wrong Layer: Double-check that you collected the correct (aqueous) layer containing the carboxylate salt.

    • A3: Incorrect pH Adjustment: As mentioned above, ensure the solution is strongly acidic. Add acid until no more precipitate is observed.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 6-Chloro-4-methylnicotinic acid in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[9] Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution, combining all aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral or basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover those components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of pure 6-Chloro-4-methylnicotinic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid_Base_Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Extract with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities C->D E Aqueous Layer: Product as Carboxylate Salt C->E F 3. Acidify Aqueous Layer with HCl to pH ~1-2 E->F G 4. Collect Precipitate via Vacuum Filtration F->G H 5. Wash with Cold Water & Dry G->H I Pure Product H->I

Caption: Workflow for purification via acid-base extraction.

Section B: Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Troubleshooting Q&A
  • Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. To fix this, reheat the solution to re-dissolve the oil. Then, add a small amount of additional solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can also help induce crystallization.

  • Q: My final crystals are still colored. How can I get a white product?

    • A: Highly colored, non-polar impurities can often be removed by adding activated carbon (charcoal) to the hot solution before filtration. A patent for the related 6-chloronicotinic acid specifically mentions the use of methanol and activated carbon to decolorize and achieve high purity.[14] Use a small amount (1-2% by weight) of activated carbon, as using too much can adsorb your product and reduce yield.

  • Q: How do I select the best solvent for recrystallization?

    • A: The "like dissolves like" principle is a good starting point. Since your compound is moderately polar, polar protic or aprotic solvents are good candidates. Test small amounts of your crude product in different solvents. An ideal solvent should dissolve the solid when hot but show low solubility when cold. Patents and literature suggest that alcohols like methanol or ethanol can be effective for similar compounds.[14][15]

Data Table: Potential Recrystallization Solvents
SolventPolarityBoiling Point (°C)Comments
MethanolPolar Protic65Often effective for nicotinic acid derivatives.[14]
EthanolPolar Protic78Good solubility for nicotinic acid has been reported.[16]
WaterPolar Protic100May be suitable, but check solubility carefully.
AcetonitrilePolar Aprotic82Nicotinic acid shows low solubility; could be useful.[16]
Ethyl Acetate / HexaneMixedVariableA polar/non-polar mixture can be fine-tuned for optimal solubility.
Experimental Protocol: Recrystallization with Decolorization
  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Section C: Purification by Column Chromatography

Principle: This is a powerful method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[17] For 6-Chloro-4-methylnicotinic acid, which is acidic, care must be taken to avoid streaking on the column.

Troubleshooting Q&A
  • Q: My compound is streaking badly on the column and not separating well.

    • A: Acidic compounds can interact strongly with the slightly acidic silica gel, causing tailing or streaking. To mitigate this, you can add a small amount of acetic acid (~0.5-1%) to your eluent system. This keeps your compound fully protonated and reduces its interaction with the silica surface.

  • Q: The separation between my product and a key impurity is poor. How can I improve it?

    • A: You need to increase the difference in how strongly the two compounds adhere to the silica. This is achieved by making the eluent less polar. If you are using a mixture of ethyl acetate and hexanes, decrease the proportion of the more polar ethyl acetate.[3] This will cause all compounds to move more slowly down the column, often improving separation. Running a gradient elution (gradually increasing polarity) can also be very effective.

Data Table: Suggested Eluent Systems for Silica Gel Chromatography
Eluent SystemPolarityTypical Starting Ratio (v/v)Comments
Petroleum Ether / Ethyl AcetateLow to Medium4:1A common system for nicotinic acid esters; adjust polarity as needed.[17]
Dichloromethane / MethanolMedium to High20:1Good for more polar compounds.[17]
Hexanes / Ethyl Acetate / Acetic AcidLow to Medium80:20:0.5The acetic acid is added to suppress tailing of the acidic product.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. (2023). Acid–base extraction.
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • University of Colorado Boulder. (n.d.).
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • PubMed. (2003).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Google Patents. (1962).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
  • Apollo Scientific. (n.d.). 6-Chloro-4-methylnicotinic acid.
  • Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid. CN103570612A.
  • SIELC Technologies. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-4-methylnicotinic acid.
  • Alfa Chemistry. (n.d.). 6-Chloro-4-methylnicotinic acid.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-4-methylnicotinic acid.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-4-methylnicotinic acid.
  • Google Patents. (1961). Preparation of 6-methylnicotinic acid. US2993904A.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
  • Google Patents. (n.d.). Synthetic method of 6-methyl nicotine. CN114437031A.
  • MedchemExpress.com. (n.d.). 6-Methylnicotinic acid | Biochemical Reagent.
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Pharmaffili
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
  • NIST WebBook. (n.d.). 6-Chloronicotinic acid.
  • Guidechem. (n.d.). 6-chloro-4-methylnicotinic acid 503555-50-8 Purity 98%.
  • ChemicalBook. (n.d.).
  • Klivon. (n.d.). Nicotinic Acid EP Impurity A (6-Methyl Nicotinic Acid).

Sources

Technical Support Center: Understanding the Degradation Pathways of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the degradation of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your research endeavors.

Introduction

6-Chloro-4-methylnicotinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and agrochemical research. Understanding its stability and degradation pathways is crucial for formulation development, stability studies, and environmental impact assessment. This guide provides a comprehensive overview of potential degradation pathways, methodologies for their investigation, and troubleshooting advice for common experimental challenges. The information presented herein is based on established chemical principles and data from structurally related compounds, providing a predictive framework for your studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6-Chloro-4-methylnicotinic acid?

Based on its chemical structure, 6-Chloro-4-methylnicotinic acid is susceptible to degradation via several pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chloro substituent on the pyridine ring can undergo nucleophilic substitution by water, particularly under elevated temperatures or non-neutral pH conditions, to yield 6-Hydroxy-4-methylnicotinic acid.

  • Oxidation: The methyl group is a primary target for oxidation, which can lead to the formation of 6-Chloro-4-(hydroxymethyl)nicotinic acid and further to 6-Chloro-4-formylnicotinic acid or 6-Chloropyridine-3,4-dicarboxylic acid.[1][2][3]

  • Photodegradation: Similar to other chloro-aromatic compounds, 6-Chloro-4-methylnicotinic acid may degrade upon exposure to UV light. This can involve cleavage of the C-Cl bond, leading to radical intermediates and subsequent reaction products. Photocatalytic degradation, for instance using TiO₂, has been shown to be effective for the degradation of the related 6-chloronicotinic acid.[4]

Q2: I am observing a new peak in my HPLC chromatogram during a stability study of 6-Chloro-4-methylnicotinic acid. How can I identify it?

The appearance of a new peak suggests the formation of a degradation product. A systematic approach to its identification would involve:

  • Retention Time Comparison: If you suspect a specific degradation product, such as 6-Hydroxy-4-methylnicotinic acid from hydrolysis, you can inject a standard of this compound to compare retention times.

  • LC-MS/MS Analysis: This is a powerful tool for structural elucidation. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight of the unknown peak. Fragmentation patterns (MS/MS) can then be used to deduce its structure. For halogenated compounds, the isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key indicator in the mass spectrum.

  • Forced Degradation Studies: Intentionally degrading a sample of 6-Chloro-4-methylnicotinic acid under specific conditions (e.g., acid, base, peroxide, light) can help to generate the degradation product in a higher concentration, facilitating its isolation and identification.

Q3: My mass spectrometry data for 6-Chloro-4-methylnicotinic acid shows an M+2 peak. What does this signify?

The presence of a prominent M+2 peak is characteristic of a compound containing a chlorine or bromine atom. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks in the mass spectrum: the molecular ion (M) corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl. The relative intensity of the M to M+2 peak will be approximately 3:1. This isotopic signature is a valuable tool for confirming the presence of the chlorine atom in your parent compound and any chlorine-containing degradation products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing for 6-Chloro-4-methylnicotinic acid 1. Secondary interactions with silanols: The carboxylic acid and pyridine nitrogen can interact with residual silanol groups on the silica-based column packing. 2. Inappropriate mobile phase pH: The ionization state of the analyte can affect peak shape.1. Use a base-deactivated column or an end-capped column. 2. Add a competing base to the mobile phase: A small amount of an amine modifier (e.g., triethylamine) can reduce peak tailing. 3. Adjust the mobile phase pH: A slightly acidic mobile phase (e.g., using formic or acetic acid) will suppress the ionization of the carboxylic acid and can improve peak shape.
Shifting Retention Times 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile component. 2. Column temperature fluctuations: Lack of a column oven or unstable temperature control. 3. Column degradation: Loss of stationary phase over time.1. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a solvent degasser. 2. Use a column oven for stable temperature control. 3. Use a guard column to protect the analytical column. If the column is old, consider replacing it.
Ghost Peaks 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impure mobile phase solvents or additives. 1. Flush the injector and column with a strong solvent. 2. Include a needle wash step in your injection sequence. 3. Use high-purity (HPLC grade) solvents and additives.
Guide 2: Mass Spectrometry Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Ionization Efficiency 1. Suboptimal ESI source conditions: Incorrect spray voltage, gas flow, or temperature. 2. Inappropriate mobile phase: High concentrations of non-volatile buffers (e.g., phosphate) can suppress ionization.1. Optimize ESI source parameters for your specific analyte and flow rate. 2. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
Formation of Adducts 1. Presence of salts in the sample or mobile phase: Sodium and potassium adducts are common.1. Use high-purity solvents and additives. 2. Consider sample cleanup to remove salts if necessary. 3. Recognize common adducts in your data analysis (e.g., [M+Na]⁺, [M+K]⁺).
In-source Fragmentation or Reactions 1. High source temperature or cone voltage: Can cause the molecule to fragment before mass analysis. 2. Reaction with solvent molecules in the source. 1. Optimize source conditions to minimize fragmentation. 2. Be aware of potential artifacts: For example, reactions with methanol or acetonitrile can sometimes be observed.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To investigate the hydrolytic stability of 6-Chloro-4-methylnicotinic acid under acidic, basic, and neutral conditions.

Materials:

  • 6-Chloro-4-methylnicotinic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade water

  • HPLC system with UV or DAD detector

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 6-Chloro-4-methylnicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by HPLC-UV/DAD and LC-MS/MS to monitor the degradation of the parent compound and the formation of degradation products.

Protocol 2: HPLC Method for Analysis of 6-Chloro-4-methylnicotinic Acid and its Potential Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation and quantification of 6-Chloro-4-methylnicotinic acid and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Note: This is a starting method and may require optimization for your specific application and instrumentation.

Visualization of Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of 6-Chloro-4-methylnicotinic acid based on its chemical structure and the degradation of analogous compounds.

Hydrolysis_Pathway parent 6-Chloro-4-methylnicotinic acid product 6-Hydroxy-4-methylnicotinic acid parent->product + H2O (-HCl) Oxidation_Pathway parent 6-Chloro-4-methylnicotinic acid intermediate1 6-Chloro-4-(hydroxymethyl)nicotinic acid parent->intermediate1 [O] intermediate2 6-Chloro-4-formylnicotinic acid intermediate1->intermediate2 [O] product 6-Chloropyridine-3,4-dicarboxylic acid intermediate2->product [O]

Caption: Predicted oxidative degradation pathway of the methyl group.

Photodegradation_Pathway parent 6-Chloro-4-methylnicotinic acid intermediate Pyridinyl radical intermediate parent->intermediate (-Cl•) product Dechlorinated and/or hydroxylated products intermediate->product Further reactions

Caption: Predicted photodegradation pathway involving C-Cl bond cleavage.

References

  • Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing. Available from: [Link]

  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. EThOS. Available from: [Link]

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society. Available from: [Link]

  • US Patent for Oxidation of methyl-pyridines. Google Patents.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link]

  • Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Formation of Halogenated Artifacts In Brominated, Chloraminated, and Chlorinated Solvents. ACS Publications. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. Available from: [Link]

  • Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. Available from: [Link]

Sources

Addressing stability challenges of 6-Chloro-4-methylnicotinic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Chloro-4-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Landscape

6-Chloro-4-methylnicotinic acid (CMNA) is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorine atom on the pyridine ring and a carboxylic acid group, presents specific stability challenges, primarily related to hydrolysis and potential photodegradation. The stability of CMNA in solution is not merely a matter of compound integrity but is fundamental to the accuracy and reproducibility of your experimental results. Degradation can lead to a loss of potency, the appearance of unexpected impurities, and misleading analytical data.

This guide is structured to provide a proactive and reactive approach to managing CMNA stability. We will explore the underlying chemical principles of its degradation, provide actionable protocols to mitigate these issues, and offer troubleshooting advice for common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 6-Chloro-4-methylnicotinic acid in an aqueous solution?

The most probable primary degradation pathway is the hydrolysis of the chloro group at the 6-position of the pyridine ring. This reaction is typically catalyzed by acidic or basic conditions and accelerated by elevated temperatures. The hydrolysis product is expected to be 6-Hydroxy-4-methylnicotinic acid.

Q2: How does pH affect the stability of my 6-Chloro-4-methylnicotinic acid solution?

The stability of CMNA is significantly influenced by pH. Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the C-Cl bond. Generally, solutions of similar chlorinated pyridine compounds exhibit maximal stability in a slightly acidic to neutral pH range. It is crucial to determine the optimal pH for your specific application through stability studies.

Q3: I'm observing a new peak in my HPLC analysis of an aged CMNA solution. What could it be?

An additional peak in your chromatogram, especially one that grows over time, is likely a degradation product. The most probable candidate is 6-Hydroxy-4-methylnicotinic acid, formed via hydrolysis. To confirm its identity, you can use techniques like LC-MS to determine the mass of the unknown peak or synthesize/purchase a standard of the suspected degradant for retention time comparison.

Q4: Can I store my aqueous CMNA solution at room temperature?

Storing aqueous solutions of CMNA at room temperature is generally not recommended, as it can accelerate the rate of hydrolysis. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or lower) is the preferred method to minimize degradation.

Q5: Is 6-Chloro-4-methylnicotinic acid sensitive to light?

While specific photostability data for CMNA is not extensively published, related compounds, such as 6-chloronicotinic acid, have been shown to be susceptible to photodegradation under certain conditions, particularly in the presence of a photocatalyst.[1][2] Therefore, it is a best practice to protect CMNA solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.

Troubleshooting Guide: Common Stability-Related Issues

This section provides a systematic approach to troubleshooting common stability challenges you may encounter during your experiments with 6-Chloro-4-methylnicotinic acid.

Issue 1: Rapid Loss of Potency in an Aqueous Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound (CMNA) in your HPLC analysis over a short period.

  • Inconsistent results in bioassays or other functional experiments.

Root Cause Analysis and Solutions:

dot

Caption: Troubleshooting workflow for rapid potency loss of CMNA.

Issue 2: Appearance of Unidentified Peaks in Chromatograms

Symptoms:

  • One or more new peaks appear in your HPLC chromatogram that were not present in the initial analysis of the solution.

  • The area of the new peak(s) increases over time, while the area of the CMNA peak decreases.

Root Cause Analysis and Solutions:

dot

Caption: Workflow for identifying and addressing unknown peaks.

Experimental Protocols

To proactively address stability, it is essential to perform a forced degradation study. This will help you understand the degradation profile of 6-Chloro-4-methylnicotinic acid under various stress conditions.

Protocol 1: Forced Degradation Study of 6-Chloro-4-methylnicotinic Acid

Objective: To identify the potential degradation products and pathways for CMNA under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • 6-Chloro-4-methylnicotinic acid (CMNA)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (HPLC grade)

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of CMNA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution.

    • Acid Hydrolysis:

      • 0.1 M HCl at room temperature for 24 hours.

      • 1 M HCl at 60°C for 6 hours.

    • Base Hydrolysis:

      • 0.1 M NaOH at room temperature for 24 hours.

      • 1 M NaOH at 60°C for 6 hours.

    • Oxidative Degradation:

      • 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation:

      • Heat the solid compound at 105°C for 24 hours.

      • Heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation:

      • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be protected from light.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for new peaks and a decrease in the parent peak area.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound (CMNA) from its potential degradation products.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and ramp up to elute all components.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the absorbance maximum of CMNA (e.g., ~260-270 nm).
Injection Volume 10 µL

Procedure:

  • Method Development: Inject the stressed samples from the forced degradation study.

  • Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes the key factors affecting the stability of 6-Chloro-4-methylnicotinic acid in solution and the recommended mitigation strategies.

FactorEffect on StabilityRecommendation
pH Hydrolysis is catalyzed by both acidic and especially basic conditions.Maintain a slightly acidic pH (e.g., 4-6) for optimal stability.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.
Light Potential for photodegradation.Protect solutions from light using amber vials or by wrapping in foil.
Oxidizing Agents May lead to degradation.Avoid contact with strong oxidizing agents.

Conclusion

The stability of 6-Chloro-4-methylnicotinic acid in solution is a critical parameter that requires careful management. By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental data. This guide provides a comprehensive framework for addressing the stability challenges associated with this compound. For further assistance, please consult the references provided or contact our technical support team.

References

  • Klančnik, K., et al. (2018). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 205, 51-59. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • ResearchGate. (n.d.). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Request PDF. Available at: [Link]

  • S. Singh, et al. (2013). Forced Degradation Studies: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • S. C. R. Lummis, et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Available at: [Link]

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Technical Support Center: Overcoming Challenges in the Scale-up of 6-Chloro-4-methylnicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to larger-scale production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.

Section 1: Synthesis Route Troubleshooting - Chlorination of 4-Methyl-6-hydroxynicotinic Acid

The conversion of a hydroxypyridine to its corresponding chloride is a common and effective synthetic route. However, the use of potent chlorinating agents like phosphorus oxychloride (POCl₃) presents significant challenges, particularly during scale-up.

Q1: My chlorination reaction with POCl₃ is sluggish and gives incomplete conversion, even with extended reaction times. What are the potential causes and solutions?

A1: Incomplete conversion is a frequent issue when scaling up chlorination reactions. Several factors can contribute to this problem:

  • Insufficient Reagent Activity: POCl₃ is highly reactive but can be compromised by moisture. Ensure you are using a fresh, anhydrous grade of POCl₃ and that all glassware and solvents are rigorously dried.

  • Sub-optimal Temperature: While the reaction is often run at reflux, the initial phosphorylation of the hydroxyl group can be temperature-dependent. For some substrates, a staged temperature profile, with a lower initial temperature followed by a gradual increase, can be more effective.[1]

  • Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and areas of poor reagent distribution, resulting in a non-uniform reaction. Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.

  • Base Additive Effects: The addition of a tertiary amine base (e.g., triethylamine) can sometimes accelerate the reaction. However, the choice of base and its stoichiometry are critical and must be optimized.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous solvents.

  • Optimize Temperature Profile: Conduct small-scale experiments to determine the optimal temperature range for your specific substrate.

  • Enhance Mixing: If possible, increase the agitation speed and ensure the reactor design promotes efficient mixing.

  • Evaluate Base Catalysis: If not already in use, consider the addition of a suitable tertiary amine base. Start with catalytic amounts and gradually increase to stoichiometric amounts, monitoring the effect on reaction rate and impurity profile.

Q2: After quenching my POCl₃ reaction, I observe the reappearance of my starting material (4-methyl-6-hydroxynicotinic acid) in the TLC/HPLC analysis. Why is this happening?

A2: This phenomenon is often due to the hydrolysis of a reaction intermediate back to the starting material during the work-up. The reaction of a hydroxypyridine with POCl₃ proceeds through a phosphate ester intermediate.[1] If this intermediate is not fully converted to the chloro-derivative, it can be hydrolyzed back to the starting material upon the addition of water during quenching.

Causality and Prevention:

  • Incomplete Reaction: The primary cause is an incomplete reaction. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., HPLC) before proceeding with the quench.

  • Quenching Conditions: A very rapid or poorly controlled quench can sometimes favor the hydrolysis of the intermediate over the desired product formation. A "reverse quench," where the reaction mixture is slowly added to a large volume of ice-cold water or a buffered solution, is often preferred for better temperature control.

Q3: I'm concerned about the safety of quenching a large volume of unreacted POCl₃. What are the best practices for doing this safely at scale?

A3: Quenching excess POCl₃ is a hazardous operation due to its highly exothermic reaction with water, which can lead to a dangerous increase in temperature and pressure (a thermal runaway).

Best Practices for Quenching POCl₃:

  • "Reverse Quench" is Mandatory: Always add the POCl₃-containing reaction mixture slowly and in a controlled manner to the quenching solution (e.g., ice/water or a basic solution). NEVER add water or other quenching agents directly to the bulk of the POCl₃ mixture. This ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better heat dissipation.

  • Use a Buffered Quench: Quenching into a pre-cooled aqueous solution of a mild base like sodium bicarbonate or sodium acetate is often safer than using water alone. This helps to neutralize the generated HCl and phosphoric acid, further controlling the exotherm.

  • Maintain Vigorous Agitation: Ensure the quenching vessel is equipped with a powerful mechanical stirrer to dissipate heat and prevent the formation of localized hot spots.

  • Monitor Temperature Continuously: Use a temperature probe in the quenching vessel to monitor the temperature in real-time. The addition rate of the reaction mixture should be adjusted to maintain a safe temperature.

  • Allow for Sufficient "Aging": After the addition is complete, continue to stir the quenched mixture for a sufficient period to ensure the complete hydrolysis of all reactive phosphorus species. Incomplete hydrolysis can lead to the presence of metastable intermediates that could decompose later with a delayed exotherm.

Parameter Recommendation for Scale-up Rationale
Quenching Method Reverse Quench (add reaction mixture to quenchant)Prevents uncontrolled exothermic reaction by keeping POCl₃ as the limiting reagent.
Quenching Medium Ice-cold saturated aqueous NaHCO₃ or Sodium Acetate solutionNeutralizes acidic byproducts (HCl, H₃PO₄), controlling the exotherm more effectively than water alone.
Temperature Control Maintain quench pot temperature at 0-10 °C during additionEnsures efficient heat removal and prevents thermal runaway.
Agitation Vigorous mechanical stirringPromotes rapid heat transfer and prevents localized concentration and temperature gradients.
Addition Rate Slow, controlled addition with continuous temperature monitoringAllows for manageable heat dissipation.

Section 2: Synthesis Route Troubleshooting - Oxidation of 2-Chloro-5-methylpyridine

The oxidation of a methyl group on the pyridine ring is another common route to nicotinic acids. However, controlling the selectivity and managing the reaction conditions at scale can be challenging.

Q1: My oxidation reaction of 2-chloro-5-methylpyridine is producing a significant amount of byproducts, leading to a low yield of 6-Chloro-4-methylnicotinic acid. How can I improve the selectivity?

A1: The formation of byproducts in oxidation reactions is a common issue, often stemming from over-oxidation or side reactions.

  • Over-oxidation: The desired carboxylic acid can sometimes be further oxidized, leading to the formation of pyridine dicarboxylic acids or even ring-opening products under harsh conditions.

  • Incomplete Oxidation: The reaction might stall at the aldehyde or alcohol intermediate stage.

  • Side-chain Halogenation: Depending on the reaction conditions, halogenation of the methyl group can occur.

Strategies to Improve Selectivity:

  • Choice of Oxidant: Different oxidizing agents will have different selectivities. While strong oxidants like potassium permanganate (KMnO₄) or nitric acid are often used, they can lead to over-oxidation. Milder, more selective catalytic systems, such as those using cobalt acetate with oxygen, can offer better control.[2]

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature can often reduce the rate of side reactions and improve selectivity.

  • Catalyst Loading and Deactivation: In catalytic oxidations, the catalyst loading and activity are crucial. Ensure the catalyst is not poisoned by impurities in the starting material and consider optimizing the catalyst concentration.

  • Controlled Addition of Oxidant: On a larger scale, the slow and controlled addition of the oxidizing agent can help to maintain a low instantaneous concentration, which can suppress side reactions.

Oxidizing System Typical Temperature Range (°C) Potential Byproducts Notes
KMnO₄ / H₂O 80-100Over-oxidation products, MnO₂Generates significant solid waste (MnO₂).
HNO₃ / H₂SO₄ 150-200Isocinchomeronic acid, NOx gasesHighly corrosive and generates hazardous NOx gases.[3]
O₂ / Cobalt Acetate 70-120Aldehyde intermediateMilder conditions, potentially more selective.[2]
Q2: I'm facing challenges with heat management during the oxidation reaction on a larger scale. The reaction temperature is difficult to control. What can I do?

A2: Oxidation reactions are often highly exothermic, and poor heat management can lead to thermal runaways, reduced selectivity, and safety hazards.

Key Considerations for Heat Management:

  • Reactor Design: Ensure the use of a jacketed reactor with an efficient heat transfer fluid and a large surface area-to-volume ratio.

  • Controlled Addition: As mentioned previously, the slow, controlled addition of the oxidant is crucial for managing the heat generated.

  • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to absorb the heat of reaction, although this may impact reaction kinetics and throughput.

  • Process Safety Analysis: For large-scale production, a thorough process safety analysis, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is essential to understand the thermal hazards and define safe operating limits.

Section 3: Purification and Isolation Troubleshooting

Achieving the desired purity of 6-Chloro-4-methylnicotinic acid is critical, especially for pharmaceutical applications. Recrystallization is a common purification method.

Q1: I am having difficulty getting my 6-Chloro-4-methylnicotinic acid to crystallize out of solution during recrystallization. What are the common causes and solutions?

A1: Failure to crystallize is a common frustration in the lab and during scale-up. The primary reasons are usually related to solvent choice and saturation levels.

  • Too Much Solvent: If an excessive amount of solvent is used, the solution may not be saturated enough for crystals to form upon cooling.

  • Supersaturation: Sometimes a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility, but crystallization has not been initiated.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

Troubleshooting Crystallization:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Seeding: Add a small "seed" crystal of the pure compound to the solution. This provides a nucleation site for crystal growth to begin.

    • Scratching: Gently scratch the inside of the flask with a glass rod. The small glass particles that are scraped off can act as nucleation sites.

  • Re-evaluate the Solvent System: If the compound remains soluble even after concentrating the solution, you may need to use a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Q2: My recrystallized product is still not pure enough. What are the likely reasons and how can I improve the purity?

A2: Impurities can be carried through the recrystallization process for several reasons:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired product and the impurities (i.e., the impurities have similar solubility profiles to the product).

  • Insufficient Washing: The crystals may not have been washed thoroughly enough after filtration, leaving behind mother liquor containing impurities on the surface of the crystals.

Improving Purity:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Perform a Second Recrystallization: If the product is still impure, a second recrystallization using a fresh portion of solvent is often effective.

  • Use Decolorizing Carbon: If the product is colored due to impurities, adding a small amount of activated carbon to the hot solution before filtration can help to remove these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Thoroughly Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any residual mother liquor.

Section 4: General Scale-Up and Safety FAQs

Q1: What are the key analytical methods for monitoring the reaction progress and ensuring the quality of the final product?

A1: Robust analytical methods are essential for successful process development and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify the purity of the final product and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like 6-Chloro-4-methylnicotinic acid, derivatization may be necessary before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an indispensable tool for structural elucidation and can be used to confirm the identity of the final product and identify major impurities.

Q2: What are the primary safety hazards associated with the production of 6-Chloro-4-methylnicotinic acid?

A2: The production of 6-Chloro-4-methylnicotinic acid involves several potential hazards that must be managed, especially at scale.

  • Corrosive Reagents: Many of the reagents used, such as POCl₃, nitric acid, and sulfuric acid, are highly corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, is essential.

  • Thermal Runaway: As discussed, both chlorination with POCl₃ and oxidation reactions can be highly exothermic and pose a risk of thermal runaway if not properly controlled.

  • Toxic Fumes: The reactions can generate toxic and corrosive fumes, such as HCl from the hydrolysis of POCl₃ and NOx from nitric acid oxidations. All work should be conducted in a well-ventilated fume hood or in a closed reactor system with appropriate off-gas scrubbing.

  • Environmental Hazards: Some of the reagents and byproducts can be harmful to the environment. Proper waste disposal procedures must be followed in accordance with local regulations.

Diagrams and Workflows

Chlorination Workflow with POCl₃

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge 4-Methyl-6-hydroxynicotinic Acid and Anhydrous Solvent to Reactor add_pocl3 Slowly Add POCl3 (Maintain T < 25°C) start->add_pocl3 heat Heat to Reflux (e.g., 70-90°C) add_pocl3->heat monitor Monitor Reaction by HPLC (Ensure >99% Conversion) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Reverse Quench: Slowly add to ice-cold aqueous NaHCO3 cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization extract->purify end Dry Final Product: 6-Chloro-4-methylnicotinic Acid purify->end

Caption: Workflow for the chlorination of 4-methyl-6-hydroxynicotinic acid using POCl₃.

Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction cluster_workup Work-up/Purification Loss start Low Yield of 6-Chloro-4-methylnicotinic Acid check_conversion Check HPLC for Starting Material start->check_conversion incomplete_causes Potential Causes: - Insufficient reaction time - Low temperature - Poor mixing - Reagent decomposition check_conversion->incomplete_causes High SM workup_causes Potential Causes: - Product loss to mother liquor - Incomplete extraction - Hydrolysis of intermediate check_conversion->workup_causes Low SM incomplete_solutions Solutions: - Increase reaction time - Optimize temperature - Improve agitation - Use fresh reagents incomplete_causes->incomplete_solutions workup_solutions Solutions: - Optimize recrystallization solvent - Perform multiple extractions - Ensure reaction completion before quench workup_causes->workup_solutions

Caption: Troubleshooting logic for addressing low product yield.

References

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • WordPress.com. (2009). My friend phosphorus oxychloride. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC. [Link]

  • STANDARD OPERATING PROCEDURE. University of Delaware. [Link]

  • ACS Publications. (2014). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • PubChem. Phosphorus oxychloride. [Link]

  • Environmental Chemistry Methods. Imidacloprid; 431432-02. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. (2014).
  • ATSDR. ANALYTICAL METHODS. [Link]

  • Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Organic Chemistry Portal. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

  • Scribd. [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Information. [Link]

  • PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]

  • ResearchGate. (2017). Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of 6-Chloro-4-methylnicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chemical intermediate. Our goal is to provide practical, field-proven insights to help you achieve optimal purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Chloro-4-methylnicotinic acid?

A1: Impurities typically originate from the synthetic route used. Common sources of contamination include:

  • Unreacted Starting Materials: Depending on the synthesis pathway, you may find residual precursors such as 2-chloro-5-methylpyridine.[3]

  • Isomeric Impurities: Non-regioselective reactions can lead to the formation of other chloro-methylnicotinic acid isomers, which can be challenging to separate due to similar physical properties.[4]

  • Side-Reaction Products: Byproducts from the specific reactions, such as over-oxidation products if using an oxidation synthesis route, can be present.[5][6]

  • Degradation Products: The molecule can be susceptible to degradation under harsh work-up conditions (e.g., excessive heat or extreme pH), potentially leading to decarboxylation or other modifications.[4]

Q2: What are the primary methods for purifying 6-Chloro-4-methylnicotinic acid?

A2: The two most effective and commonly employed purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if a suitable solvent system is identified. It is highly scalable and cost-effective. Methanol has been shown to be an effective solvent for the recrystallization of the closely related 6-chloronicotinic acid.[7][8]

  • Column Chromatography: This technique is invaluable for separating impurities with different polarities from the target compound. It is particularly useful when dealing with complex impurity profiles or when recrystallization fails to yield a product of the desired purity.[4][9]

Q3: How can I accurately assess the purity of my purified 6-Chloro-4-methylnicotinic acid?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and trace impurities.[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor the progress of purification, allowing for a quick check of the number of components in a sample.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can help identify the structure of any significant impurities present.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product and impurities.[5]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My product fails to crystallize and remains an oil or wax.

  • Q: I’ve removed the solvent after column chromatography, but the product is a persistent oil. What is causing this and how can I induce crystallization?

    • A: Causality: The presence of residual solvent or impurities often suppresses the crystallization process by disrupting the formation of a crystal lattice. Oiling out is common when the concentration of impurities is high.

    • Solution:

      • High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum for an extended period.

      • Trituration: Attempt to induce crystallization by adding a poor solvent (a solvent in which your compound is insoluble, like hexanes or diethyl ether) to the oil and scratching the side of the flask with a glass rod. This can create nucleation sites for crystal growth.

      • Re-purification: If trituration fails, the impurity level is likely too high. The material should be re-purified using column chromatography with a more optimal solvent system to achieve better separation.[4]

Issue 2: The purity of my material does not improve after recrystallization.

  • Q: I've performed a recrystallization, but my HPLC analysis shows that the purity has only marginally increased. Why did it fail?

    • A: Causality: This typically occurs for one of two reasons: the primary impurity has very similar solubility characteristics to the product in the chosen solvent, or the solution was cooled too rapidly, causing impurities to co-precipitate (crash out) with the product.

    • Solution:

      • Solvent Screening: Test a range of different solvents or solvent mixtures for recrystallization. The ideal solvent should dissolve the compound when hot but have very low solubility when cold, while impurities should remain soluble at cold temperatures.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of pure crystals and keeps impurities in the mother liquor.

      • Activated Carbon Treatment: If you have colored impurities, add a small amount of activated carbon to the hot solution before filtering. This can adsorb colored and some polar impurities.[8] A patent for the related 6-chloronicotinic acid purification specifically recommends this step.[8]

Issue 3: I am experiencing significant product loss during purification.

  • Q: My yield after recrystallization is very low. Where could my product be going?

    • A: Causality: Significant product loss during recrystallization is often due to the product having moderate to high solubility in the chosen solvent, even at low temperatures. A portion of your product is remaining in the mother liquor. Another cause can be using an excessive volume of solvent to dissolve the crude material.

    • Solution:

      • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated and maximizes crystal recovery upon cooling.

      • Cool Thoroughly: Ensure the flask is cooled for a sufficient amount of time at the lowest practical temperature to maximize precipitation.

      • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product. Note that this second crop may be of lower purity.

Data & Experimental Protocols

Data Presentation

Table 1: Solubility of Structurally Similar 6-Chloronicotinic Acid in Common Solvents

Note: This data is for the closely related compound 6-Chloronicotinic acid and serves as a strong starting point for solvent selection.

SolventSolubilityReference
WaterSoluble (2 mg/mL at 20°C)[7]
MethanolSoluble[7]
EthanolSoluble[7]
DMSOSoluble[7]
ChloroformSlightly Soluble[7]

Table 2: Comparison of Primary Purification Methods

ParameterRecrystallizationColumn Chromatography
Primary Use Removing small amounts of impurities with different solubility profiles.Separating complex mixtures or impurities with similar properties.
Scalability Excellent; easily scaled to large quantities.Moderate; can be challenging and costly to scale up.
Solvent Usage Moderate to HighVery High
Time Requirement Low to ModerateHigh
Cost LowHigh (Silica gel, large solvent volumes)
Typical Outcome High purity crystalline solid.Amorphous solid or oil, may require subsequent crystallization.
Experimental Protocols

Protocol 1: Optimized Recrystallization of 6-Chloro-4-methylnicotinic Acid

  • Solvent Selection: Based on solubility data, methanol is a promising solvent.[7][8]

  • Dissolution: In a flask, add the crude 6-Chloro-4-methylnicotinic acid. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol. Dry the purified crystals under a vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[9] Monitor the eluent using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Visualization of Workflows

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Pathways cluster_end Final State crude Crude Product analysis Purity Assessment (TLC / HPLC) crude->analysis decision Impurity Profile Acceptable? analysis->decision recryst Recrystallization decision->recryst No (Minor Impurities) chrom Column Chromatography decision->chrom No (Complex Mixture) product High-Purity Product decision->product Yes final_analysis Final Purity Check recryst->final_analysis chrom->final_analysis final_analysis->product

Caption: General purification workflow for 6-Chloro-4-methylnicotinic acid.

G start Problem Encountered During Purification prob_oil Product is Oily / Fails to Crystallize start->prob_oil prob_purity Purity Not Improving start->prob_purity prob_color Persistent Color start->prob_color sol_triturate Action: Triturate with non-polar solvent prob_oil->sol_triturate If minor impurities sol_repurify Action: Re-purify via Column Chromatography prob_oil->sol_repurify If major impurities sol_solvent Action: Screen for new recrystallization solvent prob_purity->sol_solvent sol_cool Action: Ensure slow cooling prob_purity->sol_cool sol_carbon Action: Use Activated Carbon during recrystallization prob_color->sol_carbon

Caption: Troubleshooting decision tree for common purification issues.

References

  • BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (n.d.). 6-Chloronicotinic acid CAS#: 5326-23-8.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Chloro-4-methylnicotinic acid | CAS 503555-50-8.
  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • BenchChem. (n.d.). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions.

Sources

Technical Support Center: Interpreting Unexpected Analytical Results for 6-Chloro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-4-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter unexpected analytical results. My goal is to provide not just troubleshooting steps, but a deeper understanding of the chemical principles at play, enabling you to diagnose issues logically and maintain the integrity of your experimental outcomes.

Section 1: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

The analysis of 6-Chloro-4-methylnicotinic acid by HPLC is routine, yet its chemical structure presents specific challenges. The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid group, making it amphoteric. This, combined with its hydrophilicity, can lead to common chromatographic issues.

FAQ 1.1: Why is the chromatographic peak for my 6-Chloro-4-methylnicotinic acid sample tailing or excessively broad?

Expert Analysis: Peak tailing for pyridine-containing compounds is a classic issue in reversed-phase chromatography.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.[1] Column overload, where too much sample is injected, can also saturate the stationary phase and lead to poor peak shape.[1]

Troubleshooting Workflow:

G start Broad or Tailing Peak Observed check_overload 1. Reduce Injection Concentration/Volume start->check_overload assess_shape Peak Shape Improved? check_overload->assess_shape mp_path No assess_shape->mp_path solved_overload Issue Resolved: Column Overload assess_shape->solved_overload Yes adjust_mp 2. Optimize Mobile Phase mp_path->adjust_mp mp_options A. Lower pH (e.g., to 2.5-3.0) B. Add Competing Base (e.g., TEA) C. Increase Buffer Concentration adjust_mp->mp_options assess_mp Peak Shape Improved? adjust_mp->assess_mp col_path No assess_mp->col_path solved_mp Issue Resolved: Mobile Phase Optimization assess_mp->solved_mp Yes change_col 3. Evaluate Column col_path->change_col col_options A. Use an End-Capped Column B. Use a Column with a Different Stationary Phase C. Check for Column Degradation/Void change_col->col_options solved_col Issue Resolved: Column Change Required change_col->solved_col G start Unexpected Peak Observed inject_blank 1. Inject a Blank (Mobile Phase) start->inject_blank peak_present_blank Peak Present? inject_blank->peak_present_blank source_system Source: System/Solvent Contamination (Ghost Peak) peak_present_blank->source_system Yes inject_wash 2. Inject a Strong Needle Wash Blank peak_present_blank->inject_wash No action_system Action: Use fresh solvents, flush system. source_system->action_system peak_present_wash Peak Present? inject_wash->peak_present_wash source_carryover Source: Sample Carryover peak_present_wash->source_carryover Yes source_sample Source: Sample Impurity or Degradant peak_present_wash->source_sample No action_carryover Action: Optimize autosampler wash method. source_carryover->action_carryover action_sample Action: Use LC-MS to identify mass. Review synthesis/stability data. source_sample->action_sample

Caption: Diagnostic workflow for identifying unknown peaks.

Experimental Protocol: Diagnosing the Source of an Extraneous Peak

  • Objective: To systematically eliminate potential sources of an unexpected peak.

  • Procedure: a. Blank Injection: Inject a vial containing only your mobile phase. If the peak appears, it is a "ghost peak" originating from contaminated solvents or system buildup. [3][4] * Self-Validation: If the peak is present in the blank, the sample itself is exonerated. The next step is to use fresh, high-purity HPLC-grade solvents and flush the system thoroughly. [2] b. Carryover Check: If the blank is clean, inject your sample, followed by one or two blank injections using a stronger needle wash solvent than your mobile phase. If the peak appears in the first blank and decreases in subsequent ones, it is due to sample carryover from the injector.

    • Self-Validation: The diminishing peak size confirms carryover. The solution is to develop a more rigorous needle wash method in your autosampler sequence. c. Sample-Related Peak: If the peak is absent in both the system blank and carryover checks, it is inherent to the sample.
    • Next Steps: Use a mass spectrometer to determine the mass of the unknown peak. This is the most direct way to begin identification. Potential candidates could be starting materials from synthesis (e.g., 6-hydroxynicotinic acid), byproducts, or degradation products like 6-hydroxynicotinic acid. [5][6][7]

Section 2: Mass Spectrometry (MS) Interpretation

The chlorine atom in 6-Chloro-4-methylnicotinic acid provides a highly characteristic isotopic signature that is invaluable for confirming the identity of the molecule and its fragments.

FAQ 2.1: My mass spectrum shows a pair of peaks for the molecular ion, separated by 2 m/z units. Is my sample impure?

Expert Analysis: This is an expected and confirmatory result. It is not an indication of impurity. This pattern arises from the natural isotopic abundance of chlorine. Chlorine exists as two primary stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). [8]Therefore, a molecule containing one chlorine atom will present in the mass spectrometer as a population of molecules containing ³⁵Cl and a population containing ³⁷Cl.

This results in two distinct molecular ion peaks:

  • The M+ peak, corresponding to the molecule with the ³⁵Cl isotope.

  • The M+2 peak, corresponding to the molecule with the ³⁷Cl isotope, which is 2 Daltons heavier.

The ratio of the intensities of these two peaks will be approximately 3:1 , reflecting the natural abundance of the isotopes. [9][10]This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in your analyte or any of its fragments. [9] Data Presentation: Expected Isotopic Pattern

IonIsotope CompositionExpected m/z (for C₇H₆ClNO₂)Approximate Relative Intensity
[M+H]⁺C₇H₇³⁵ClNO₂⁺172.02100% (or 3)
[M+2+H]⁺C₇H₇³⁷ClNO₂⁺174.02~32% (or 1)

Note: The exact m/z will depend on the ionization mode and adduct formation (e.g., [M-H]⁻ in negative mode).

Troubleshooting Workflow:

G start Observe Molecular Ion Region in MS check_m2 Is there a peak at M+2? start->check_m2 check_ratio Is the M+ / M+2 intensity ratio ~3:1? check_m2->check_ratio Yes no_cl Result: No Chlorine, or Isotopic Pattern Obscured check_m2->no_cl No confirm_cl Result: Confirmed Presence of One Chlorine Atom check_ratio->confirm_cl Yes check_ratio->no_cl No

Caption: Logic for confirming chlorine presence via MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental tool for structural confirmation. For 6-Chloro-4-methylnicotinic acid, the spectrum is relatively simple, but unexpected shifts or signals can cause confusion.

FAQ 3.1: I have extra signals in my ¹H NMR spectrum that don't correspond to my product. What are they?

Expert Analysis: Extraneous signals in an NMR spectrum most commonly arise from residual solvents used during the synthesis, purification, or sample preparation. [11]Common solvents from synthesis and workup procedures like dichloromethane (DCM), methanol, or ethyl acetate are frequent culprits. [11][12]Another possibility is the presence of synthetic precursors or byproducts if the purification was incomplete.

Troubleshooting Protocol: Identifying Common Impurities

  • Objective: To identify the source of extraneous NMR signals.

  • Procedure: a. Cross-Reference Solvent Peaks: Compare the chemical shifts (δ) of the unknown peaks to standard tables of residual solvent peaks in the deuterated solvent you used for your analysis. For example, residual (non-deuterated) chloroform (CHCl₃) in a CDCl₃ sample appears around δ 7.26 ppm. b. Check Synthetic Precursors: Review the synthesis scheme. [6][12]Could the signals correspond to a starting material like 6-hydroxynicotinic acid or a reagent? Obtain and run a spectrum of the suspected precursor under identical conditions for a direct comparison. c. Spiking Experiment: If a specific impurity is suspected, add a small amount of that pure compound to your NMR tube (this is called "spiking"). If the intensity of the unknown peak increases without the appearance of a new peak, you have confirmed its identity.

    • Self-Validation: This method provides definitive proof of the identity of an impurity, assuming a pure standard of the suspected compound is available. d. Assess Water Peak: A broad, exchangeable peak may be due to water. This can often be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak will disappear or significantly diminish.

Data Presentation: Common Residual Solvent Shifts in CDCl₃

SolventTypical ¹H Chemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane (DCM)5.30Singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Methanol3.49Singlet
Water~1.56 (variable)Broad Singlet

Note: Exact shifts can vary slightly based on sample concentration and temperature.

References

  • uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Dolan, J. W. (2014, August 22). Unexpected Peaks. LCGC Europe. Retrieved from [Link]

  • Pharmaguideline. (2025, April 20). Understanding Extraneous Peaks in Chromatography. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Schultz, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

  • Loffe, B. V., & Korpinen, M. A. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Retrieved from [Link]

  • Shettigar, M., et al. (n.d.). Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

  • Oliveira, J. P. R. de, et al. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • PubMed. (1997, November). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Retrieved from [Link]

  • Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Jinjing Chemical. (2025, September 3). What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment?. Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, multi-technique strategy for the unambiguous structural confirmation of synthesized 6-Chloro-4-methylnicotinic acid (C₇H₆ClNO₂). We will move beyond a simple checklist of techniques to a discussion of the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies and data interpretations presented herein are designed to meet the rigorous standards of medicinal chemistry and pharmaceutical development.

The Imperative of Unambiguous Confirmation

In any synthetic campaign, particularly in drug discovery, the product of a reaction is merely a hypothesis until its molecular structure is irrefutably proven. For a molecule like 6-Chloro-4-methylnicotinic acid, a key building block in medicinal chemistry, structural ambiguity is not an option.[1] An incorrect assignment, perhaps due to an unexpected rearrangement or isomerization, can invalidate biological data and waste significant resources.

Therefore, we do not rely on a single analytical technique. Instead, we employ a suite of orthogonal methods—primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes a different aspect of the molecule's constitution, and together, they provide a cohesive and self-validating confirmation of the target structure.

Our analytical approach is a logical workflow designed to yield a conclusive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_conclusion Final Confirmation synthesis Crude Product purification Purified Analyte synthesis->purification e.g., Column Chromatography, Recrystallization nmr NMR Spectroscopy (¹H, ¹³C) Provides skeletal framework & connectivity purification->nmr ms Mass Spectrometry (HRMS) Confirms elemental composition & mass purification->ms ftir FTIR Spectroscopy Confirms functional groups purification->ftir conclusion Structure Confirmed: 6-Chloro-4-methylnicotinic acid nmr->conclusion Data Integration ms->conclusion Data Integration ftir->conclusion Data Integration

Figure 1: A comprehensive workflow for the structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For 6-Chloro-4-methylnicotinic acid, we will utilize both ¹H and ¹³C NMR.

Causality of Solvent Choice: The choice of NMR solvent is critical. While CDCl₃ is common, the carboxylic acid proton may exchange or have a very broad signal. A polar, aprotic solvent like DMSO-d₆ is often superior for this class of compounds as it preserves the acidic proton signal through hydrogen bonding, making it observable.[2]

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent.[2]
~8.8Singlet1HH-2This proton is adjacent to the electron-withdrawing nitrogen atom, leading to a significant downfield shift. It has no adjacent protons, hence it's a singlet.
~7.6Singlet1HH-5This proton is on the pyridine ring. It has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the adjacent chlorine and the carboxylic acid group.
~2.5Singlet3H-CH₃The methyl group protons are in a shielded environment. With no adjacent protons, they appear as a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

Predicted δ (ppm)AssignmentRationale
~166-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~155C-6This carbon is bonded to the highly electronegative chlorine atom, causing a downfield shift.
~152C-2The carbon adjacent to the ring nitrogen is significantly deshielded.
~149C-4The carbon bearing the methyl group.
~128C-3The carbon bearing the carboxylic acid group.
~125C-5Aromatic CH carbon.
~20-CH₃The methyl carbon is an sp³ hybridized carbon and is found in the upfield region of the spectrum.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >512 scans).

    • Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, providing definitive confirmation of the molecular formula.

Causality of Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 6-Chloro-4-methylnicotinic acid. We will run it in both positive and negative ion modes.

  • Positive Mode ([M+H]⁺): Protonation will likely occur on the pyridine nitrogen.

  • Negative Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid, which is often more efficient for acidic compounds.

Predicted HRMS Data:

IonMolecular FormulaCalculated m/zObserved m/z
[M+H]⁺C₇H₇³⁵ClNO₂⁺172.0160Hypothetical Data
[M+H]⁺C₇H₇³⁷ClNO₂⁺174.0130Hypothetical Data
[M-H]⁻C₇H₅³⁵ClNO₂⁻170.0014Hypothetical Data
[M-H]⁻C₇H₅³⁷ClNO₂⁻172.9985Hypothetical Data

A key confirmatory feature will be the isotopic pattern of chlorine . The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, in the mass spectrum, we must observe two major peaks for the molecular ion, separated by ~2 m/z units, with a relative intensity ratio of roughly 3:1. This is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

G parent Molecular Ion [C₇H₆ClNO₂]⁺˙ m/z = 171/173 frag1 [M - OH]⁺ m/z = 154/156 parent->frag1 - •OH frag2 [M - COOH]⁺ m/z = 126/128 parent->frag2 - •COOH frag3 [M - Cl]⁺ m/z = 136 parent->frag3 - •Cl

Sources

A Comparative Analysis of 6-Chloro-4-methylnicotinic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between isomers can dictate the efficacy, selectivity, and safety of a molecule. This guide provides a detailed comparative analysis of 6-Chloro-4-methylnicotinic acid and its key positional isomers. By examining their synthesis, physicochemical properties, spectroscopic signatures, and biological potential, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and utilize these compounds effectively in their discovery pipelines.

Introduction to Chloromethylnicotinic Acid Isomers

Nicotinic acid, a form of vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of chloro and methyl substituents onto the pyridine ring creates a diverse set of isomers, each with unique electronic and steric properties. The position of these substituents significantly influences the molecule's interaction with biological targets, its reactivity, and its physical characteristics. This guide will focus on the comparative aspects of 6-Chloro-4-methylnicotinic acid and its positional isomers where the chloro and methyl groups are rearranged around the pyridine-3-carboxylic acid core.

The isomers under comparison are:

  • 6-Chloro-4-methylnicotinic acid

  • 2-Chloro-4-methylnicotinic acid

  • 5-Chloro-4-methylnicotinic acid

  • 6-Chloro-5-methylnicotinic acid

dot graph "Isomers" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: Isomeric relationship of the discussed compounds.

Physicochemical Properties: A Comparative Overview

The positioning of the electron-withdrawing chlorine atom and the electron-donating methyl group has a profound impact on the physicochemical properties of the nicotinic acid scaffold. These properties, including acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

While comprehensive experimental data for all isomers is not available in a single comparative study, we can compile and extrapolate from existing data for related compounds.

Property6-Chloro-4-methylnicotinic acid2-Chloro-4-methylnicotinic acid (from nitrile precursor)5-Chloro-4-methylnicotinic acid (Predicted)6-Chloro-5-methylnicotinic acidNicotinic Acid (Parent Compound)
Molecular Formula C₇H₆ClNO₂[1]C₇H₆ClNO₂C₇H₆ClNO₂C₇H₆ClNO₂C₆H₅NO₂
Molecular Weight 171.58 g/mol [1]171.58 g/mol 171.58 g/mol 171.58 g/mol 123.11 g/mol [2]
Melting Point (°C) Not availableNot available (Nitrile precursor: 109-110)[3]Not availableNot available236-239[4]
pKa (Predicted) Not availableNot available1.30 ± 0.25Not available4.85[2]
Solubility Moderately soluble in polar organic solvents; limited water solubilityNot availableNot availableModerately soluble in polar organic solvents; limited water solubility18 g/L in water at 20°C[4]
Appearance White to off-white solidBrown solid (nitrile precursor)[3]Not availableWhite to off-white crystalline solidWhite crystalline powder[4]

Expert Insights: The position of the chlorine atom is expected to significantly influence the pKa of the carboxylic acid. For instance, a chlorine atom at the 2- or 6-position (ortho to the nitrogen) will have a more pronounced electron-withdrawing effect on the pyridine ring, likely leading to a lower pKa (stronger acid) compared to when it is at the 5-position. The methyl group, being electron-donating, will have an opposing, though weaker, effect. The interplay of these electronic effects dictates the overall acidity and, consequently, the solubility and lipophilicity of each isomer.

Synthesis and Experimental Protocols

The synthetic routes to these isomers often involve multi-step processes, starting from commercially available pyridine derivatives. The choice of starting material and reaction sequence is crucial for achieving the desired substitution pattern.

General Synthetic Strategies

A common approach involves the construction of the substituted pyridine ring followed by modification of the functional groups. For instance, a substituted pyridine can be synthesized via condensation reactions, and then a nitrile or methyl group can be converted to the desired carboxylic acid.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 2: Generalized synthetic workflow for chloromethylnicotinic acids.

Exemplary Protocol: Synthesis of 2-Chloro-4-methylnicotinonitrile (Precursor to 2-Chloro-4-methylnicotinic acid)

This protocol is adapted from a patented procedure and illustrates a common synthetic strategy.[3]

Rationale: This multi-step synthesis builds the substituted pyridine ring from acyclic precursors. The use of phosphorus oxychloride is a standard method for converting a hydroxyl group on a pyridine ring to a chlorine atom.

Materials:

  • 2-hydroxy-4-methyl-3-pyridinylcarbonitrile

  • Phosphorous oxychloride (POCl₃)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a 250 mL flask, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.

  • Heat the mixture to reflux for one hour with stirring.

  • After reflux, distill the excess POCl₃ under reduced pressure.

  • Carefully pour the residue into cold water.

  • Filter the resulting crystalline material and dry to obtain 2-chloro-4-methylpyridine-3-carbonitrile.[3]

  • The nitrile can then be hydrolyzed to the carboxylic acid using strong acid (e.g., concentrated H₂SO₄) or base.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, IR, and mass spectrometry, and compared with literature values where available.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling patterns are unique for each isomer.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the pyridine ring will appear as doublets or singlets in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling constants being highly dependent on the substituent positions.

  • Methyl Protons: A singlet corresponding to the methyl group will be observed, typically in the range of 2.3-2.7 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be present, usually at a downfield chemical shift (>10 ppm), and may not always be observed depending on the solvent and concentration.

For instance, in 2-chloro-4-methylpyridine-3-carbonitrile , the precursor to one of our target isomers, the following ¹H NMR signals have been reported (in DMSO-d₆): δ 2.56 (s, 3H, CH₃), 7.6 (bs, 1H, Ar-H), 8.56 (m, 1H, Ar-H).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming the elemental composition and structural features. The molecular ion peak (M⁺) for all isomers will be at m/z 171 (for ³⁵Cl) and 173 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the presence of one chlorine atom.

Biological Activity and Applications in Drug Development

Nicotinic acid derivatives are known to possess a wide range of biological activities, and the specific substitution pattern of the chloromethyl isomers is expected to modulate their therapeutic potential.

Potential Therapeutic Areas:

  • Anti-inflammatory and Analgesic: Some nicotinic acid derivatives have shown efficacy as anti-inflammatory and analgesic agents.[5]

  • Antimicrobial: The pyridine scaffold is present in many antimicrobial agents, and derivatives of nicotinic acid have been investigated for their antibacterial and antifungal properties.

  • Oncology: Certain substituted pyridines have been explored as inhibitors of various kinases and other targets in cancer therapy.

  • Agrochemicals: These compounds can serve as building blocks for herbicides and insecticides.[1]

Structure-Activity Relationship (SAR) Insights: The position of the chloro and methyl groups will significantly influence the molecule's ability to bind to target proteins. For example, the chlorine atom can act as a hydrogen bond acceptor or participate in halogen bonding, while the methyl group can occupy hydrophobic pockets. The overall electronic distribution, dictated by the substituent positions, will also affect the molecule's reactivity and metabolic stability.

While specific in-vitro data for a direct comparison of these isomers is limited in the public domain, it is anticipated that they would exhibit distinct profiles. For example, a related compound, 6-Chloro-5-hydroxy-2-methylnicotinic acid, has shown antimicrobial and anti-inflammatory properties, suggesting that the chloromethylnicotinic acid isomers may also be active in these areas.[3]

Conclusion and Future Directions

This guide has provided a comparative framework for understanding 6-Chloro-4-methylnicotinic acid and its positional isomers. While a complete, direct comparison is hampered by the fragmented nature of available experimental data, the principles outlined here provide a solid foundation for researchers. The synthesis, physicochemical properties, and spectroscopic signatures are all highly sensitive to the isomeric form.

Future research should focus on the systematic synthesis and parallel evaluation of these isomers to establish clear structure-activity and structure-property relationships. Such studies would be invaluable for guiding the rational design of novel drug candidates and agrochemicals based on the versatile chloromethylnicotinic acid scaffold.

References

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  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Accessed January 2, 2026. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Accessed January 2, 2026. [Link]

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  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Accessed January 2, 2026. [Link]

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Accessed January 2, 2026. [Link]

  • pKa of selected organic compounds Foreign Language Flashcards. Cram.com. Accessed January 2, 2026. [Link]

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological,. Research Trends. Accessed January 2, 2026. [Link]

  • Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. PubMed. Accessed January 2, 2026. [Link]

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Validating the purity of 6-Chloro-4-methylnicotinic acid using chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chromatographic Purity Validation of 6-Chloro-4-methylnicotinic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of chromatographic techniques for the purity validation of 6-Chloro-4-methylnicotinic acid, a key pharmaceutical intermediate. As the quality of intermediates directly impacts the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), rigorous and validated purity analysis is not merely a procedural step but a cornerstone of drug safety and efficacy.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, development, and validation, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Understanding 6-Chloro-4-methylnicotinic Acid

Before selecting a chromatographic technique, understanding the physicochemical properties of the analyte is paramount. 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) is a substituted pyridine carboxylic acid.[3] Its structure dictates its analytical behavior:

  • High Polarity: The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring makes the molecule highly polar and ionizable.[4] This property is the primary challenge for retention in traditional reversed-phase chromatography.[5][6]

  • Low Volatility: The carboxylic acid functionality allows for strong hydrogen bonding, resulting in a high boiling point and low volatility. This characteristic makes direct analysis by Gas Chromatography (GC) unfeasible.[7][8]

  • UV Chromophore: The pyridine ring is an inherent chromophore, making the molecule suitable for detection by UV spectrophotometry, a common detector in High-Performance Liquid Chromatography (HPLC).[9]

Potential impurities in this material can stem from starting materials, synthetic by-products (such as isomers), or degradation products (e.g., decarboxylation or hydrolysis products).[10][11] An effective analytical method must be able to resolve the main component from all these potential impurities.[10]

Comparative Analysis of Chromatographic Techniques

The choice of chromatography is a balance of analyte properties, required data quality, and analytical objectives. We will compare the three most common techniques: HPLC, GC, and TLC.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For polar, non-volatile pharmaceutical intermediates, HPLC is the undisputed method of choice due to its high resolution, sensitivity, and quantitative accuracy.[12]

Causality Behind Method Selection: Reversed-Phase HPLC (RP-HPLC)

The most prevalent mode is RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.[13] For a polar compound like 6-Chloro-4-methylnicotinic acid, achieving adequate retention on a standard C18 column can be challenging.[14][15] The key is to modulate the ionization state of the analyte. By operating the mobile phase at a pH below the pKa of the carboxylic acid (typically pH < 3), the molecule becomes protonated and less polar, significantly enhancing its retention on the non-polar stationary phase.[5] This is a foundational principle for analyzing acidic compounds via RP-HPLC.

Alternative HPLC Approaches:

  • Polar-Embedded/Polar-Endcapped Columns: These columns contain polar groups within the alkyl chains or at the end, making them more stable in highly aqueous mobile phases and offering alternative selectivity for polar analytes.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a non-polar mobile phase, providing strong retention for very polar compounds. It is a powerful alternative if RP-HPLC fails to provide adequate separation.[6]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for ionizable compounds like our target analyte and its isomers.[16][17]

Gas Chromatography (GC): A Viable but Complex Alternative

GC offers exceptional resolving power but is limited to thermally stable and volatile compounds.[18] Direct analysis of 6-Chloro-4-methylnicotinic acid by GC is not feasible due to its low volatility.[8][19]

The Derivatization Imperative: To make the analyte suitable for GC, a chemical derivatization step is mandatory.[18][20] This process converts the polar carboxylic acid group into a non-polar, more volatile ester. Common approaches include:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.[18][21]

  • Alkylation: Converting the acid to its methyl or ethyl ester using reagents like diazomethane (now often avoided due to toxicity) or alcohols under acidic catalysis.[20][22]

While effective, derivatization adds complexity, time, and potential sources of error to the analytical workflow. It is typically reserved for situations where HPLC is unsuitable or for analyzing specific volatile impurities that cannot be detected by HPLC.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a simple, fast, and inexpensive technique primarily used for qualitative assessments.[8][23] It is an excellent tool for:

  • Monitoring the progress of a chemical reaction.

  • Screening for the presence of major impurities.

  • A preliminary identity check.

However, its lower resolution, sensitivity, and difficulty in providing precise quantification make it unsuitable for formal purity validation in a regulatory environment compared to HPLC.[8][23][24]

Comparison Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Applicability to Analyte Excellent. Ideal for polar, non-volatile compounds.Poor (Direct). Requires mandatory derivatization.Good. Suitable for qualitative analysis.
Resolution & Sensitivity Very HighExcellentLow to Moderate
Quantitative Capability Excellent. Gold standard for purity assays.Good, but dependent on derivatization efficiency.Poor to Semi-Quantitative
Sample Throughput Moderate to High (with UPLC)Low (due to derivatization and run times)Very High
Complexity & Cost High instrument cost, moderate complexity.Moderate instrument cost, high complexity due to sample prep.Low cost, simple operation.
Primary Use Case Purity validation, impurity profiling, stability testing. Analysis of specific volatile impurities; orthogonal method.Reaction monitoring, rapid screening, identity check.

Experimental Design and Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. All analytical methods for purity determination must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose.[25][26][27] A validated method is a self-validating system, providing confidence in every result. The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[28]

Workflow for Purity Validation

Caption: Overall workflow for purity validation of 6-Chloro-4-methylnicotinic acid.

Protocol 1: Validated RP-HPLC Method for Purity Determination

This protocol describes a robust, "gold standard" method for the quantitative determination of purity.

1. Instrumentation and Consumables:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV Detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic acid (FA), analytical grade.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 5% B

    • 18-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 265 nm.

3. Sample and Standard Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of 6-Chloro-4-methylnicotinic acid reference standard into a 100 mL volumetric flask and dissolve with diluent. This yields a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

4. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 2000. The system is deemed suitable for analysis only if all criteria are met.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate purity using area normalization:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

RP-HPLC Method Development Logic

Caption: Logical flow for developing the RP-HPLC purity method.

Protocol 2: GC Method with Silylation Derivatization

This protocol is for orthogonal validation or for analyzing specific volatile impurities.

1. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[21]

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Instrumentation: GC with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[19][29]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Split mode, e.g., 20:1).

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

3. Analysis:

  • Inject 1 µL of the derivatized sample.

  • Purity is calculated using area percent normalization, similar to HPLC. The validation must demonstrate the derivatization reaction is reproducible and complete.

Conclusion and Recommendations

For the comprehensive and reliable purity validation of 6-Chloro-4-methylnicotinic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior and recommended methodology. Its ability to directly analyze this polar, non-volatile compound with high resolution and quantitative accuracy makes it the industry-standard "gold standard" approach. The key to a successful RP-HPLC method lies in controlling the mobile phase pH to ensure adequate retention of the acidic analyte.

Gas Chromatography (GC) serves as a valuable orthogonal technique but should not be the primary method due to the requirement for chemical derivatization, which introduces complexity and potential variability. Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid, qualitative screening but lacks the performance characteristics required for definitive purity validation.

Ultimately, regardless of the chosen primary technique, a rigorous validation process conforming to ICH Q2(R2) guidelines is mandatory.[25][26] This ensures the generation of scientifically sound, trustworthy, and regulatory-compliant data, which is the bedrock of quality in pharmaceutical development.

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A Comparative Guide to the Synthesis of 6-Chloro-4-methylnicotinic Acid: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methylnicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] Its substituted pyridine core is a prevalent motif in medicinal chemistry, contributing to the efficacy of numerous drugs. The reliable and scalable synthesis of this intermediate is therefore of critical importance for pharmaceutical development and manufacturing. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for the preparation of 6-Chloro-4-methylnicotinic acid. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the reproducibility and robustness of each approach, supported by available experimental data. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic route tailored to their specific laboratory or production needs.

Methodology 1: Chlorination of 4-hydroxy-6-methylnicotinic Acid

This approach represents a classical and widely applicable strategy for the synthesis of chloropyridines, involving the conversion of a hydroxyl group to a chlorine atom using a suitable chlorinating agent.

Mechanistic Rationale

The conversion of a hydroxypyridine to a chloropyridine is typically achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which renders the hydroxyl group a better leaving group. Subsequent nucleophilic attack by a chloride ion results in the displacement of the phosphate group and the formation of the desired chloropyridine. The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the pyridine ring, making careful control of reaction conditions crucial for achieving high yields and purity.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a bromo-analogue and general procedures for POCl₃ chlorination of hydroxypyridines.[3][4]

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid (Optional but Recommended)

To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0°C. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude methyl 4-hydroxy-6-methylnicottinate.

Rationale: Esterification of the carboxylic acid can prevent potential side reactions with the chlorinating agent and improve solubility in organic solvents during the subsequent chlorination step.

Step 2: Chlorination of methyl 4-hydroxy-6-methylnicotinate

To a flask containing methyl 4-hydroxy-6-methylnicotinate (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) at 0°C under an inert atmosphere. Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl 6-chloro-4-methylnicotinate.

Step 3: Hydrolysis of the ester

To the crude methyl 6-chloro-4-methylnicotinate, add a solution of lithium hydroxide (or sodium hydroxide) in a mixture of THF and water. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate the 6-chloro-4-methylnicotinic acid. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

Workflow Diagram

G cluster_0 Method 1: Chlorination Route A 4-hydroxy-6-methylnicotinic acid B Methyl 4-hydroxy-6-methylnicotinate A->B Esterification (SOCl2/MeOH) C Methyl 6-chloro-4-methylnicotinate B->C Chlorination (POCl3) D 6-Chloro-4-methylnicotinic acid C->D Hydrolysis (LiOH or NaOH)

Caption: Workflow for the synthesis of 6-Chloro-4-methylnicotinic acid via chlorination of the corresponding hydroxy precursor.

Reproducibility and Robustness Analysis
  • Reproducibility: This method is generally considered reproducible, as the individual steps (esterification, chlorination with POCl₃, and hydrolysis) are well-established and widely used in organic synthesis. However, the purity of the starting 4-hydroxy-6-methylnicotinic acid is crucial for consistent results.

  • Robustness: The chlorination step with POCl₃ can be sensitive to reaction temperature and the amount of POCl₃ used. Excessive heating or prolonged reaction times may lead to the formation of undesired byproducts. The work-up procedure, particularly the quenching of excess POCl₃, must be performed with caution due to the highly exothermic nature of the reaction. The pH adjustment during hydrolysis and final product precipitation also requires careful control to ensure maximum recovery.

Methodology 2: Oxidation of 6-Chloro-4-methyl-3-picoline

This alternative approach involves the selective oxidation of a methyl group on a pre-functionalized pyridine ring to a carboxylic acid.

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄), nitric acid (HNO₃), or catalytic oxidation with air or oxygen. The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the desired methyl group without affecting other sensitive functional groups on the pyridine ring, such as the chloro-substituent. Catalytic methods are often preferred for their milder conditions and reduced environmental impact compared to stoichiometric strong oxidants.[5]

Experimental Protocol

The following protocol is based on general procedures for the oxidation of methylpyridines.[6]

Step 1: Synthesis of 6-Chloro-4-methyl-3-picoline (Starting Material)

The starting material, 6-chloro-4-methyl-3-picoline, may be synthesized through multi-step procedures, for instance, starting from commercially available lutidines.

Step 2: Oxidation to 6-Chloro-4-methylnicotinic acid

In a suitable reaction vessel, dissolve 6-chloro-4-methyl-3-picoline (1 equivalent) in a suitable solvent such as acetic acid. Add a catalyst, for example, a cobalt(II) salt (e.g., cobalt(II) acetate) and an initiator like N-hydroxyphthalimide (NHPI). Heat the reaction mixture to the desired temperature (typically 80-120°C) and bubble oxygen or air through the solution. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then dissolved in water and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Workflow Diagram

G cluster_1 Method 2: Oxidation Route E 6-Chloro-4-methyl-3-picoline F 6-Chloro-4-methylnicotinic acid E->F Catalytic Oxidation (O2, Co(OAc)2/NHPI)

Caption: Workflow for the synthesis of 6-Chloro-4-methylnicotinic acid via oxidation of the corresponding picoline derivative.

Reproducibility and Robustness Analysis
  • Reproducibility: Catalytic oxidation reactions can sometimes be sensitive to catalyst activity, purity of the starting material, and the efficiency of oxygen/air delivery. Achieving consistent results may require careful optimization and control of these parameters.

  • Robustness: The robustness of this method depends heavily on the selectivity of the oxidation. Over-oxidation or side reactions on the pyridine ring can lead to a mixture of products and lower yields. The reaction can be sensitive to temperature, pressure of the oxidant, and catalyst loading. However, once optimized, catalytic oxidation methods can be highly efficient and scalable.

Comparative Analysis

ParameterMethod 1: Chlorination of Hydroxy-precursorMethod 2: Oxidation of Picoline
Starting Material Availability 4-hydroxy-6-methylnicotinic acid may require synthesis.6-Chloro-4-methyl-3-picoline may require synthesis.
Number of Steps Typically 2-3 steps from the hydroxy acid.1 step from the picoline derivative.
Reagent Toxicity & Handling POCl₃ is highly corrosive and reacts violently with water.Catalytic amounts of metal salts are used; handling of gaseous oxygen requires appropriate safety measures.
Reaction Conditions Refluxing in POCl₃ requires high temperatures and careful handling.Milder temperatures and pressures are often possible with catalytic systems.
Potential Byproducts Incomplete chlorination, over-chlorination, and products from side reactions of the carboxylic acid group.Over-oxidation products, incomplete reaction.
Purification Requires careful quenching, extraction, and precipitation/crystallization.Typically involves filtration and precipitation/crystallization.
Scalability Scalable, but handling large quantities of POCl₃ poses safety challenges.Catalytic processes are generally well-suited for large-scale production.
Environmental Impact Generates significant acidic waste from quenching POCl₃."Greener" approach due to the use of a catalyst and oxygen as the oxidant.[5]

Conclusion

Both the chlorination of 4-hydroxy-6-methylnicotinic acid and the oxidation of 6-chloro-4-methyl-3-picoline present viable routes for the synthesis of 6-chloro-4-methylnicotinic acid.

Method 1 (Chlorination) is a well-established and predictable route, relying on a common and powerful chlorinating agent. Its reproducibility is generally high, provided that the starting material is pure and the reaction conditions are carefully controlled. However, its robustness can be challenged by the hazardous nature of phosphorus oxychloride and the potential for side reactions. This method is likely well-suited for lab-scale synthesis where direct access to the hydroxy-precursor is available.

Method 2 (Oxidation) offers a more atom-economical and environmentally friendly alternative. While potentially requiring more initial optimization to ensure selectivity and reproducibility, catalytic oxidation is highly amenable to large-scale industrial production. Its robustness is contingent on the fine-tuning of catalyst systems and reaction parameters to minimize byproduct formation.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, availability of starting materials, safety considerations, and environmental impact tolerance. For rapid, small-scale synthesis with a readily available precursor, the chlorination route may be preferred. For larger-scale, more sustainable production, the catalytic oxidation route presents a more attractive long-term solution.

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A Comparative Guide for Synthetic Strategy: 6-Chloro-4-methylnicotinic Acid vs. 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the vast arsenal of heterocyclic intermediates, substituted nicotinic acids are of paramount importance. This guide provides an in-depth, objective comparison between two key pyridine-based intermediates: 6-chloro-4-methylnicotinic acid and 6-hydroxynicotinic acid . Our focus will be on their synthetic accessibility, comparative reactivity, and strategic applications, supported by experimental data to inform your research and development endeavors.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis. The presence of either a chloro or a hydroxyl group at the 6-position of the pyridine ring profoundly influences the molecule's reactivity and solubility, thereby dictating its synthetic utility.

Property6-Chloro-4-methylnicotinic acid6-Hydroxynicotinic acid
CAS Number 503555-50-8[1][2]5006-66-6[3]
Molecular Formula C₇H₆ClNO₂[1]C₆H₅NO₃
Molecular Weight 171.58 g/mol [1]139.11 g/mol
Appearance White to light yellow crystalline powder[4]Bright yellow microcrystalline solid[3]
Melting Point ~190°C (with decomposition)[4]299-300°C (with decomposition)[3][5]
Key Reactive Site C-Cl bond (for cross-coupling)-OH group (for etherification, conversion to leaving group)

Synthesis and Accessibility: A Tale of Two Pathways

The ease and efficiency of preparing these intermediates are crucial considerations for large-scale applications. The synthetic routes to 6-chloro-4-methylnicotinic acid and 6-hydroxynicotinic acid are distinct, reflecting their different chemical functionalities.

Synthesis of 6-Chloro-4-methylnicotinic Acid

The preparation of 6-chloro-4-methylnicotinic acid typically involves the oxidation of a pre-functionalized pyridine. A common strategy is the direct oxidation of 2-chloro-5-methylpyridine. This method offers a straightforward approach to the desired product.

A patented method describes the synthesis of the related 6-chloronicotinic acid by the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent.[6] This approach avoids the use of harsh oxidizing agents like potassium permanganate, making the process more environmentally benign.[6]

Experimental Protocol: Catalytic Oxidation for 6-Chloronicotinic Acid [6]

  • Reaction Setup: In a reaction vessel, charge chlorobenzene as the solvent. Add 2-chloro-5-methylpyridine and cobalt acetate as the catalyst (ratio of 100:1 to 100:15 by weight of 2-chloro-5-methylpyridine to catalyst).

  • Oxidation: Introduce oxygen gas at a flow rate of 0.2 L/min to 1.0 L/min. Maintain the reaction temperature between 60°C and 120°C for 2 to 8 hours.

  • Workup: After the reaction is complete, cool the reaction mixture. The crude product and catalyst will precipitate. Filter the mixture to collect the solid.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain the purified 6-chloronicotinic acid.

Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can be prepared through both traditional organic synthesis and biotechnological methods, offering flexibility in sourcing this intermediate.

Chemical Synthesis: A well-established chemical synthesis starts from coumalic acid.[3][5] This multi-step process involves the formation of methyl coumalate, followed by reaction with ammonia and subsequent hydrolysis.[5]

Experimental Protocol: Chemical Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [5]

  • Part 1: Preparation of Methyl Coumalate

    • In a round-bottom flask, dissolve finely powdered coumalic acid (35 g, 0.224 mol) in concentrated sulfuric acid (100 ml), keeping the temperature below 30°C with an ice-water bath.

    • Add methanol (50 ml) in small portions, ensuring the temperature does not exceed 35°C.

    • Heat the mixture on a boiling water bath for 1.5 hours.

    • Cool the mixture and pour it into 500 ml of an ice-water slurry.

    • Neutralize the solution with a slurry of sodium carbonate (approx. 150 g).

    • Filter the precipitated methyl coumalate and wash with cold water. Air-dry the product. The expected yield is around 18 g (47%).

  • Part 2: Preparation of 6-Hydroxynicotinic Acid

    • In a beaker cooled in an ice-water bath, add methyl coumalate (18 g, 0.105 mol) portion-wise to a mixture of ammonia solution (20 ml, d = 0.88 g/ml) and water (30 ml), keeping the temperature below 20°C.

    • Stir the resulting solution for 45 minutes at 20°C.

    • Add the solution to a boiling solution of sodium hydroxide (40 g in 250 ml of water).

    • Boil the mixture for 5 minutes, then cool to 10°C in an ice-water bath.

    • Acidify the solution with concentrated hydrochloric acid, ensuring the temperature remains below 30°C, to precipitate the product.

    • Allow the mixture to stand in the ice bath for 1 hour, then collect the bright yellow crystalline solid by filtration. Wash with water and air-dry. The expected yield is approximately 8.5 g (58%).

Biotechnological Synthesis: An alternative and often more sustainable approach is the enzymatic hydroxylation of nicotinic acid.[7][8] This method utilizes microorganisms, such as Achromobacter xylosoxydans or Pseudomonas fluorescens, to catalyze the specific hydroxylation at the 6-position.[9][10][11] This biocatalytic route can achieve high yields (over 90%) and produces a high-purity product under mild reaction conditions.[7][9]

Reactivity and Strategic Applications: A Comparative Analysis

The choice between 6-chloro-4-methylnicotinic acid and 6-hydroxynicotinic acid in a synthetic campaign is primarily driven by the desired subsequent transformation. The chloro and hydroxyl substituents offer distinct and complementary reactivity profiles.

6-Chloro-4-methylnicotinic Acid: The Cross-Coupling Workhorse

The carbon-chlorine bond in 6-chloro-4-methylnicotinic acid is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. This makes it an invaluable building block for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. While iodo- and bromo-substituted pyridines are generally more reactive, chloro-pyridines are often more cost-effective and readily available.[12] The reactivity trend in Suzuki-Miyaura coupling for halopyridines is generally I > Br > Cl.[12][13] Achieving high yields with chloro-pyridines often necessitates the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., RuPhos) or N-heterocyclic carbene (NHC) ligands, and stronger bases like potassium phosphate.[13]

Suzuki_Coupling

Other Cross-Coupling Reactions: Beyond Suzuki coupling, the chloro-substituent can participate in a range of other important transformations, including:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C triple bonds.

  • Cyanation: To introduce a nitrile group.

The versatility of 6-chloronicotinic acid derivatives is highlighted by their use in the synthesis of pharmaceuticals like Tazarotene and as building blocks for novel enzyme inhibitors.[4]

6-Hydroxynicotinic Acid: A Versatile Nucleophile and Precursor

The hydroxyl group of 6-hydroxynicotinic acid can act as a nucleophile or be converted into a better leaving group, providing a different set of synthetic opportunities.

Nucleophilic Reactions: The hydroxyl group can undergo O-alkylation or O-arylation to form ethers, which are common motifs in biologically active molecules.

Conversion to a Leaving Group: A key synthetic strategy involves the conversion of the hydroxyl group into a more reactive leaving group, such as a triflate or a halide. This two-step sequence allows for the participation of the pyridine core in cross-coupling reactions, effectively using 6-hydroxynicotinic acid as a precursor to its more reactive halogenated counterparts.

Hydroxy_Conversion

Biochemical and Materials Science Applications: 6-Hydroxynicotinic acid is not only a synthetic intermediate but also a metabolite in the degradation of nicotinic acid by some bacteria.[11][14][15] Furthermore, it has shown promise in materials science as a precursor for luminescent materials when reacted with silicon.[16]

Conclusion and Strategic Recommendations

The choice between 6-chloro-4-methylnicotinic acid and 6-hydroxynicotinic acid is not a matter of one being universally superior to the other; rather, it is a strategic decision based on the specific synthetic goal.

  • Choose 6-Chloro-4-methylnicotinic Acid when:

    • Your primary goal is to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity directly.

    • You are working on a project where cost-effectiveness is a major driver, and you have the capability to optimize catalyst systems for less reactive aryl chlorides.

    • You are synthesizing analogues of known drugs that utilize a 6-chloropyridine core.[17][18]

  • Choose 6-Hydroxynicotinic Acid when:

    • You require the hydroxyl group for direct functionalization, such as ether formation.

    • You plan a multi-step synthesis where the hydroxyl group can be converted to a more reactive leaving group (e.g., triflate) for subsequent, potentially higher-yielding cross-coupling reactions.

    • Your project benefits from a "greener" synthesis, as biocatalytic routes to 6-hydroxynicotinic acid are well-established.[7][10]

    • You are exploring applications in materials science or biochemistry.[16]

By understanding the distinct synthetic pathways and reactivity profiles of these two valuable intermediates, researchers can make more informed decisions, leading to more efficient and innovative synthetic strategies in drug discovery and beyond.

References

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044.
  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • HK Technical. (2021, July 9). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Retrieved from [Link]

  • Kulla, H., & Lehky, P. (1988). Method for the production of 6-hydroxynicotinic acid. U.S. Patent No. 4,738,924. Washington, DC: U.S.
  • (n.d.). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens.
  • (n.d.). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed.
  • (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers.
  • Hughes, D. E. (1955). 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. Biochemical Journal, 60(2), 303–310.
  • Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223-234.
  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Li, H., et al. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • (2016). Preparation method of 6-chloronicotinic acid.
  • BenchChem. (2025).
  • (n.d.). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation.
  • (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.

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A comparative study of different synthetic routes for 6-Chloro-4-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylnicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 6-Chloro-4-methylnicotinic acid, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Route 1: Chlorination of 4-methyl-6-hydroxynicotinic acid

This classical and widely employed route involves the direct chlorination of a hydroxylated precursor, 4-methyl-6-hydroxynicotinic acid. The key transformation is the conversion of the hydroxyl group to a chloro substituent, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Pathway

Route 1 A 4-methyl-6-hydroxynicotinic acid B 6-Chloro-4-methylnicotinic acid A->B POCl₃, Heat

Caption: Synthesis of 6-Chloro-4-methylnicotinic acid via chlorination.

Mechanistic Insights

The chlorination of the hydroxypyridine tautomer, which exists in equilibrium with its pyridone form, proceeds through the formation of a phosphate ester intermediate. Phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, initiating the reaction. Subsequent elimination and chloride attack lead to the desired chlorinated product. The presence of a base, such as pyridine, can be used to neutralize the HCl generated during the reaction, although the reaction can also be performed neat.

Experimental Protocol: Synthesis of 4-methyl-6-hydroxynicotinic acid

The precursor, 4-methyl-6-hydroxynicotinic acid, can be synthesized from dehydroacetic acid and ammonia.

  • Step 1: Synthesis of 4-methyl-6-hydroxynicotinic acid from Dehydroacetic Acid.

    • In a suitable pressure reactor, a mixture of dehydroacetic acid and aqueous ammonia is heated.

    • The reaction is typically carried out at a temperature of 120-150°C for several hours.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to yield 4-methyl-6-hydroxynicotinic acid.

Experimental Protocol: Chlorination of 4-methyl-6-hydroxynicotinic acid
  • To a flask equipped with a reflux condenser and a stirring mechanism, cautiously add 4-methyl-6-hydroxynicotinic acid to an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford crude 6-Chloro-4-methylnicotinic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Route 2: Sandmeyer Reaction of 6-Amino-4-methylnicotinic acid

An alternative approach to introduce the chloro substituent is through a Sandmeyer reaction. This route begins with an amino-substituted precursor, 6-amino-4-methylnicotinic acid, which is converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2][3]

Reaction Pathway

Route 2 A 6-Amino-4-methylnicotinic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5°C C 6-Chloro-4-methylnicotinic acid B->C CuCl

Caption: Synthesis of 6-Chloro-4-methylnicotinic acid via the Sandmeyer reaction.

Mechanistic Insights

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final product.[2]

Experimental Protocol: Synthesis of 6-Amino-4-methylnicotinic acid

A potential synthesis for the starting material, 6-amino-4-methylnicotinic acid, could involve the amination of the corresponding 6-hydroxypyridine, though this can be a challenging transformation. A more plausible route would be to start from a precursor where the amino group is already in place.

Experimental Protocol: Sandmeyer Reaction
  • Dissolve 6-amino-4-methylnicotinic acid in a cooled (0-5°C) aqueous solution of a strong mineral acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be carried out by recrystallization from an appropriate solvent.

Comparative Analysis

FeatureRoute 1: ChlorinationRoute 2: Sandmeyer Reaction
Starting Material Availability 4-methyl-6-hydroxynicotinic acid can be synthesized from readily available precursors like dehydroacetic acid.6-amino-4-methylnicotinic acid is less common and may require a multi-step synthesis.
Reagent Toxicity & Handling Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[4] Requires careful handling and specialized equipment.Sodium nitrite is toxic and an oxidizer. Diazonium salts can be explosive when isolated and dry. The reaction is typically performed in situ.
Reaction Conditions High temperatures (refluxing POCl₃) are required.Low temperatures (0-5°C) are necessary for the diazotization step.
Yield & Purity Generally provides good to high yields. Purity can be high after recrystallization.Yields can be variable and are often moderate. Side reactions can lead to impurities.
Scalability The use of large excess of POCl₃ can be problematic on a large scale due to safety and waste disposal concerns. However, solvent-free methods using equimolar POCl₃ have been developed for large-scale preparations.[5]The instability of the diazonium salt intermediate can pose challenges for large-scale synthesis.
Environmental Impact Generates significant amounts of acidic waste and phosphorus-containing byproducts.Generates nitrogen gas and aqueous waste containing copper salts.

Conclusion

Both synthetic routes presented offer viable pathways to 6-Chloro-4-methylnicotinic acid.

Route 1 (Chlorination) is a more direct and often higher-yielding method, particularly if the starting hydroxypyridine is readily available. The primary drawbacks are the hazardous nature of phosphorus oxychloride and the generation of significant waste. However, for laboratory-scale synthesis and with appropriate safety precautions, it remains a robust and reliable method. Recent advancements in using stoichiometric amounts of POCl₃ are making this route more environmentally friendly and scalable.[5]

Route 2 (Sandmeyer Reaction) provides an alternative that avoids the use of phosphorus oxychloride. However, the availability of the starting amino-substituted nicotinic acid is a significant consideration. The reaction conditions are milder in terms of temperature, but the instability of the diazonium intermediate requires careful control. This route might be preferred when the starting amine is more accessible than the corresponding hydroxy compound or when the use of POCl₃ is to be avoided.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, the available equipment, and safety and environmental considerations. For many applications, the chlorination of 4-methyl-6-hydroxynicotinic acid will likely be the more practical and efficient choice.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4486-4496. Available at: [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Available at: [Link]

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Available at: [Link]

  • HK Technical. (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Practical. Available at: [Link]

  • Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
  • Nechak, et al. (n.d.). New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Dagade, D. H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(1), 1-20. Available at: [Link]

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A Comparative Guide to the Biological Efficacy of Functionalized Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of various derivatives of nicotinic acid, with a focus on their potential as anticancer and antifungal agents. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these compounds is paramount for designing novel therapeutics. This document synthesizes findings from multiple studies to offer an objective overview, supported by experimental data and detailed protocols.

Introduction: The Nicotinic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems. Its derivatives have emerged as a "privileged scaffold" in drug discovery, meaning this core structure can be modified to interact with a wide range of biological targets, leading to diverse therapeutic effects. The pyridine ring of nicotinic acid offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide will delve into two key areas of biological activity for nicotinic acid derivatives: anticancer and antifungal efficacy.

Anticancer Activity of Nicotinic Acid Derivatives: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[2] Several studies have explored the potential of nicotinic acid derivatives as VEGFR-2 inhibitors.

Comparative Efficacy of Novel Nicotinamide Derivatives

A recent study focused on the design and synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory efficacy against VEGFR-2.[3][4] The most promising compounds from this study, 5b and 5c , were investigated for their cytotoxic potential against various cancer cell lines.

CompoundTarget/ActivityIC50 (µM)Cell Line(s)Reference
5c VEGFR-2 Inhibition0.068-[3]
5c Cytotoxicity vs. HCT-15Higher than DoxorubicinHCT-15[3]
5c Cytotoxicity vs. PC-3Higher than DoxorubicinPC-3[3]
Sorafenib VEGFR-2 Inhibition(Reference Drug)-[3]
Doxorubicin Cytotoxicity(Reference Drug)HCT-15, PC-3[3]
Compound 8 Cytotoxicity5.4HCT-116[5]
Compound 8 Cytotoxicity7.1HepG2[5]
Compound 17b VEGFR-2 Inhibition0.0027-[5]
Compound 6 Cytotoxicity9.3HCT-116[5]
Compound 6 Cytotoxicity7.8HepG2[5]
Compound 6 VEGFR-2 Inhibition0.0608-[5]
Compound 16c VEGFR-2 Inhibition0.24-[2]
Compound 16c Cytotoxicity2.1MCF-7[2]
Compound 16c Cytotoxicity4.61HepG2[2]
Compound 16c Cytotoxicity4.05HCT-116[2]
Compound 18a Cytotoxicity-HCT-116[6]

Table 1: Comparative in vitro anticancer activity of selected nicotinic acid derivatives.

Compound 5c demonstrated particularly high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) tumor cell lines, even surpassing the standard chemotherapeutic agent doxorubicin in these assays.[3] Furthermore, it exhibited potent and selective inhibition of VEGFR-2, with an IC50 of 0.068 µM.[3] The study also noted that compound 5c induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[3]

Another study reported on a series of nicotinamide-based derivatives, with compound 18a emerging as a lead candidate. This compound was shown to arrest the cell cycle and induce both early and late apoptosis in HCT-116 cells.[6]

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7][8] Nicotinic acid-based inhibitors are designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nicotinic acid derivative test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Nicotinic Acid Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity of Nicotinic Acid Derivatives

Fungal infections pose a significant threat to human health and agriculture. The development of novel fungicides is crucial to combat emerging resistance. Nicotinic acid derivatives, particularly N-(thiophen-2-yl) nicotinamides, have shown promising antifungal activity.[10][11][12]

Comparative Efficacy of N-(thiophen-2-yl) Nicotinamide Derivatives

A study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated their efficacy against cucumber downy mildew (Pseudoperonospora cubensis).[10]

CompoundTarget/ActivityEC50 (mg/L)Reference
4a P. cubensis4.69[11]
4f P. cubensis1.96[11]
Diflumetorim P. cubensis21.44[11]
Flumorph P. cubensis7.55[11]

Table 2: Comparative in vivo fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.

Compound 4f exhibited excellent fungicidal activity with an EC50 of 1.96 mg/L, which was superior to the commercial fungicides diflumetorim and flumorph.[11] Field trials confirmed the high efficacy of a 10% EC formulation of compound 4f .[12]

General Synthetic Scheme

The synthesis of these derivatives typically involves a two-step process: the conversion of a substituted nicotinic acid to its acyl chloride, followed by acylation of a substituted thiophen-2-amine.[10][13]

Synthesis_Scheme Start Substituted Nicotinic Acid AcylChloride Nicotinoyl Chloride Start->AcylChloride SOCl2 or (COCl)2 Product N-(thiophen-2-yl) Nicotinamide Derivative AcylChloride->Product ThiopheneAmine Substituted Thiophen-2-amine ThiopheneAmine->Product Base (e.g., Et3N)

Caption: General synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Nicotinic acid derivative test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The nicotinic acid scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antifungal agents. The structure-activity relationships highlighted provide a foundation for the rational design of more potent and selective compounds. Future research should focus on further optimization of these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these findings into clinical applications.

References

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A Spectroscopic Guide to the Synthesis of 6-Chloro-4-methylnicotinic Acid: A Comparative Analysis with its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous confirmation of molecular structures at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 6-Chloro-4-methylnicotinic acid, with its common starting material, 4-methyl-6-hydroxynicotinic acid. By elucidating the characteristic changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for reaction monitoring and quality control.

Synthetic Pathway: From Hydroxy to Chloro Derivative

The transformation of 4-methyl-6-hydroxynicotinic acid to 6-Chloro-4-methylnicotinic acid is a critical step that introduces a key halogen substituent. This conversion is typically achieved through a chlorination reaction, which fundamentally alters the electronic and structural properties of the nicotinic acid ring. Understanding the spectroscopic signatures of both the starting material and the product is essential for confirming the success of this transformation.

Synthesis_Workflow Start 4-methyl-6-hydroxynicotinic acid Reagents Chlorinating Agent (e.g., POCl3, SOCl2) Start->Reagents Reaction Product 6-Chloro-4-methylnicotinic acid Reagents->Product Molecular_Structures cluster_start 4-methyl-6-hydroxynicotinic acid cluster_product 6-Chloro-4-methylnicotinic acid start_mol product_mol

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. 6-Chloro-4-methylnicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its precise measurement is critical throughout the development and manufacturing process. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 6-Chloro-4-methylnicotinic acid.

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, reflecting a field-proven understanding of analytical chemistry. We will delve into the detailed methodologies for each technique, present a robust cross-validation framework, and offer a comparative analysis of their performance based on experimental data.

The Importance of Method Cross-Validation

In the landscape of pharmaceutical analysis, the use of a single analytical method, no matter how well validated, can sometimes lead to unforeseen biases or inaccuracies. Cross-validation, the process of comparing two or more distinct analytical methods, provides a higher degree of confidence in the generated data. This is particularly crucial when transferring methods between laboratories or when a secondary method is needed for confirmatory purposes. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of well-documented and validated analytical procedures.

This guide will focus on the cross-validation of an HPLC-UV method and a GC-MS method for the quantitative analysis of 6-Chloro-4-methylnicotinic acid. The choice of these two techniques is deliberate: they represent fundamentally different separation and detection principles, making them excellent candidates for a comprehensive cross-validation study. HPLC is well-suited for non-volatile compounds, while GC-MS excels in the analysis of volatile substances, necessitating a derivatization step for our target analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For 6-Chloro-4-methylnicotinic acid, a reversed-phase HPLC method with UV detection offers a straightforward and reliable analytical approach.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining the moderately polar analyte.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 35:65 v/v). The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 239 nm, a wavelength at which many pyridine derivatives exhibit strong absorbance.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 6-Chloro-4-methylnicotinic acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 6-Chloro-4-methylnicotinic acid, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

3. Method Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Prep_Standard Prepare Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 6-Chloro-4-methylnicotinic acid Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Prep_Standard Prepare Standard Solutions Derivatization Silylation Derivatization Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization GCMS_System GC-MS System (HP-5MS Column, EI Source) Derivatization->GCMS_System Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS_System->Data_Acquisition Integration Extracted Ion Chromatogram Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 6-Chloro-4-methylnicotinic acid Calibration->Quantification Cross_Validation_Workflow cluster_methods Validated Analytical Methods cluster_stats Statistical Comparison HPLC HPLC-UV Method Analyze_Samples Analyze Identical Samples with Both Methods HPLC->Analyze_Samples GCMS GC-MS Method GCMS->Analyze_Samples Passing_Bablok Passing-Bablok Regression Analyze_Samples->Passing_Bablok Bland_Altman Bland-Altman Plot Analyze_Samples->Bland_Altman Conclusion Conclusion on Method Agreement and Interchangeability Passing_Bablok->Conclusion Bland_Altman->Conclusion

A Comparative Performance Analysis of 6-Chloro-4-methylnicotinic Acid for Pharmaceutical Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 6-Chloro-4-methylnicotinic acid against established commercial standards, namely Nicotinic Acid and 6-Chloronicotinic acid. This analysis is tailored for researchers, scientists, and professionals in drug development and medicinal chemistry who are evaluating advanced intermediates for synthesis applications.

The selection of 6-Chloro-4-methylnicotinic acid as the focal point of this guide is predicated on its growing importance as a versatile building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern offers distinct reactivity and solubility profiles, which can be advantageous in multi-step synthetic routes. This guide aims to provide an objective, data-driven comparison to aid in the selection of the optimal nicotinic acid derivative for specific research and development needs.

Introduction to Nicotinic Acid Derivatives in Pharmaceutical Synthesis

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 6-Chloro-4-methylnicotinic acid is a prime example of a tailored intermediate designed to offer specific advantages over more common starting materials.

Causality of Experimental Choices: The selection of Nicotinic Acid and 6-Chloronicotinic acid as commercial standards for this comparison is based on their structural relationship and established use in the pharmaceutical industry. Nicotinic acid serves as the parent compound, providing a baseline for fundamental properties. 6-Chloronicotinic acid, lacking the methyl group, offers a direct comparison to evaluate the influence of the 4-methyl substituent on key performance parameters. This comparative approach allows for a nuanced understanding of how subtle structural modifications can impact synthetic utility.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is critical for predicting its behavior in a reaction, optimizing process conditions, and ensuring the quality of the final product. The following table summarizes the key properties of 6-Chloro-4-methylnicotinic acid and the selected commercial standards.

Property6-Chloro-4-methylnicotinic acid6-Chloronicotinic acidNicotinic Acid (Niacin)
Molecular Formula C₇H₆ClNO₂[1]C₆H₄ClNO₂[2]C₆H₅NO₂[3]
Molecular Weight 171.58 g/mol [1]157.55 g/mol [2]123.11 g/mol [3]
Melting Point Not available~190 °C (dec.)[4][5]236-239 °C[6]
Solubility Data not widely availableSoluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[5]Highly soluble in water (~667 mg/mL at room temperature), ethanol, and methanol.[6][7]
Purity (Typical Commercial Grade) ≥95% - 98%[8][9]≥96%[10]≥99% (Pharmaceutical Secondary Standard)

Benchmarking Performance in a Representative Synthetic Transformation

To provide a tangible comparison of performance, this section outlines a standardized experimental protocol to benchmark 6-Chloro-4-methylnicotinic acid against 6-Chloronicotinic acid in a representative esterification reaction. This reaction is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Trustworthiness through Self-Validating Systems: The described protocol is designed to be a self-validating system. By running the reactions in parallel under identical conditions and using a highly accurate analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification, the results will provide a reliable and reproducible comparison of the reactivity and efficiency of each starting material.

Experimental Protocol: Comparative Esterification

Objective: To compare the reaction yield and purity of the methyl ester derivative of 6-Chloro-4-methylnicotinic acid and 6-Chloronicotinic acid under identical reaction conditions.

Materials:

  • 6-Chloro-4-methylnicotinic acid (≥98% purity)

  • 6-Chloronicotinic acid (≥98% purity)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 10 mmol of 6-Chloro-4-methylnicotinic acid in one and 10 mmol of 6-Chloronicotinic acid in the other.

  • Reagent Addition: To each flask, add 50 mL of anhydrous methanol followed by the slow, dropwise addition of 1 mL of concentrated sulfuric acid while stirring.

  • Reaction: Heat both reaction mixtures to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude products by column chromatography on silica gel.

    • Determine the yield of the purified methyl esters.

    • Analyze the purity of the final products by High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A robust HPLC method is essential for the accurate determination of product purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Outcomes and Interpretation

The primary metrics for comparison will be the isolated yield of the methyl ester and its purity as determined by HPLC. A higher yield for the 6-Chloro-4-methylnicotinic acid derivative would indicate greater reactivity or efficiency under these specific esterification conditions. The purity profile will reveal the presence of any significant byproducts, offering insights into the cleanliness of the reaction.

Visualizing the Experimental Workflow

To clearly illustrate the logical flow of the comparative experiment, the following diagram is provided.

G Start Start Reactants Prepare Reactants: - 6-Chloro-4-methylnicotinic acid - 6-Chloronicotinic acid - Methanol - Sulfuric Acid Start->Reactants Esterification Parallel Esterification (Reflux, 4h) Workup Neutralization & Liquid-Liquid Extraction Purification Column Chromatography Workup->Purification Analysis Yield Calculation & HPLC Purity Analysis Purification->Analysis Comparison Comparative Performance Evaluation Analysis->Comparison

Caption: Workflow for the comparative esterification of nicotinic acid derivatives.

Conclusion and Future Outlook

This guide provides a framework for the systematic evaluation of 6-Chloro-4-methylnicotinic acid against established commercial standards. The outlined experimental protocol offers a reliable method for generating direct comparative data on reaction performance. While existing literature and supplier data provide a solid foundation for understanding the properties of these compounds, head-to-head experimental benchmarking is crucial for informed decision-making in a drug development pipeline. The unique substitution of 6-Chloro-4-methylnicotinic acid presents an opportunity for novel synthetic strategies and the development of next-generation pharmaceuticals. Further studies are warranted to explore its performance in a broader range of chemical transformations and to fully elucidate the impact of its distinct structural features.

References

  • Niacin - Solubility of Things. (n.d.). Retrieved from [Link]

  • Nicotinic Acid. (n.d.). PubChem. Retrieved from [Link]

  • 6-Chloronicotinic acid. (n.d.). PubChem. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical synthesis, 6-Chloro-4-methylnicotinic acid is a compound frequently handled by researchers and drug development professionals. While its utility is significant, a deep understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the protection of our environment. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible chemical stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 6-Chloro-4-methylnicotinic acid, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Potential EffectsSupporting Sources
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to adverse health effects.[1]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin is likely to cause irritation, redness, or inflammation.[1][2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound, as a powder or in solution, can cause significant irritation or damage upon contact with the eyes.[1][2][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[1][2]
Hazardous to the Aquatic Environment H402 / H413: Harmful to aquatic life / May cause long lasting harmful effects to aquatic lifeRelease into waterways must be strictly avoided as the compound can be toxic to aquatic organisms.[5]

Upon thermal decomposition, which would occur during a fire, hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas are expected to be released.[6] This underscores the importance of avoiding incineration as a disposal method outside of approved, specialized facilities equipped with scrubbers.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

SituationRequired PPEJustification
Routine Handling & Weighing - Nitrile gloves- Safety glasses with side shields- Lab coatPrevents incidental skin and eye contact from small spills or dust.
Waste Consolidation & Spill Cleanup - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles or face shield- Chemically resistant apron or coveralls- Respiratory Protection (if dust is airborne)Provides enhanced protection against splashes, significant skin contact, and inhalation of aerosolized particles during higher-risk activities.

Expert Insight: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[1][4][7] Proper engineering controls are the most effective way to manage exposure.

Section 3: Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs. 6-Chloro-4-methylnicotinic acid waste must be treated as a chlorinated organic solid hazardous waste .

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be labeled "Hazardous Waste".[8][9]

  • Collect Waste: Place all materials contaminated with 6-Chloro-4-methylnicotinic acid into this designated container. This includes:

    • Unused or off-spec solid chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Avoid Mixing: Crucially, do not mix this waste with other waste streams. Specifically, keep it separate from:

    • Non-halogenated organic solvents: Mixing can complicate the final disposal method.[8]

    • Strong Oxidizing Agents: This is a key incompatibility to avoid.[6]

    • Aqueous Waste or Bases: To prevent any potential reactions.[10][11]

  • Secure and Store: Keep the waste container sealed when not in use.[9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible materials.[8]

Workflow for Waste Segregation

The following diagram illustrates the decision-making process for proper waste segregation at the point of generation.

WasteSegregation start Waste Generated (e.g., contaminated gloves, excess reagent) is_contaminated Is it contaminated with 6-Chloro-4-methylnicotinic acid? start->is_contaminated non_haz Dispose as Non-Hazardous Waste (per institutional policy) is_contaminated->non_haz No check_compat Is the waste also an incompatible material (e.g., strong oxidizer)? is_contaminated->check_compat Yes waste_container Place in designated 'Chlorinated Organic Solid' Hazardous Waste Container seal_store Seal container and move to Satellite Accumulation Area (SAA) waste_container->seal_store check_compat->waste_container No separate_container Use a SEPARATE Hazardous Waste Container. Do NOT mix. check_compat->separate_container Yes separate_container->seal_store

Caption: Waste segregation decision tree for 6-Chloro-4-methylnicotinic acid.

Section 4: Standard Disposal Procedure

The ultimate disposal of 6-Chloro-4-methylnicotinic acid is not performed by laboratory personnel. It must be managed through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal contractor.

  • Container Labeling: Ensure your hazardous waste container is fully and accurately labeled. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "6-Chloro-4-methylnicotinic acid".

    • An accurate list of all contents (e.g., "6-Chloro-4-methylnicotinic acid, Nitrile Gloves, Kimwipes").

    • The accumulation start date.[9]

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond designated limits (e.g., 55 gallons) or timeframes.[9]

  • Method of Destruction: For chlorinated organic compounds, high-temperature incineration in a facility with acid gas scrubbers is the environmentally preferred disposal method.[12] This process ensures complete destruction of the compound and prevents the release of harmful substances like hydrogen chloride into the atmosphere. Never attempt to dispose of this chemical via sink drains or as regular solid waste.[8][13][14]

Section 5: Emergency Procedures - Spill Management

Accidents happen, and a prepared response is critical. The procedure below is for a minor solid spill (a quantity you are trained and comfortable cleaning up, typically less than 1 liter in volume, and not posing a fire or significant inhalation hazard).[15] For major spills, evacuate the area and contact emergency personnel immediately.[15][16]

Minor Spill Cleanup Protocol:
  • Alert & Secure: Alert personnel in the immediate area.[17] Restrict access and eliminate any incompatible materials from the vicinity.

  • Don PPE: Wear the appropriate PPE as outlined in the "Spill Cleanup" section of Table 2.

  • Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[15][18] This prevents the dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

  • Collection: Carefully sweep the material up, working from the outside in to minimize dust creation.[1][6] Use non-sparking tools. Place the collected material and all contaminated absorbents into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water.[18][19] Place the cleaning materials into the same hazardous waste container.

  • Disposal: Seal, label, and dispose of the spill debris as hazardous waste, following the procedures in Section 4.[17][19]

Workflow for Minor Spill Cleanup

SpillCleanup spill Minor Solid Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Appropriate PPE (Goggles, Gloves, Apron) alert->ppe contain 3. Gently Cover Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain collect 4. Sweep Material into Hazardous Waste Container contain->collect decon 5. Decontaminate Area with Soap and Water collect->decon dispose 6. Dispose of All Materials (including PPE) as Hazardous Waste decon->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for minor solid spill cleanup.

Conclusion

The responsible disposal of 6-Chloro-4-methylnicotinic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, utilizing proper personal protective equipment, adhering to strict waste segregation protocols, and being prepared for emergency spills, researchers can handle this valuable compound with the confidence that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and defer to the expertise of your EHS professionals.

References

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  • Thermo Fisher Scientific. (2025-09-12). SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Kirby Agri. (2015-03-16). niashure - niacin (nicotinic acid) sds.
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  • Tokyo Chemical Industry. (2025-05-08). SAFETY DATA SHEET - 6-Chloronicotinic Acid.
  • Fisher Scientific. (2021-12-24). SAFETY DATA SHEET - 6-Chloronicotinic acid.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
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  • Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres.
  • Capital Resin Corporation. (2022-06-10). The OSHA Chemical Storage Requirements.
  • U.S. Environmental Protection Agency. (n.d.). Wastewater Technology Fact Sheet: Chlorine Disinfection.
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  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
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A Researcher's Guide to the Safe Handling of 6-Chloro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, compounds like 6-Chloro-4-methylnicotinic acid, a halogenated pyridine derivative, represent a class of molecules with significant potential. However, their unique reactivity necessitates a robust understanding of safe handling practices to protect ourselves and ensure the integrity of our research. This guide provides essential, experience-driven safety protocols and logistical plans for handling 6-Chloro-4-methylnicotinic acid, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Know Your Compound

Before the first spatula touches the powder, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 6-Chloro-4-methylnicotinic acid may not always be readily available, we can extrapolate critical safety information from the SDS of structurally similar compounds, such as 6-Chloronicotinic acid and other chlorinated nicotinic acid derivatives.

Based on available data for analogous compounds, 6-Chloro-4-methylnicotinic acid should be treated as a hazardous substance with the following potential effects[1][2][3]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact[2][3][4].

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation[2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1][2][3][4].

It is crucial to handle this compound with the assumption that it is harmful if swallowed, though acute toxicity data is not always available for novel compounds[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling 6-Chloro-4-methylnicotinic acid.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][5]. A full-face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques to avoid skin contamination[6][7].
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat should be worn for all procedures. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron over the lab coat is advised[6].
Respiratory Protection Fume Hood or NIOSH/MSHA-Approved RespiratorAll handling of solid 6-Chloro-4-methylnicotinic acid that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][6]. If a fume hood is not available, a NIOSH/MSHA-approved respirator with the appropriate cartridges should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

Preparation and Engineering Controls:
  • Designated Area: All work with 6-Chloro-4-methylnicotinic acid should be performed in a designated area, such as a chemical fume hood, to control the release of dust and vapors[8].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[3].

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed waste container, and the necessary PPE readily available.

Experimental Workflow for Handling 6-Chloro-4-methylnicotinic Acid:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area 1. Designate Work Area (Fume Hood) check_ppe 2. Verify PPE Availability and Condition spill_kit 3. Confirm Spill Kit is Accessible weigh 4. Weigh Compound in Fume Hood spill_kit->weigh dissolve 5. Dissolve/Dispense Compound weigh->dissolve decontaminate 6. Decontaminate Surfaces and Glassware dissolve->decontaminate dispose_waste 7. Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe 8. Remove PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of 6-Chloro-4-methylnicotinic Acid.

Spill Management and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing[3][5]. Seek medical attention if irritation develops or persists[3][4][5].

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][3][4][5]. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration[3][5]. Seek medical attention.

  • In Case of a Spill: Evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled, sealed container for proper disposal[1][6].

Disposal Plan: Responsible Waste Management

All waste materials, including contaminated PPE and absorbent materials from spills, must be considered hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of all waste in strict accordance with all local, state, and federal regulations[4][6]. Do not dispose of this chemical down the drain[4][6].

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.